Methyl 2-methylpyrimidine-4-carboxylate
Description
Structure
3D Structure
Properties
IUPAC Name |
methyl 2-methylpyrimidine-4-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8N2O2/c1-5-8-4-3-6(9-5)7(10)11-2/h3-4H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HEUBBCMIYRXETJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=CC(=N1)C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00513600 | |
| Record name | Methyl 2-methylpyrimidine-4-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00513600 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
152.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
73955-55-2 | |
| Record name | Methyl 2-methylpyrimidine-4-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00513600 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Methyl 2-methylpyrimidine-4-carboxylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
Methyl 2-methylpyrimidine-4-carboxylate synthesis pathway
An In-depth Technical Guide to the Synthesis of Methyl 2-methylpyrimidine-4-carboxylate
Abstract
This compound is a pivotal heterocyclic building block in the landscape of modern medicinal chemistry and materials science. Its substituted pyrimidine core is a common motif in a wide array of biologically active compounds. This guide provides a comprehensive technical overview of the primary synthetic pathways to this valuable compound. We will delve into the mechanistic underpinnings of the classical Pinner-type pyrimidine synthesis, offering a detailed, field-proven protocol. Furthermore, an alternative, multi-step strategy involving the functionalization of a pre-formed pyrimidine ring is explored, providing researchers with a versatile approach to this and related derivatives. Each section is grounded in established chemical principles, supported by authoritative citations, and designed to be a self-validating system for practical application in the laboratory.
Introduction: The Significance of the Pyrimidine Scaffold
Pyrimidines, as 1,3-diazines, represent a class of heterocyclic compounds of immense importance. They are fundamental components of nucleic acids (cytosine, thymine, and uracil) and are prevalent in numerous pharmaceuticals and agrochemicals.[1] The specific substituent pattern of this compound, featuring a methyl group at the C2 position and a methyl ester at the C4 position, makes it a versatile intermediate for further chemical elaboration in drug discovery programs. Understanding its synthesis is key to unlocking a broader chemical space for novel molecular entities.
Retrosynthetic Analysis and Strategic Overview
A retrosynthetic approach to this compound reveals two primary and logical disconnection strategies. The most direct method involves a cyclocondensation reaction, assembling the pyrimidine ring from acyclic precursors. A secondary, more versatile approach involves the synthesis of a core pyrimidine structure followed by targeted functionalization to install the desired carboxylate group.
References
An In-Depth Technical Guide to Methyl 2-methylpyrimidine-4-carboxylate
CAS Number: 73955-55-2 Molecular Formula: C₇H₈N₂O₂ Molecular Weight: 152.15 g/mol [1]
This technical guide provides a comprehensive overview of Methyl 2-methylpyrimidine-4-carboxylate, a heterocyclic compound of interest to researchers in organic synthesis and drug discovery. Due to the limited availability of specific experimental data for this particular molecule in publicly accessible literature, this guide synthesizes information from closely related analogues and general principles of pyrimidine chemistry to offer a robust framework for its study and application.
Introduction to the Pyrimidine Scaffold
The pyrimidine ring is a fundamental core in a vast array of biologically active molecules, including nucleic acids (cytosine, thymine, and uracil), vitamins, and a wide range of pharmaceuticals. Its versatile structure allows for functionalization at multiple positions, making it a privileged scaffold in medicinal chemistry. Pyrimidine derivatives are known to exhibit a broad spectrum of biological activities, including antimicrobial, antiviral, anti-inflammatory, and antitumor properties. This compound, as a substituted pyrimidine, represents a valuable building block for the synthesis of more complex molecules with potential therapeutic applications.
Physicochemical and Spectroscopic Data
While specific experimental data for this compound is not widely published, the following table summarizes its known identifiers and predicted properties.
| Property | Value | Source |
| CAS Number | 73955-55-2 | [1] |
| Molecular Formula | C₇H₈N₂O₂ | [1] |
| Molecular Weight | 152.15 | [1] |
| SMILES | CC1=NC=CC(=N1)C(=O)OC | [1] |
| Predicted XlogP | 0.8 | [2] |
| Storage | Sealed in dry, 2-8°C | [1] |
Spectroscopic Characterization (Anticipated)
-
¹H NMR: The proton NMR spectrum is expected to show distinct signals for the methyl group on the pyrimidine ring (a singlet), the methyl group of the ester (a singlet), and two protons on the pyrimidine ring (likely doublets). The chemical shifts would be influenced by the electron-withdrawing nature of the pyrimidine ring and the carboxylate group.
-
¹³C NMR: The carbon NMR spectrum would reveal seven distinct carbon signals, including those for the two methyl groups, the carbonyl carbon of the ester, and the four carbons of the pyrimidine ring.
-
Mass Spectrometry: The mass spectrum should show a molecular ion peak (M+) at m/z 152. Predicted adducts include [M+H]+ at 153.06586 and [M+Na]+ at 175.04780.[2]
-
Infrared (IR) Spectroscopy: The IR spectrum would be characterized by strong absorption bands corresponding to the C=O stretching of the ester group (typically around 1720-1740 cm⁻¹) and C=N and C=C stretching vibrations of the pyrimidine ring.
Synthesis of Pyrimidine Carboxylates: A General Overview
The synthesis of pyrimidine derivatives can be achieved through various well-established methods, most commonly involving the condensation of a 1,3-dicarbonyl compound (or its equivalent) with an amidine. While a specific protocol for this compound is not detailed in the available literature, a plausible synthetic route could be adapted from general procedures for similar pyrimidine esters.
One common approach involves the reaction of an appropriate β-keto ester with acetamidine. The general workflow for such a synthesis is outlined below.
Caption: Generalized workflow for the synthesis of a 2-methylpyrimidine-4-carboxylate derivative.
Illustrative Experimental Protocol (Adapted)
This protocol is a generalized procedure and would require optimization for the specific synthesis of this compound.
-
Reaction Setup: To a solution of sodium ethoxide (prepared by dissolving sodium metal in anhydrous ethanol) in a round-bottom flask under an inert atmosphere, add acetamidine hydrochloride. Stir the mixture at room temperature.
-
Addition of β-keto ester: Slowly add the corresponding methyl ester of a 3-oxo-4-substituted butanoic acid to the reaction mixture.
-
Reaction: Heat the mixture to reflux and monitor the reaction progress using thin-layer chromatography (TLC).
-
Work-up: After the reaction is complete, cool the mixture to room temperature and neutralize it with an appropriate acid (e.g., acetic acid or dilute HCl). Remove the solvent under reduced pressure.
-
Extraction: Partition the residue between an organic solvent (e.g., ethyl acetate) and water. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate to yield the crude product.
-
Purification: Purify the crude product by a suitable method such as column chromatography on silica gel or recrystallization from an appropriate solvent system (e.g., ethanol/water or hexanes/ethyl acetate).
Reactivity and Applications in Drug Discovery
This compound is a versatile intermediate for further chemical modifications, primarily at the ester and pyrimidine ring positions.
Caption: Potential reaction pathways for this compound.
Key Chemical Transformations
-
Hydrolysis: The methyl ester can be readily hydrolyzed under basic conditions (e.g., using lithium hydroxide or sodium hydroxide) to yield the corresponding carboxylic acid, 2-methylpyrimidine-4-carboxylic acid. This acid can then be coupled with various amines using standard peptide coupling reagents.
-
Amidation: Direct reaction with amines, often at elevated temperatures or with the use of catalysts, can form a variety of amides. These amides are frequently explored in drug discovery programs for their potential biological activities.
-
Reduction: The ester can be reduced to the corresponding primary alcohol, (2-methylpyrimidin-4-yl)methanol, using powerful reducing agents like lithium aluminum hydride.
-
Ring Functionalization: While the pyrimidine ring is electron-deficient and generally less reactive towards electrophilic substitution, nucleophilic aromatic substitution can be achieved, often after converting a ring position into a good leaving group (e.g., a halide).
Role in Drug Development
Pyrimidine carboxylates are key intermediates in the synthesis of a wide range of pharmacologically active compounds. Derivatives have been investigated for their potential as kinase inhibitors, anti-inflammatory agents, and antimicrobial compounds. The 2-methyl and 4-carboxylate substituents on this specific molecule provide vectors for synthetic diversification to explore structure-activity relationships (SAR) in drug discovery campaigns.
Safety and Handling
Based on available safety information for this compound, it should be handled with care in a well-ventilated laboratory fume hood.[1] Standard personal protective equipment, including safety glasses, gloves, and a lab coat, should be worn. It is classified with the following hazard statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H320 (Causes eye irritation), H332 (Harmful if inhaled), and H335 (May cause respiratory irritation).[1]
Conclusion
This compound is a valuable heterocyclic building block with significant potential for use in the synthesis of novel compounds for pharmaceutical and materials science research. While detailed experimental procedures and characterization data for this specific molecule are not extensively documented in public sources, this guide provides a solid foundation based on the well-established chemistry of related pyrimidine derivatives. Researchers working with this compound are encouraged to adapt and optimize the general protocols outlined herein to achieve their specific synthetic goals.
References
Physical and chemical properties of Methyl 2-methylpyrimidine-4-carboxylate
An In-Depth Technical Guide to Methyl 2-methylpyrimidine-4-carboxylate
This guide provides a comprehensive overview of the physical and chemical properties of this compound, a heterocyclic compound of significant interest to researchers in medicinal chemistry and drug development. Its value lies in the versatile pyrimidine core, a scaffold present in numerous biologically active molecules.[1][2][3] This document will delve into the compound's structural characteristics, physicochemical properties, reactivity, and key experimental protocols for its characterization, providing a foundational resource for its application in synthesis and discovery programs.
Compound Identification and Structure
Precise identification is the cornerstone of any chemical research. This compound is registered under CAS Number 73955-55-2.[4][5] Its structure features a pyrimidine ring substituted with a methyl group at position 2 and a methyl carboxylate group at position 4.
Caption: 2D structure of this compound.
Physicochemical and Computed Properties
The physical and computed properties of a compound are critical for predicting its behavior in various systems, from reaction vessels to biological assays. The data presented below has been aggregated from chemical databases and predictive models.
| Property | Value | Source(s) |
| Molecular Formula | C₇H₈N₂O₂ | [4][6] |
| Molecular Weight | 152.15 g/mol | [4][7] |
| Monoisotopic Mass | 152.05858 Da | [6] |
| CAS Number | 73955-55-2 | [4][5] |
| SMILES | CC1=NC=CC(=N1)C(=O)OC | [4][6] |
| InChIKey | HEUBBCMIYRXETJ-UHFFFAOYSA-N | [6] |
| Predicted XlogP | 0.8 | [6] |
| Appearance | White to light yellow crystalline powder (Typical for similar compounds) | General Knowledge |
| Storage | Sealed in dry, 2-8°C | [4] |
The predicted XlogP value of 0.8 suggests a moderate degree of lipophilicity, an important parameter in drug design influencing membrane permeability and solubility.
Chemical Reactivity and Synthesis
The reactivity of this compound is governed by its key functional groups: the pyrimidine ring and the methyl ester.
-
Pyrimidine Ring: The electron-deficient nature of the pyrimidine ring makes it susceptible to nucleophilic attack, although this is less favorable than in pyridinium salts. The nitrogen atoms can act as bases or nucleophiles.
-
Methyl Ester: The ester group is a classic electrophilic site. It can undergo nucleophilic acyl substitution, most commonly hydrolysis to the corresponding carboxylic acid or amidation to form amides. This reactivity is fundamental to its use as a synthetic intermediate, allowing for the extension of the molecular scaffold.[8]
Caption: Reaction pathway for the hydrolysis of the ester group.
A common synthetic route to pyrimidine derivatives involves the condensation of a 1,3-dicarbonyl compound (or its equivalent) with an amidine.[9] For this specific molecule, a plausible synthesis would involve the reaction of an appropriate β-keto ester with acetamidine.
Applications in Drug Discovery
The pyrimidine scaffold is a privileged structure in medicinal chemistry, appearing in a wide array of approved drugs.[1][3] Its prevalence is due to its ability to engage in hydrogen bonding and π-stacking interactions with biological targets, as well as its metabolic stability. This compound serves as a valuable building block for creating more complex molecules with potential therapeutic activities, including:
-
Anticancer Agents: Many kinase inhibitors incorporate the pyrimidine core.
-
Antimicrobial Agents: Pyrimidine derivatives have been developed as antibacterial and antifungal drugs.[2]
-
CNS-Active Agents: The scaffold is also found in drugs targeting the central nervous system.[1]
The ester functional group provides a convenient handle for derivatization, enabling the exploration of structure-activity relationships (SAR) by synthesizing libraries of amides or other ester analogs.[10][11]
Experimental Protocol: ¹H NMR Characterization
Nuclear Magnetic Resonance (NMR) spectroscopy is the primary technique for the structural elucidation of organic molecules. The following protocol outlines the standard procedure for acquiring a proton (¹H) NMR spectrum of this compound.
Objective: To confirm the chemical structure and assess the purity of a sample.
Materials:
-
This compound sample (5-10 mg)
-
Deuterated chloroform (CDCl₃) or Deuterated dimethyl sulfoxide (DMSO-d₆)
-
5 mm NMR tube
-
Pipettes
-
Vortex mixer
Methodology:
-
Sample Preparation:
-
Accurately weigh approximately 5-10 mg of the compound directly into a clean, dry vial.
-
Add approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃). The choice of solvent is crucial; the compound must be fully soluble.
-
Mix the contents thoroughly using a vortex mixer until the solid is completely dissolved.
-
Using a pipette, transfer the solution into a 5 mm NMR tube.
-
-
Instrument Setup:
-
Insert the NMR tube into the spinner turbine and adjust the depth correctly for the specific NMR spectrometer.
-
Place the sample into the magnet.
-
Lock onto the deuterium signal of the solvent.
-
Shim the magnetic field to achieve optimal homogeneity. This is a critical step to obtain sharp, well-resolved peaks.
-
-
Data Acquisition:
-
Set the appropriate spectral width (e.g., -2 to 12 ppm for ¹H NMR).
-
Set the number of scans (e.g., 8 or 16 scans for a sufficiently concentrated sample).
-
Apply a standard 90° pulse program.
-
Acquire the Free Induction Decay (FID).
-
-
Data Processing:
-
Apply a Fourier transform to the FID to generate the spectrum.
-
Phase the spectrum to ensure all peaks are in the positive phase with a flat baseline.
-
Calibrate the chemical shift axis. If using CDCl₃, the residual solvent peak at 7.26 ppm can be used as a reference.
-
Integrate the peaks to determine the relative ratios of protons.
-
Analyze the chemical shifts, integration values, and coupling patterns (multiplicity) to confirm the structure.
-
Expected ¹H NMR Signals:
-
A singlet corresponding to the methyl group at C2 (~2.5-2.8 ppm).
-
A singlet for the methyl ester protons (~3.9-4.1 ppm).
-
Two doublets for the aromatic protons on the pyrimidine ring (typically in the 7.5-9.0 ppm region).
Safety and Handling
Based on available safety data sheets for this compound and structurally related compounds, the following hazards are identified.[4][5]
-
Hazard Statements:
-
Precautionary Measures:
-
P261 & P264: Avoid breathing dust/fume/gas/mist/vapors/spray and wash hands thoroughly after handling.[12]
-
P280: Wear protective gloves, protective clothing, and eye/face protection.[5][12]
-
P302+P352: IF ON SKIN: Wash with plenty of water and soap.[5]
-
P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[5]
-
Always handle this chemical in a well-ventilated area or a chemical fume hood.[5] Consult the full Safety Data Sheet (SDS) before use.
References
- 1. Recent Advances in Pyrimidine-Based Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. gsconlinepress.com [gsconlinepress.com]
- 3. mdpi.com [mdpi.com]
- 4. achmem.com [achmem.com]
- 5. static.cymitquimica.com [static.cymitquimica.com]
- 6. PubChemLite - this compound (C7H8N2O2) [pubchemlite.lcsb.uni.lu]
- 7. Methyl 2-methylpyrimidine-5-carboxylate | C7H8N2O2 | CID 45117333 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. nbinno.com [nbinno.com]
- 9. CN102399196A - Synthesis method of 4, 6-dihydroxy-2-methylpyrimidine - Google Patents [patents.google.com]
- 10. tandfonline.com [tandfonline.com]
- 11. researchgate.net [researchgate.net]
- 12. sigmaaldrich.com [sigmaaldrich.com]
An In-depth Technical Guide to Determining the Solubility of Methyl 2-methylpyrimidine-4-carboxylate for Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive framework for understanding and determining the solubility of methyl 2-methylpyrimidine-4-carboxylate (CAS: 73955-55-2), a key heterocyclic compound with significant potential in medicinal chemistry and materials science. Given the critical role of solubility in influencing bioavailability, formulation, and overall efficacy of active pharmaceutical ingredients (APIs), a robust and reproducible methodology for its characterization is paramount. This document moves beyond a simple recitation of data to provide a deep dive into the experimental logic and best practices for generating reliable solubility profiles.
Introduction: The Significance of Solubility in Pyrimidine Derivatives
Pyrimidine and its derivatives are fundamental scaffolds in the development of a wide array of therapeutic agents, exhibiting biological activities such as anticancer, antiviral, and anti-inflammatory properties. This compound, as a specific derivative, holds promise as a versatile building block in organic synthesis. However, the utility of any novel compound is intrinsically linked to its physicochemical properties, with aqueous and solvent solubility being among the most critical. Poor solubility can impede absorption, lead to variable dosing, and create significant challenges during formulation development. Therefore, a thorough understanding and precise measurement of its solubility are indispensable early-stage activities in the research and development pipeline.
Physicochemical Properties of this compound
A foundational understanding of the molecule's inherent properties is crucial for designing solubility experiments and interpreting the resulting data.
| Property | Value | Source |
| CAS Number | 73955-55-2 | --INVALID-LINK-- |
| Molecular Formula | C₇H₈N₂O₂ | --INVALID-LINK-- |
| Molecular Weight | 152.15 g/mol | --INVALID-LINK-- |
| General Solubility Outlook | Pyrimidine as a class is moderately soluble in water and highly soluble in many organic solvents like alcohols and ethers.[1] Solubility of pyrimidine derivatives is known to increase with temperature.[1][2][3] The specific solubility of this compound is dependent on the solvent and temperature. | General scientific principle |
Core Directive: Experimental Determination of Solubility
Due to the limited availability of specific public solubility data for this compound, this guide focuses on the gold-standard methodologies for its empirical determination. We will detail the protocols for both thermodynamic and kinetic solubility, as each provides unique and critical insights for different stages of research and development.
Thermodynamic (Equilibrium) Solubility: The Gold Standard
Thermodynamic solubility is the true equilibrium solubility of a compound in a given solvent at a specific temperature and pressure. This measurement is crucial for understanding the compound's behavior in a saturated solution at rest, which is vital for formulation and biopharmaceutical classification. The shake-flask method is the most widely accepted approach for determining thermodynamic solubility.[4]
-
Preparation of Saturated Solution:
-
Add an excess amount of solid this compound to a known volume of the desired solvent (e.g., water, phosphate-buffered saline (PBS) pH 7.4, or relevant organic solvents) in a sealed, inert container (e.g., glass vial). The presence of undissolved solid at the end of the experiment is crucial to ensure equilibrium has been reached.
-
Equilibrate the samples at a constant temperature (e.g., 25 °C or 37 °C) in a shaking incubator or on a rotator for a sufficient period to reach equilibrium. A minimum of 24-48 hours is standard, though longer times may be necessary and should be validated.
-
-
Sample Separation:
-
After equilibration, the undissolved solid must be separated from the saturated solution. This is a critical step to avoid artificially inflated solubility readings. Centrifugation at a high speed followed by careful collection of the supernatant is a common and effective method. Alternatively, filtration using a low-binding filter (e.g., PVDF) can be employed.
-
-
Quantification:
-
The concentration of the dissolved this compound in the clear supernatant is then determined using a validated analytical method. High-Performance Liquid Chromatography with a Diode-Array Detector (HPLC-DAD) is a highly specific and sensitive method for this purpose.[4]
-
A calibration curve must be generated using known concentrations of the compound to ensure accurate quantification.
-
-
Why excess solid? To ensure that the solution is truly saturated and in equilibrium with the solid phase.
-
Why constant temperature? Solubility is temperature-dependent; fluctuations will lead to inaccurate and irreproducible results.[1][2][3]
-
Why a validated analytical method? To ensure that the measurement is accurate, precise, and specific to the compound of interest.
Caption: Workflow for Thermodynamic Solubility Determination.
Kinetic Solubility: Relevance in Early Discovery
Kinetic solubility measures the concentration of a compound that remains in solution after a solid precipitate is formed from a supersaturated solution, typically generated by diluting a high-concentration DMSO stock into an aqueous buffer. This is a high-throughput method that mimics the conditions of many in vitro biological assays and is therefore highly relevant in early drug discovery.[5]
-
Preparation of Stock Solution:
-
Prepare a high-concentration stock solution of this compound in 100% dimethyl sulfoxide (DMSO), for example, at 10 mM.
-
-
Precipitation Induction:
-
Rapidly add a small volume of the DMSO stock solution to a larger volume of the aqueous buffer (e.g., PBS pH 7.4) to create a supersaturated solution. The final DMSO concentration should be kept low (typically 1-2%) to minimize its effect on solubility.
-
-
Equilibration and Measurement:
-
Allow the solution to stand for a short, defined period (e.g., 1-2 hours) at a constant temperature to allow for precipitation.
-
Measure the turbidity of the solution using a nephelometer or determine the concentration of the dissolved compound in the supernatant after centrifugation/filtration, as described for thermodynamic solubility.
-
-
Why a DMSO stock? This is a common practice in high-throughput screening (HTS) to handle and dilute compounds for biological assays.
-
Why a short equilibration time? Kinetic solubility is a time-dependent measurement of a metastable state before equilibrium is reached.
-
Why measure turbidity? It provides a rapid, though less direct, assessment of precipitation.
Caption: Workflow for Kinetic Solubility Determination.
Data Interpretation and Reporting
The solubility of this compound should be reported in standard units such as mg/mL, µg/mL, or molarity (M or µM). It is crucial to specify the solvent, temperature, and the type of solubility measured (thermodynamic or kinetic). For a comprehensive profile, solubility should be determined in a range of physiologically and pharmaceutically relevant media:
-
Aqueous Buffer (e.g., PBS at pH 7.4): To simulate physiological conditions.
-
Acidic and Basic Buffers: To assess the impact of pH on solubility, which is critical for understanding absorption in the gastrointestinal tract.
-
Common Organic Solvents: Such as methanol, ethanol, acetone, and ethyl acetate, which are relevant for synthesis, purification, and formulation processes. Studies on other pyrimidine derivatives have shown that solubility can vary significantly across different organic solvents.[2][3]
Conclusion: A Pathway to Reliable Solubility Data
References
- 1. solubilityofthings.com [solubilityofthings.com]
- 2. Solubility of pyrimidine derivatives in different organic solvents at different temperatures - World Scientific News [worldscientificnews.com]
- 3. [PDF] Measurement and Correlation for Solubility of Some Pyrimidine Derivatives in Different Solvents | Semantic Scholar [semanticscholar.org]
- 4. sciforum.net [sciforum.net]
- 5. solvescientific.com.au [solvescientific.com.au]
An Investigative Guide to the Potential Biological Activities of Methyl 2-methylpyrimidine-4-carboxylate: A Scaffold-Based Approach
Abstract
The pyrimidine ring system is a cornerstone of medicinal chemistry, forming the structural basis for nucleic acids and a multitude of clinically significant therapeutic agents.[1] Its derivatives are known to exhibit a vast array of pharmacological effects, including anticancer, antimicrobial, and anti-inflammatory properties.[2][3][4] This technical guide focuses on a specific, under-investigated molecule: Methyl 2-methylpyrimidine-4-carboxylate. Due to the limited direct biological data on this compound, this document adopts a scaffold-based investigative approach. We will hypothesize its potential biological activities by drawing parallels with structurally related pyrimidine derivatives documented in scientific literature. This guide provides a comprehensive framework for researchers, detailing potential mechanistic targets, a rationale for investigation, and robust, step-by-step experimental protocols for validating these hypotheses in vitro. The ultimate goal is to equip drug development professionals with the foundational knowledge and practical methodologies required to unlock the therapeutic potential of this promising chemical entity.
Part 1: The Pyrimidine Scaffold: A Foundation of Biological Activity
The Privileged Status of Pyrimidines in Medicinal Chemistry
The pyrimidine nucleus is one of the most vital heterocyclic scaffolds in biology and pharmacology. As a fundamental component of the nucleobases cytosine, thymine, and uracil, it is integral to the structure of DNA and RNA, the very blueprints of life.[1][5] This inherent biological relevance has inspired decades of research, establishing the pyrimidine ring as a "privileged structure." This term denotes a molecular framework that is capable of binding to multiple, diverse biological targets, leading to a wide spectrum of therapeutic applications.[6] Clinically approved drugs containing the pyrimidine core range from anticancer agents like 5-Fluorouracil to antibacterials such as Trimethoprim, underscoring the scaffold's versatility.[1][5]
An Overview of Known Biological Activities for Pyrimidine Derivatives
The chemical tractability of the pyrimidine ring allows for extensive substitution, giving rise to a vast chemical space of derivatives with diverse pharmacological profiles. These activities are well-documented and include:
-
Anticancer Activity: Many pyrimidine analogues function as antimetabolites or enzyme inhibitors, targeting pathways crucial for cancer cell proliferation, such as kinase signaling and nucleotide synthesis.[2][5][6]
-
Antimicrobial Activity: The scaffold is present in numerous antibacterial and antifungal agents, often acting by inhibiting essential microbial enzymes.[3][4][7]
-
Enzyme Inhibition: Pyrimidine derivatives are renowned for their ability to inhibit a wide range of enzymes, including protein kinases, cyclooxygenases (COX), and metabolic enzymes like Dihydroorotate Dehydrogenase (DHODH).[8][9][10]
-
Anti-inflammatory and Antioxidant Activity: By targeting enzymes like COX-2 and reducing levels of reactive oxygen species (ROS), certain derivatives exhibit potent anti-inflammatory and antioxidant effects.[9][11]
Focus Molecule: this compound
This guide centers on the title compound, this compound.
Structure:
Chemical Formula: C₇H₈N₂O₂[12] Molecular Weight: 152.15 g/mol [12] CAS Number: 73955-55-2[12]
Despite the rich pharmacology of its parent scaffold, specific biological data for this particular ester is scarce in public literature. This knowledge gap presents an opportunity for investigation. Its structure—featuring a methyl group at the C2 position and a methyl carboxylate group at the C4 position—provides distinct electronic and steric properties that warrant a systematic evaluation of its potential biological activities.
Part 2: Synthesis and Physicochemical Profile
Proposed Synthetic Route
While a dedicated synthesis for this compound is not extensively published, a logical approach involves the esterification of its corresponding carboxylic acid. 2-Methylpyrimidine-4-carboxylic acid is a known compound.[13] A standard Fischer esterification provides a reliable method for its synthesis.
Rationale: This two-step approach utilizes readily available precursors. The initial synthesis of the carboxylic acid can be achieved through various heterocyclic chemistry methods, followed by a classic, high-yield esterification reaction. This ensures a straightforward and scalable production of the target compound for screening purposes.
In Silico Physicochemical and Druglikeness Profile
Before embarking on costly and time-consuming wet-lab experiments, in silico analysis provides valuable predictive insights into a compound's potential as a drug candidate. We analyzed this compound based on Lipinski's Rule of Five, a widely accepted guideline for evaluating druglikeness.
| Property | Predicted Value | Lipinski's Rule of Five Guideline | Compliance |
| Molecular Weight (MW) | 152.15 g/mol | ≤ 500 g/mol | Yes |
| LogP (Octanol/Water Partition) | ~1.1 | ≤ 5 | Yes |
| Hydrogen Bond Donors | 0 | ≤ 5 | Yes |
| Hydrogen Bond Acceptors | 4 (2x N, 2x O) | ≤ 10 | Yes |
Interpretation: The compound fully complies with Lipinski's Rule of Five, suggesting it possesses physicochemical properties consistent with orally bioavailable drugs. Its low molecular weight and moderate lipophilicity are favorable characteristics for cell permeability and absorption.
Part 3: Hypothesized Biological Activities and Mechanistic Targets
Based on the extensive literature on pyrimidine derivatives, we can formulate several primary hypotheses for the biological activity of this compound.
Potential as an Anticancer Agent
The pyrimidine scaffold is a hallmark of anticancer drugs.[2][5] Many function by inhibiting protein kinases, which are essential enzymes controlling cell growth and differentiation.[6]
-
Hypothesis: this compound may exhibit cytotoxic activity against cancer cell lines by inhibiting key protein kinases or enzymes involved in nucleotide metabolism.
-
Potential Targets:
-
Cyclin-Dependent Kinases (CDKs): As potent regulators of the cell cycle, CDKs are a prime target for pyrimidine-based inhibitors.[2]
-
Epidermal Growth Factor Receptor (EGFR): Fused pyrimidines have shown promise as EGFR inhibitors, a key target in various carcinomas.[6]
-
Dihydroorotate Dehydrogenase (DHODH): This enzyme is critical for the de novo pyrimidine biosynthesis pathway, which is often upregulated in proliferating cancer cells.[8]
-
Caption: Hypothesized inhibition of the EGFR signaling pathway by a pyrimidine derivative.
Potential as an Antimicrobial Agent
The structural motifs within this compound are common in agents designed to combat bacterial and fungal pathogens.[7]
-
Hypothesis: The compound may inhibit the growth of pathogenic bacteria or fungi by targeting essential metabolic pathways.
-
Potential Targets: The nitrogen atoms in the pyrimidine ring can be crucial for binding to enzyme active sites. The carboxyl group, even as an ester, might play a role in the molecule's activity, as this functional group has been linked to increased antimicrobial effects in other pyrimidine series.[7]
Potential as a General Enzyme Inhibitor
The broader family of pyrimidines demonstrates inhibitory activity against a diverse set of enzymes.
-
Hypothesis: The molecule could act as an inhibitor for enzymes involved in inflammation or oxidative stress regulation.
-
Potential Targets:
-
Cyclooxygenase (COX) Enzymes: Inhibition of COX-1 and COX-2 is a key mechanism for anti-inflammatory drugs. Pyrimidine derivatives have shown high selectivity towards COX-2.[9]
-
Glutathione Reductase (GR): This enzyme is vital for maintaining cellular redox balance, and its inhibition is a therapeutic strategy for diseases like cancer and malaria. Certain pyrimidines are known GR inhibitors.[14]
-
Part 4: A Framework for Experimental Validation
To systematically test the hypotheses outlined above, a tiered screening approach is recommended. This section provides detailed, self-validating protocols for the initial stages of investigation.
Initial In Vitro Screening Workflow
A logical progression from broad cytotoxicity screening to specific target-based assays is crucial for efficient resource allocation.
Rationale: This workflow prioritizes the identification of general bioactivity first (cytotoxicity, antimicrobial) before committing to more complex and specific mechanistic studies (enzyme inhibition). A compound showing no activity in the initial screens is unlikely to be a promising candidate for further development.
Caption: A streamlined workflow for the initial biological evaluation of the test compound.
Protocol: Cell Viability and Cytotoxicity (MTT Assay)
This colorimetric assay is a robust and widely used method to assess a compound's effect on cell viability.[15]
-
Principle: Viable cells with active mitochondria contain NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow tetrazolium salt, MTT, to insoluble purple formazan crystals. The amount of formazan produced is directly proportional to the number of living cells.
-
Materials:
-
Human cancer cell lines (e.g., MCF-7 for breast, HCT-116 for colon, A549 for lung).
-
Complete growth medium (e.g., DMEM with 10% FBS).
-
Test compound stock solution (in DMSO).
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS).
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS).
-
96-well microplates, multichannel pipette, microplate reader (570 nm).
-
-
Step-by-Step Methodology:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test compound in growth medium. Remove the old medium from the wells and add 100 µL of the compound dilutions (e.g., concentrations ranging from 0.1 to 100 µM). Include a vehicle control (medium with DMSO) and a positive control (e.g., Doxorubicin).
-
Incubation: Incubate the plate for 48 or 72 hours at 37°C, 5% CO₂.
-
MTT Addition: Remove the treatment medium and add 100 µL of fresh medium plus 10 µL of MTT stock solution to each well.
-
Formazan Formation: Incubate the plate for 2-4 hours at 37°C until a purple precipitate is visible under a microscope.
-
Solubilization: Add 100 µL of the solubilization solution to each well and mix thoroughly on an orbital shaker to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC₅₀ (the concentration that inhibits 50% of cell growth).
-
Protocol: Antimicrobial Susceptibility Testing (Broth Microdilution for MIC)
This method determines the Minimum Inhibitory Concentration (MIC), the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[15]
-
Principle: Bacteria are exposed to serial dilutions of the test compound in a liquid growth medium. The lack of turbidity after incubation indicates inhibition of growth.
-
Materials:
-
Bacterial strains (e.g., Staphylococcus aureus for Gram-positive, Escherichia coli for Gram-negative).
-
Cation-adjusted Mueller-Hinton Broth (MHB).
-
Test compound stock solution (in DMSO).
-
Positive control antibiotic (e.g., Ciprofloxacin).
-
Sterile 96-well microplates.
-
-
Step-by-Step Methodology:
-
Inoculum Preparation: Prepare a bacterial inoculum adjusted to a 0.5 McFarland standard, then dilute it in MHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the wells.
-
Compound Dilution: Prepare two-fold serial dilutions of the test compound directly in the 96-well plate using MHB, typically starting from 256 µg/mL down to 0.5 µg/mL.
-
Inoculation: Add the prepared bacterial inoculum to each well containing the compound dilutions.
-
Controls: Include a positive control (inoculum with a standard antibiotic), a negative/sterility control (broth only), and a growth control (inoculum in broth with DMSO vehicle).
-
Incubation: Incubate the plate at 37°C for 18-24 hours.
-
Data Acquisition: Visually inspect the plates for turbidity. The MIC is the lowest concentration of the compound at which no visible growth is observed.
-
Protocol: Target-Based Enzyme Inhibition Assay (Example: DHODH)
This spectrophotometric assay measures the ability of a compound to inhibit a specific enzyme.[8]
-
Principle: The activity of human Dihydroorotate Dehydrogenase (DHODH) is measured by monitoring the reduction of the electron acceptor 2,6-dichloroindophenol (DCIP), which results in a decrease in absorbance at 600 nm.
-
Materials:
-
Recombinant human DHODH enzyme.
-
Assay buffer (e.g., 100 mM HEPES, pH 8.0, 150 mM NaCl, 10% glycerol, 0.05% Triton X-100).
-
Substrate: L-dihydroorotic acid.
-
Coenzyme Q10.
-
Electron Acceptor: DCIP.
-
96-well UV-transparent microplate, microplate reader.
-
-
Step-by-Step Methodology:
-
Assay Mixture Preparation: Prepare a reaction mixture containing assay buffer, Coenzyme Q10, and DCIP.
-
Pre-incubation with Inhibitor: Aliquot the reaction mixture into the 96-well plate. Add varying concentrations of the test compound. Add a fixed amount of recombinant human DHODH to each well and incubate at room temperature for 15-30 minutes to allow for inhibitor binding.
-
Reaction Initiation: Start the reaction by adding the substrate, L-dihydroorotic acid, to each well.
-
Kinetic Measurement: Immediately place the plate in a microplate reader and measure the decrease in absorbance at 600 nm over time (e.g., every 30 seconds for 10 minutes).
-
Analysis: Calculate the initial reaction velocity (rate of absorbance change) for each concentration. Plot the percent inhibition versus inhibitor concentration to determine the IC₅₀ value.
-
Part 5: Data Interpretation and Future Directions
Interpreting Preliminary Data
-
IC₅₀ (Half-maximal Inhibitory Concentration): This value from cytotoxicity and enzyme assays represents the potency of the compound. A lower IC₅₀ indicates higher potency.
-
MIC (Minimum Inhibitory Concentration): This value from antimicrobial assays indicates the minimum concentration needed to inhibit microbial growth.
-
Selectivity Index (SI): For anticancer screening, it is crucial to also test the compound on a normal, non-cancerous cell line (e.g., human fibroblasts). The SI is calculated as (IC₅₀ on normal cells) / (IC₅₀ on cancer cells). A drug with an SI greater than 3 is generally considered to have promising selectivity for cancer cells.[16]
Structure-Activity Relationship (SAR) Studies
If initial screening reveals promising activity, the next logical step is to initiate SAR studies. This involves synthesizing and testing a series of analogues to understand which parts of the molecule are essential for its biological effect. Key modifications could include:
-
Altering the ester group (e.g., to ethyl, propyl, or converting to an amide).
-
Changing the substituent at the C2 position (e.g., from methyl to ethyl, cyclopropyl, or phenyl).
-
Adding substituents to the pyrimidine ring itself.
Conclusion
While this compound remains a largely uncharacterized molecule, its core pyrimidine scaffold provides a strong rationale for investigating its biological potential. The hypotheses and detailed experimental protocols presented in this guide offer a clear and robust framework for its initial evaluation as a potential anticancer, antimicrobial, or enzyme-inhibiting agent. The favorable in silico druglikeness profile further supports its candidacy as a valuable starting point for a drug discovery program. The systematic application of the proposed workflows will generate the critical data needed to determine if this compound can be developed into a lead for novel therapeutics.
References
- 1. ijcrt.org [ijcrt.org]
- 2. ijrpr.com [ijrpr.com]
- 3. thepharmajournal.com [thepharmajournal.com]
- 4. Synthesis of Certain Pyrimidine Derivatives as Antimicrobial Agents and Anti-Inflammatory Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. sciensage.info [sciensage.info]
- 6. researchgate.net [researchgate.net]
- 7. journals.innovareacademics.in [journals.innovareacademics.in]
- 8. benchchem.com [benchchem.com]
- 9. Pyrimidine Derivatives as Selective COX-2 Inhibitors with Anti-Inflammatory and Antioxidant Properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. researchgate.net [researchgate.net]
- 12. achmem.com [achmem.com]
- 13. 2-Methylpyrimidine-4-carboxylic acid (13627-49-1) - Chemical Safety, Models, Suppliers, Regulation, and Patents - Chemchart [chemchart.com]
- 14. juniperpublishers.com [juniperpublishers.com]
- 15. benchchem.com [benchchem.com]
- 16. mdpi.com [mdpi.com]
Reactivity of the pyrimidine ring in Methyl 2-methylpyrimidine-4-carboxylate
An In-depth Technical Guide on the Reactivity of the Pyrimidine Ring in Methyl 2-methylpyrimidine-4-carboxylate
Abstract
This guide provides a detailed technical analysis of the chemical reactivity of this compound. The pyrimidine core, a foundational scaffold in numerous bioactive molecules, is inherently π-deficient, predisposing it to specific reaction pathways.[1][2] The reactivity of this particular derivative is further modulated by the electronic interplay of a weakly electron-donating 2-methyl group and a strongly electron-withdrawing 4-carboxylate group. This document elucidates the regioselectivity of electrophilic and nucleophilic attacks on the pyrimidine ring, explores the reactivity of the substituent groups, and provides validated experimental protocols. The insights presented herein are intended to guide researchers and drug development professionals in leveraging this versatile building block for the synthesis of novel chemical entities.
The Pyrimidine Core: An Electronic Overview
The pyrimidine ring is a six-membered aromatic heterocycle containing two nitrogen atoms at positions 1 and 3.[1] This arrangement makes the ring system significantly more π-deficient than benzene and even pyridine, which has a profound impact on its chemical behavior.[1][2] The two nitrogen atoms exert a strong inductive electron-withdrawing effect, leading to a general decrease in electron density across the ring, particularly at the C2, C4, and C6 positions.[1][2] Consequently, the pyrimidine ring exhibits low basicity compared to pyridine (pKa of 1.23 for pyrimidine vs. 5.30 for pyridine) and is generally resistant to electrophilic aromatic substitution while being activated for nucleophilic aromatic substitution.[1][3]
Electronic Profile of this compound
The reactivity of the pyrimidine ring in this compound is a direct consequence of the combined electronic effects of its substituents.
-
2-Methyl Group (-CH₃): This alkyl group is weakly electron-donating through an inductive effect (+I). It pushes electron density into the ring, slightly increasing the nucleophilicity of the ring system.
-
4-Carboxylate Group (-COOCH₃): This ester group is strongly electron-withdrawing. It exerts a powerful deactivating effect on the ring through both a negative inductive effect (-I) and a negative resonance effect (-M).
The synergy of these two groups creates a highly polarized ring system. The C4 and C6 positions are rendered significantly electron-deficient, making them prime targets for nucleophilic attack. Conversely, the C5 position, which is least affected by the electron-withdrawing character of the nitrogens, remains the most electron-rich carbon and is the only feasible site for electrophilic attack, albeit under forcing conditions.[1][4]
Caption: Electronic influence of substituents on the pyrimidine ring.
Predicted Site Reactivity Summary
| Ring Position | Dominant Electronic Effects | Predicted Reactivity |
| C2 | -I from N1, N3; +I from -CH₃; -M from -COOCH₃ (para) | Activated for nucleophilic attack, but less than C4/C6. |
| C4 | -I from N3; Strong -I, -M from -COOCH₃ | Site of the EWG; strongly activates C2 and C6. |
| C5 | Weak -I from N1, N3 | Least electron-deficient; site for electrophilic attack. |
| C6 | -I from N1; -I, -M from -COOCH₃ (ortho) | Highly activated for nucleophilic attack. |
Reactivity Towards Nucleophiles (Nucleophilic Aromatic Substitution - SₙAr)
The π-deficient nature of the pyrimidine ring, exacerbated by the 4-carboxylate group, makes it highly susceptible to nucleophilic attack.[1][2] The most electron-deficient positions, C4 and C6, are the primary targets.
Nucleophilic Attack at C6
The C6 position is the most activated site for SₙAr. This is due to the combined electron-withdrawing power of the adjacent N1 atom and the ortho-positioned carboxylate group, which can effectively stabilize the negatively charged Meisenheimer intermediate. A reaction at this position would typically involve the displacement of a leaving group, which is not present in the parent molecule. However, direct addition of very strong nucleophiles like organometallic reagents is plausible.
Reactivity of the 4-Carboxylate Group
The ester functionality itself is a key site of nucleophilic reactivity.
This reaction proceeds via nucleophilic acyl substitution, where a hydroxide ion attacks the electrophilic carbonyl carbon of the ester.
Methodology:
-
Dissolution: Dissolve this compound (1.0 eq.) in a mixture of methanol and water (e.g., 3:1 v/v).
-
Base Addition: Add an aqueous solution of sodium hydroxide (1.1 - 1.5 eq.) dropwise at room temperature.
-
Reaction Monitoring: Stir the mixture at room temperature or with gentle heating (e.g., 40-50 °C). Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Work-up: Cool the reaction mixture to 0 °C and carefully acidify with cold 1M HCl until the pH is approximately 2-3.
-
Isolation: The carboxylic acid product will precipitate. Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum to yield 2-methylpyrimidine-4-carboxylic acid.[5]
Caption: Workflow for the saponification of the ester group.
Reactivity Towards Electrophiles (Electrophilic Aromatic Substitution - SₑAr)
Electrophilic substitution on the pyrimidine ring is inherently difficult due to its electron-deficient character.[1][3] The presence of the strongly deactivating 4-carboxylate group further hinders this type of reaction. However, if forced, the substitution will occur at the C5 position, which is the least deactivated carbon on the ring.[1][2][4]
Activating groups, such as hydroxyl or amino groups, are typically required to make electrophilic substitution feasible.[6] For this compound, extremely harsh conditions would be necessary, and yields are expected to be low.
Causality: This reaction would require a potent nitrating agent (e.g., fuming nitric acid in oleum) and high temperatures to overcome the high activation energy barrier of attacking the deactivated ring.
Methodology:
-
Acid Mixture: Carefully prepare a mixture of fuming sulfuric acid (oleum) and fuming nitric acid at 0 °C.
-
Substrate Addition: Slowly add this compound to the cold acid mixture with vigorous stirring.
-
Heating: Cautiously heat the reaction mixture to a high temperature (e.g., >100 °C) and maintain for several hours.
-
Monitoring: The reaction would need to be monitored by quenching small aliquots and analyzing via GC-MS or HPLC.
-
Work-up: Pour the reaction mixture onto crushed ice and carefully neutralize with a strong base (e.g., NaOH).
-
Extraction & Purification: Extract the product with an organic solvent and purify by column chromatography.
Reactivity of the 2-Methyl Group
The protons on the 2-methyl group exhibit slight acidity due to the electron-withdrawing nature of the adjacent pyrimidine ring. This allows for deprotonation with a strong, non-nucleophilic base, creating a carbanion that can react with various electrophiles.
Methodology:
-
Setup: In an oven-dried, three-neck flask under an inert atmosphere (e.g., Argon), dissolve this compound (1.0 eq.) in anhydrous THF.
-
Deprotonation: Cool the solution to -78 °C (dry ice/acetone bath) and slowly add a solution of Lithium Diisopropylamide (LDA) (1.1 eq.) in THF. Stir for 1 hour at this temperature.
-
Electrophile Addition: Add an electrophile (e.g., benzaldehyde, 1.1 eq.) to the solution and allow the reaction to slowly warm to room temperature overnight.
-
Quenching: Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride (NH₄Cl).
-
Extraction: Extract the aqueous layer with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by silica gel column chromatography.
Applications in Drug Discovery
The pyrimidine scaffold is a privileged structure in medicinal chemistry, appearing in a vast number of FDA-approved drugs.[7][8][9] this compound serves as a versatile starting material for building more complex, biologically active molecules.[10][11]
-
Ester Handle: The carboxylate group can be easily converted into amides, which are crucial for forming hydrogen bonds with biological targets like kinases.[12]
-
Methyl Group: The 2-methyl group provides a point for substitution or can be a key lipophilic contact in a protein's binding pocket.
-
Ring Nitrogens: The ring nitrogens can act as hydrogen bond acceptors, a critical interaction in many drug-receptor binding events.
The ability to selectively functionalize the ring and its substituents makes this compound a valuable tool for generating libraries of compounds for screening in drug discovery programs.[7][11]
Conclusion
The reactivity of this compound is a nuanced interplay of the inherent π-deficiency of the pyrimidine core and the opposing electronic effects of its substituents. The molecule is primed for nucleophilic reactions , primarily at the C4-ester group (saponification, amidation) and potentially at the C6 position. The 2-methyl group offers a site for side-chain functionalization via deprotonation. Conversely, electrophilic substitution on the ring is challenging and requires harsh conditions, with a strong preference for the C5 position. A thorough understanding of these reactivity patterns is essential for the strategic design and synthesis of novel pyrimidine-based compounds for pharmaceutical and agrochemical applications.
References
- 1. Pyrimidine - Wikipedia [en.wikipedia.org]
- 2. scialert.net [scialert.net]
- 3. bhu.ac.in [bhu.ac.in]
- 4. Pyrimidine | PPTX [slideshare.net]
- 5. 2-Methylpyrimidine-4-carboxylic acid (13627-49-1) - Chemical Safety, Models, Suppliers, Regulation, and Patents - Chemchart [chemchart.com]
- 6. researchgate.net [researchgate.net]
- 7. Pyrimidine: An elite heterocyclic leitmotif in drug discovery-synthesis and biological activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. gsconlinepress.com [gsconlinepress.com]
- 9. Novel pyridine and pyrimidine derivatives as promising anticancer agents: A review - Arabian Journal of Chemistry [arabjchem.org]
- 10. mdpi.com [mdpi.com]
- 11. tandfonline.com [tandfonline.com]
- 12. benchchem.com [benchchem.com]
Whitepaper: Strategic Pathways for the Synthesis of Novel Derivatives from Methyl 2-methylpyrimidine-4-carboxylate
Abstract
The pyrimidine core is a cornerstone of medicinal chemistry, forming the structural basis for numerous therapeutic agents and biologically significant molecules, including the nucleobases of DNA and RNA.[1][2] Methyl 2-methylpyrimidine-4-carboxylate represents a versatile and strategically valuable starting material for the development of novel molecular entities. Its structure offers multiple reactive sites that can be selectively manipulated to generate diverse libraries of compounds. This technical guide provides an in-depth exploration of synthetic strategies for derivatizing this scaffold, focusing on transformations of the C4-ester functionality and functionalization of the pyrimidine ring. We will delve into the causality behind experimental choices, provide field-proven protocols, and outline workflows for creating key intermediates and final products, intended for researchers, medicinal chemists, and professionals in drug development.
Introduction: The Pyrimidine Scaffold in Drug Discovery
Pyrimidines, 1,3-diazines, are privileged heterocyclic scaffolds renowned for their wide spectrum of biological activities.[1][3] Their derivatives have been successfully developed as anticancer, antimicrobial, anti-inflammatory, and antiviral agents.[2][4][5] The inherent ability of the pyrimidine ring to participate in hydrogen bonding and π-stacking interactions makes it an ideal pharmacophore for targeting a variety of biological receptors and enzymes.[6]
This compound is an attractive starting block due to its commercial availability and the presence of two primary reactive handles: the methyl ester at the C4 position and the pyrimidine ring itself. This guide will focus on leveraging these features to construct novel derivatives through robust and scalable chemical transformations.
Strategic Overview: Pathways for Derivatization
The synthetic potential of this compound can be primarily exploited through two strategic pathways. The first involves modification of the C4-ester group, which is the most accessible functional handle. The second, more advanced strategy, involves the functionalization of the electron-deficient pyrimidine ring.
Figure 1: High-level overview of synthetic pathways originating from this compound.
Pathway 1: Functionalization via the Carboxylate Group
The C4-ester is the most readily transformable group, providing direct access to amides and alcohols, which are themselves valuable intermediates for further diversification.
Synthesis of the Carboxylic Acid Intermediate
The first and most critical step for creating amide derivatives is the hydrolysis of the methyl ester to the corresponding carboxylic acid. Saponification, a classic nucleophilic acyl substitution reaction, is the preferred method.[7]
Causality of Experimental Choices:
-
Base Selection: Lithium hydroxide (LiOH) is often preferred over sodium hydroxide (NaOH) in research settings due to the better solubility of lithium carboxylates in mixed aqueous/organic solvent systems, often leading to cleaner reactions and simpler workups.
-
Solvent System: A mixture of a water-miscible organic solvent (like THF or Methanol) and water is used to ensure the solubility of both the ester starting material and the inorganic base.
-
Acidic Workup: The reaction initially produces the carboxylate salt. Protonation with a strong acid (e.g., HCl) is essential to furnish the neutral carboxylic acid, which can then be extracted into an organic solvent.[7]
Experimental Protocol: Synthesis of 2-Methylpyrimidine-4-carboxylic acid
-
Setup: To a round-bottom flask, add this compound (1.0 eq).
-
Solvation: Dissolve the starting material in a 3:1 mixture of Tetrahydrofuran (THF) and water.
-
Reagent Addition: Add Lithium Hydroxide monohydrate (LiOH·H₂O, 1.5 eq) to the solution.
-
Reaction: Stir the mixture at room temperature for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC) or LC-MS.
-
Workup (Quench): Once the starting material is consumed, remove the THF under reduced pressure.
-
Workup (Acidification): Cool the remaining aqueous solution in an ice bath and acidify to pH ~2-3 by the slow addition of 1 M HCl. A white precipitate should form.
-
Extraction: Extract the aqueous layer three times with Ethyl Acetate.
-
Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude 2-Methylpyrimidine-4-carboxylic acid, which can often be used in the next step without further purification.
Synthesis of Novel Amide Derivatives
Amide bond formation is one of the most frequently performed reactions in medicinal chemistry.[8] The direct conversion of an ester to an amide is possible but often requires harsh conditions. A more reliable two-step process via the carboxylic acid intermediate offers broader substrate scope and higher yields. This involves activating the carboxylic acid, which is then susceptible to nucleophilic attack by an amine.[9][10]
Causality of Experimental Choices:
-
Coupling Reagents:
-
Carbodiimides (EDC, DCC): These reagents react with the carboxylic acid to form a highly reactive O-acylisourea intermediate.[9][11] EDC is favored for its water-soluble urea byproduct, simplifying purification.[11]
-
Uronium/Phosphonium Salts (HATU, PyBOP): These are highly efficient, modern coupling reagents that form an activated ester in situ.[8] HATU is particularly effective for coupling sterically hindered substrates or electron-deficient amines, minimizing racemization and side reactions.[8][12]
-
-
Additives (HOBt, HOAt): When using carbodiimides, additives like 1-Hydroxybenzotriazole (HOBt) are often included to suppress side reactions and reduce racemization by forming a less reactive, but more selective, active ester intermediate.[11]
-
Base (DIPEA, Et₃N): A non-nucleophilic organic base is required to neutralize the acid formed during the reaction and to deprotonate the ammonium salt of the amine nucleophile, freeing it to react.[8]
Figure 2: Workflow for HATU-mediated amide bond formation.
Experimental Protocol: General Procedure for Amide Coupling
-
Setup: To a dry round-bottom flask under an inert atmosphere (Nitrogen or Argon), add 2-Methylpyrimidine-4-carboxylic acid (1.0 eq).
-
Solvation: Dissolve the acid in an anhydrous aprotic solvent such as N,N-Dimethylformamide (DMF) or Dichloromethane (DCM).
-
Reagent Addition: Add the desired amine (1.1 eq), HATU (1.2 eq), and N,N-Diisopropylethylamine (DIPEA, 2.5 eq).
-
Reaction: Stir the mixture at room temperature for 4-12 hours, monitoring by TLC or LC-MS.
-
Workup (Quench): Upon completion, dilute the reaction mixture with Ethyl Acetate and wash sequentially with saturated aqueous NaHCO₃, water, and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel to yield the desired amide derivative.
Table 1: Example Amide Coupling Conditions and Outcomes
| Amine Nucleophile | Coupling Reagent | Base | Solvent | Typical Yield | Notes |
| Benzylamine | EDC/HOBt | DIPEA | DMF | 85-95% | Standard, reliable conditions for primary amines. |
| Aniline | HATU | DIPEA | DMF | 70-85% | HATU is preferred for less nucleophilic anilines. |
| Morpholine | T3P® | Pyridine | DCM | 80-90% | T3P® is an excellent choice for secondary cyclic amines. |
| 2-Amino-5-nitropyridine | XtalFluor-E | DIPEA | Acetonitrile | 60-75% | Specialized reagents may be needed for highly electron-deficient amines.[12] |
Pathway 2: Functionalization of the Pyrimidine Ring
Modifying the pyrimidine ring itself opens a vast area of chemical space but presents greater challenges due to the ring's inherent electron-deficient nature. The most common strategy involves introducing a leaving group (typically a halogen) onto the ring, which can then be displaced via nucleophilic aromatic substitution or participate in transition-metal-catalyzed cross-coupling reactions.
Halogenation and Cross-Coupling Strategies
Direct electrophilic halogenation of the pyrimidine ring is difficult. A more viable approach is often to synthesize a halogenated pyrimidine precursor first. However, for the purpose of this guide, we will consider a hypothetical intermediate, Methyl 5-bromo-2-methylpyrimidine-4-carboxylate , to illustrate the power of cross-coupling. A Minisci reaction could be a potential, though advanced, route to achieve such functionalization.[13]
Transition-metal-catalyzed cross-coupling reactions are powerful C-C and C-heteroatom bond-forming tools.[14][15][16] For pyrimidine systems, controlling regioselectivity can be a significant challenge, especially with multiple halogen substituents. For instance, in 2,4-dihalopyrimidines, reactions typically favor the C4 position, and achieving C2 selectivity requires specialized catalytic systems.[17][18]
Causality of Experimental Choices (Suzuki-Miyaura Coupling):
-
Catalyst: A Palladium(0) source is required. Pd(PPh₃)₄ is a classic choice, while catalysts with specialized ligands like SPhos or XPhos can offer improved reactivity for challenging substrates.
-
Base: A base such as K₂CO₃ or Cs₂CO₃ is essential for the transmetalation step of the catalytic cycle.
-
Solvent: A mixture of an organic solvent (e.g., Dioxane, Toluene) and water is typically used to dissolve all components.
Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling
-
Setup: To a microwave vial or Schlenk flask, add the halogenated pyrimidine intermediate (1.0 eq), the desired boronic acid or ester (1.2-1.5 eq), Palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 eq), and base (e.g., K₂CO₃, 2.0 eq).
-
Degassing: Evacuate and backfill the vessel with an inert gas (Argon) three times.
-
Solvation: Add the degassed solvent system (e.g., 4:1 Dioxane:Water).
-
Reaction: Heat the mixture to 80-120 °C (conventional heating or microwave) for 1-12 hours, monitoring by LC-MS.
-
Workup: Cool the reaction to room temperature, dilute with Ethyl Acetate, and filter through a pad of Celite to remove the catalyst.
-
Extraction: Wash the filtrate with water and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.
-
Purification: Purify the crude product by flash column chromatography to yield the cross-coupled derivative.
Conclusion
This compound is a highly valuable and versatile scaffold for the synthesis of novel derivatives in drug discovery and chemical biology. The strategies outlined in this guide demonstrate that a wide array of chemical diversity can be accessed through logical, well-established synthetic pathways. By first modifying the C4-ester to generate key carboxylic acid and alcohol intermediates, chemists can readily access large libraries of amides and ethers. For more advanced structural modifications, the pyrimidine ring itself can be functionalized, with cross-coupling reactions offering a powerful tool for installing complex aryl and alkyl substituents. The thoughtful selection of reagents and reaction conditions, grounded in an understanding of reaction mechanisms, is paramount to successfully navigating these synthetic transformations.
References
- 1. gsconlinepress.com [gsconlinepress.com]
- 2. juniperpublishers.com [juniperpublishers.com]
- 3. Synthesis and Biological Activities of Some Pyrimidine Derivatives: A Review – Oriental Journal of Chemistry [orientjchem.org]
- 4. Recent medicinal approaches of novel pyrimidine analogs: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis, characterization and in silico biological activity of some 2-(N,N-dimethyl guanidinyl)-4,6-diaryl pyrimidines - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. growingscience.com [growingscience.com]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. Chapter 21 – Carboxylic Acid Derivatives: Nucleophilic Acyl Substitution Reactions – Student Solutions Manual for Organic Chemistry [ncstate.pressbooks.pub]
- 11. peptide.com [peptide.com]
- 12. A protocol for amide bond formation with electron deficient amines and sterically hindered substrates - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C5OB02129D [pubs.rsc.org]
- 13. chem.ucla.edu [chem.ucla.edu]
- 14. Decarboxylative coupling reactions: a modern strategy for C–C-bond formation - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 15. Impact of Cross-Coupling Reactions in Drug Discovery and Development [mdpi.com]
- 16. Decarboxylative cross-coupling - Wikipedia [en.wikipedia.org]
- 17. Inverting the Conventional Site Selectivity of Cross-Coupling of 2,4-Dichloropyrimidines - PMC [pmc.ncbi.nlm.nih.gov]
- 18. C2-selective Pd-catalyzed cross-coupling of 2,4-Dihalopyrimidines - American Chemical Society [acs.digitellinc.com]
An In-Depth Technical Guide to the Analogs of Methyl 2-methylpyrimidine-4-carboxylate: Synthesis, Structure-Activity Relationships, and Therapeutic Applications
For Researchers, Scientists, and Drug Development Professionals
Abstract
The pyrimidine ring is a foundational scaffold in medicinal chemistry, integral to the structure of nucleic acids and present in numerous therapeutic agents.[1][2] This guide focuses on the analogs of Methyl 2-methylpyrimidine-4-carboxylate, a versatile building block for drug discovery. We will dissect the nuanced structure-activity relationships (SAR) of its derivatives, primarily focusing on the well-documented pyrimidine-4-carboxamides, which have yielded potent inhibitors for targets like N-acylphosphatidylethanolamine phospholipase D (NAPE-PLD).[3] Additionally, we explore other analog classes targeting Dihydrofolate Reductase (DHFR) and Succinate Dehydrogenase (SDH), showcasing the scaffold's broad therapeutic potential.[4][5] This document provides detailed synthetic protocols, explains the causal reasoning behind experimental designs, and presents key data in structured formats to offer a comprehensive resource for professionals in drug development.
Part 1: The Pyrimidine-4-carboxylate Core: A Privileged Scaffold
The pyrimidine core, a 1,3-diazine, is an electron-deficient aromatic heterocycle. This electronic nature, combined with its ability to participate in hydrogen bonding via its nitrogen atoms, makes it a frequent component in molecules designed to interact with biological targets.[1] The this compound structure presents several key features for medicinal chemists:
-
The 2-methyl group: This small, lipophilic group can influence the molecule's conformation and metabolic stability. Strategic placement of methyl groups can block sites of metabolism or enhance binding affinity through hydrophobic interactions, a concept often referred to as the "magic methyl" effect in drug design.[6]
-
The 4-carboxylate group: The methyl ester at the C4 position is a key functional handle. It can be readily hydrolyzed to the corresponding carboxylic acid or, more commonly, converted into a diverse range of amides, which allows for extensive exploration of the surrounding chemical space to optimize target engagement and pharmacokinetic properties.
-
The Pyrimidine Nitrogens: The nitrogen atoms at positions 1 and 3 are key points for hydrogen bonding with protein residues and contribute to the molecule's overall polarity and solubility.
The combination of these features makes this scaffold a "privileged" structure—a molecular framework that is capable of binding to multiple, distinct biological targets with high affinity.
Part 2: Key Analogs and Their Biological Targets
Modification of the this compound core has led to the discovery of potent modulators for several important enzyme classes.
Pyrimidine-4-carboxamides as NAPE-PLD Inhibitors
A significant body of research has focused on converting the 4-carboxylate ester into a carboxamide and exploring substitutions at the 2- and 6-positions of the pyrimidine ring. This work has led to the discovery of potent and selective inhibitors of N-Acylphosphatidylethanolamine Phospholipase D (NAPE-PLD).[3]
Target Rationale: NAPE-PLD NAPE-PLD is the primary enzyme responsible for the biosynthesis of N-acylethanolamines (NAEs), a class of bioactive lipids that includes the endocannabinoid anandamide.[3] NAPE-PLD is a membrane-associated metallo-β-lactamase containing two zinc ions in its active site.[7][8] By inhibiting NAPE-PLD, it is possible to modulate NAE levels in tissues, which has profound implications for treating conditions related to pain, inflammation, and emotional behavior.[8]
Structure-Activity Relationship (SAR) Studies Systematic modification of a pyrimidine-4-carboxamide high-throughput screening hit led to the identification of LEI-401, a nanomolar potent inhibitor with drug-like properties.[3] The SAR exploration revealed several key insights:
-
R1 (Amide Substituent): The amide N-H group is critical, as methylation leads to a complete loss of potency, suggesting it acts as a hydrogen bond donor.[7] Optimal activity was found with linear alkylamides, specifically a propyl chain.
-
R2 (C2 Position): Conformational restriction proved highly beneficial. Replacing a flexible N-methylphenethylamine group with a more rigid (S)-3-phenylpiperidine increased inhibitory potency threefold.[3]
-
R3 (C6 Position): Exchanging a morpholine substituent for an (S)-3-hydroxypyrrolidine not only reduced lipophilicity but also increased activity by an order of magnitude.[3]
These cumulative modifications transformed an initial micromolar hit into the potent and selective tool compound, LEI-401.[8]
Table 1: SAR Summary of Pyrimidine-4-Carboxamide NAPE-PLD Inhibitors
| Position | Modification | Impact on Potency | Rationale / Insight |
|---|---|---|---|
| R1 (Amide) | Methylation of amide nitrogen | Complete loss of activity | Suggests the N-H is a critical H-bond donor.[7] |
| R1 (Amide) | Linear alkyl chains (e.g., propyl) | Optimal inhibition | Balances lipophilicity and fit within the binding pocket.[7] |
| R2 (C2) | (S)-3-phenylpiperidine | 3-fold increase | Conformational restriction pre-organizes the ligand for optimal binding.[3] |
| R3 (C6) | (S)-3-hydroxypyrrolidine | 10-fold increase | Reduces lipophilicity and introduces favorable polar contacts.[3] |
Caption: Key SAR insights for NAPE-PLD inhibitors.
Tetrahydropyrimidine Analogs as DHFR Inhibitors
Another class of analogs stems from the related tetrahydropyrimidine scaffold, which has been investigated for antibacterial applications by targeting Dihydrofolate Reductase (DHFR).[4]
Target Rationale: DHFR DHFR is a crucial enzyme in the folate metabolic pathway, responsible for regenerating tetrahydrofolate, a cofactor essential for the synthesis of nucleotides and amino acids. Its inhibition halts bacterial growth, making it a validated target for antibiotics.[4]
Analog Design and Activity Researchers designed and synthesized a series of methyl 2-(1H-pyrazol-4-ylthio)-1,2,3,4-tetrahydro-6-methylpyrimidine-5-carboxylate derivatives.[4] These compounds were evaluated for their antibacterial and antifungal properties. Several derivatives demonstrated potent activity against both Gram-positive and Gram-negative bacteria, with some being more potent or equipotent to clinical antibiotics like Chloramphenicol and Ciprofloxacin. For instance, compound A7 was effective at 25 µg/mL against E. coli, P. aeruginosa, and S. aureus, and also showed significant antifungal activity.[4]
Table 2: Antibacterial Activity of Lead Tetrahydropyrimidine Analogs
| Compound | E. coli (MIC, µg/mL) | P. aeruginosa (MIC, µg/mL) | S. aureus (MIC, µg/mL) |
|---|---|---|---|
| A7 | 25 | 25 | 25 |
| A16 | 50 | 50 | 50 |
| A20 | 25 | 25 | 25 |
Data sourced from reference[4].
Pyrimidine Carboxamides as Fungicides
The versatility of the pyrimidine carboxamide scaffold extends to agrochemical applications. A series of 2-(methylthio)-4-methylpyrimidine-5-carboxamides bearing a carbamate moiety were designed and synthesized as potential fungicides.[5]
Target Rationale: Succinate Dehydrogenase (SDH) SDH (also known as Complex II) is a vital enzyme in both the citric acid cycle and the electron transport chain. Inhibitors of SDH disrupt fungal respiration, leading to cell death. It is a well-established target for commercial fungicides.
Analog Design and Activity The designed compounds were tested for their in vitro fungicidal activity against Sclerotinia sclerotiorum. Several compounds showed moderate to good inhibitory rates (>60% at 100 mg/L). Molecular docking studies suggested that the lead compounds could form two hydrogen bonds and a cation-π interaction with the SDH enzyme active site, providing a structural basis for their activity.[5]
Part 3: Synthetic Strategies and Methodologies
The synthesis of pyrimidine-4-carboxylate analogs typically relies on well-established heterocyclic chemistry principles. The most common approach involves the condensation of a three-carbon bifunctional component with an amidine, urea, or guanidine derivative.[9]
Caption: General pyrimidine synthesis via condensation.
Detailed Protocol: Synthesis of Pyrimidine-4-carboxamide NAPE-PLD Inhibitors
The following protocol is a representative synthesis adapted from the literature for generating advanced pyrimidine-4-carboxamide intermediates, starting from orotic acid.[7][8] This multi-step sequence demonstrates the strategic introduction of substituents.
Rationale: This synthetic route is chosen for its regioselectivity. The chlorine atoms introduced at the C2 and C4 positions have different reactivities. The C4-chloro substituent is more electrophilic and thus can be selectively displaced by a nucleophile before the C2-chloro is substituted, allowing for controlled, stepwise construction of the final molecule.
Step 1: Dichlorination of Orotic Acid
-
Reaction: Suspend orotic acid (1 equiv) in phosphorus oxychloride (POCl₃).
-
Catalyst: Add a catalytic amount of N,N-dimethylformamide (DMF).
-
Conditions: Heat the mixture to reflux for several hours until the reaction is complete (monitored by TLC or LC-MS).
-
Work-up: Carefully quench the reaction mixture with ice water. The product, 2,4-dichloro-pyrimidine-6-carboxylic acid, will precipitate and can be collected by filtration.
Step 2: Amide Formation
-
Activation: Convert the carboxylic acid to an acyl chloride using a chlorinating agent like thionyl chloride (SOCl₂) or oxalyl chloride.
-
Reaction: In a suitable solvent (e.g., DCM) at low temperature (-78 to 0 °C), add the desired primary amine (e.g., cyclopropylmethanamine, 1.1 equiv).
-
Work-up: After the reaction is complete, wash the organic layer with aqueous bicarbonate solution and brine, dry over sodium sulfate, and concentrate to yield the N-substituted-2,4-dichloropyrimidine-6-carboxamide.
Step 3: Regioselective Nucleophilic Substitution at C4
-
Reaction: Dissolve the dichloropyrimidine intermediate (1 equiv) in a polar solvent like methanol or n-butanol.
-
Nucleophile Addition: Add the first amine nucleophile (e.g., (S)-3-hydroxypyrrolidine, 1.5 equiv) and a non-nucleophilic base like diisopropylethylamine (DiPEA, 3-4 equiv).
-
Conditions: Heat the reaction, often using microwave irradiation (e.g., 120-160 °C) to drive the reaction to completion.[10]
-
Purification: Purify the resulting 2-chloro-4-(substituted-amino)pyrimidine intermediate by silica gel chromatography.
Step 4: Nucleophilic Substitution at C2
-
Reaction: Subject the purified 2-chloro intermediate (1 equiv) to the second amine nucleophile (e.g., (S)-3-phenylpiperidine, 1.5 equiv) and a base (DiPEA).
-
Conditions: This step typically requires more forcing conditions (higher temperature or longer reaction time) than the C4 substitution.
-
Purification: After completion, perform a final purification via chromatography or preparative HPLC to yield the desired trisubstituted pyrimidine-4-carboxamide.
Caption: Synthetic workflow for NAPE-PLD inhibitors.
Part 4: Future Directions and Perspectives
The this compound scaffold and its analogs represent a rich field for continued drug discovery. While significant progress has been made in developing inhibitors for targets like NAPE-PLD, numerous opportunities remain.
-
Exploration of New Targets: The demonstrated promiscuity of the pyrimidine scaffold suggests it could be adapted to inhibit other enzymes, such as kinases, proteases, or epigenetic targets.[1][11]
-
Improving Pharmacokinetics: Future work will likely focus on fine-tuning the ADME (Absorption, Distribution, Metabolism, and Excretion) properties of existing lead compounds to improve their in vivo efficacy and safety profiles.
-
Bioisosteric Replacement: Replacing parts of the known active molecules with bioisosteres could lead to novel analogs with improved properties, such as enhanced cell permeability or reduced off-target effects.
References
- 1. Recent Advances in Pyrimidine-Based Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. juniperpublishers.com [juniperpublishers.com]
- 3. Structure-Activity Relationship Studies of Pyrimidine-4-Carboxamides as Inhibitors of N-Acylphosphatidylethanolamine Phospholipase D - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. sciencescholar.us [sciencescholar.us]
- 5. tandfonline.com [tandfonline.com]
- 6. mdpi.com [mdpi.com]
- 7. Structure–Activity Relationship Studies of Pyrimidine-4-Carboxamides as Inhibitors of N-Acylphosphatidylethanolamine Phospholipase D - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. bu.edu.eg [bu.edu.eg]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
The Pivotal Role of Methyl 2-methylpyrimidine-4-carboxylate in Modern Medicinal Chemistry: A Technical Guide
For researchers, scientists, and professionals in drug development, the identification and utilization of versatile chemical scaffolds are paramount to the discovery of novel therapeutics. Among these, the pyrimidine core, a fundamental component of nucleic acids, has long been a privileged structure in medicinal chemistry.[1][2] This guide delves into the specific and strategic importance of a key derivative, Methyl 2-methylpyrimidine-4-carboxylate, as a cornerstone building block for the synthesis of a new generation of targeted therapies. We will explore its synthesis, reactivity, and its application in the development of potent kinase inhibitors and other therapeutic agents, providing both a conceptual framework and practical, in-depth protocols.
The Strategic Advantage of the 2-Methylpyrimidine-4-carboxylate Scaffold
The pyrimidine ring is a versatile heterocycle that offers multiple points for chemical modification, allowing for the fine-tuning of physicochemical properties and biological activity.[1][3] The 2-methylpyrimidine-4-carboxylate scaffold, in particular, presents a unique combination of features that make it an attractive starting point for drug discovery programs. The methyl group at the 2-position can influence the molecule's conformation and metabolic stability, while the methyl carboxylate at the 4-position serves as a versatile handle for a variety of chemical transformations, most notably the formation of amides. This amide linkage is a common feature in many kinase inhibitors, where it often participates in crucial hydrogen bonding interactions with the hinge region of the kinase domain.[3]
Synthesis of the Core Scaffold: this compound
A robust and scalable synthesis of the core scaffold is the essential first step in any drug discovery campaign. While various methods for pyrimidine synthesis exist, a common and effective approach involves the condensation of an amidine with a 1,3-dicarbonyl compound or its equivalent.[1]
Experimental Protocol: Synthesis of this compound
This protocol outlines a representative synthesis of this compound.
Materials:
-
Acetamidine hydrochloride
-
Dimethyl acetylenedicarboxylate (DMAD)
-
Methanol (anhydrous)
-
Sodium methoxide (25% solution in methanol)
-
Diethyl ether
-
Saturated aqueous sodium bicarbonate
-
Brine
-
Anhydrous magnesium sulfate
Procedure:
-
Reaction Setup: To a solution of acetamidine hydrochloride (1.0 eq) in anhydrous methanol, add sodium methoxide (1.0 eq) at 0 °C. Stir the mixture for 30 minutes at this temperature.
-
Addition of DMAD: Slowly add dimethyl acetylenedicarboxylate (1.0 eq) to the reaction mixture at 0 °C.
-
Reaction Progression: Allow the reaction to warm to room temperature and stir for 12-18 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Workup: Upon completion, concentrate the reaction mixture under reduced pressure. Partition the residue between diethyl ether and water.
-
Extraction and Purification: Separate the organic layer and wash it sequentially with saturated aqueous sodium bicarbonate and brine. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo. Purify the crude product by column chromatography on silica gel to afford this compound.
Causality Behind Experimental Choices:
-
The use of sodium methoxide is to generate the free base of acetamidine in situ, which is the reactive nucleophile.
-
The reaction is initiated at a low temperature to control the exothermicity of the Michael addition of the amidine to the electron-deficient alkyne.
-
The aqueous workup with sodium bicarbonate is to neutralize any remaining acidic species and remove water-soluble byproducts.
Application in the Synthesis of Kinase Inhibitors: A Case Study
The true value of this compound is realized in its role as a key intermediate in the synthesis of potent and selective kinase inhibitors. Kinases are a class of enzymes that play a critical role in cell signaling, and their dysregulation is a hallmark of many diseases, including cancer.[3]
Case Study: Synthesis of a Pyrimidine-Based Aurora Kinase Inhibitor
Aurora kinases are essential for the regulation of mitosis, and their inhibition is a promising strategy for cancer therapy.[3] The following workflow demonstrates how this compound can be elaborated into a potent Aurora kinase inhibitor.
Experimental Workflow:
Caption: Synthetic workflow for a pyrimidine-based kinase inhibitor.
Detailed Protocol:
-
Amide Formation: The methyl ester of this compound is readily converted to a variety of amides by direct reaction with a primary or secondary amine. This reaction is often facilitated by heating or through the use of coupling agents.
-
Nucleophilic Aromatic Substitution (SNAr): The pyrimidine ring is electron-deficient and susceptible to nucleophilic aromatic substitution, particularly at the 2- and 6-positions. In this step, the methyl group at the 2-position can be displaced by a suitable amine nucleophile under thermal or microwave conditions. This SNAr reaction is a powerful tool for introducing diversity into the final molecule.
Structure-Activity Relationship (SAR) Insights
The development of potent and selective kinase inhibitors is guided by an understanding of the structure-activity relationship (SAR). For pyrimidine-4-carboxamide derivatives, several key structural features have been identified that contribute to their inhibitory activity.
| Position | Modification | Impact on Activity |
| 2-Position | Substitution with various amines | Significantly influences kinase selectivity and potency. Often forms key interactions with the kinase hinge region. |
| 4-Position (Amide) | Nature of the R-group on the amide nitrogen | Modulates solubility and can form additional interactions within the ATP-binding pocket. |
| 5-Position | Substitution (e.g., with halogens or small alkyl groups) | Can be used to fine-tune potency and physicochemical properties. |
| 6-Position | Substitution | Often explored to improve pharmacokinetic properties and cell permeability. |
Table 1: General Structure-Activity Relationship for Pyrimidine-4-carboxamide Kinase Inhibitors.
The data in Table 1 is a generalized summary based on common findings in kinase inhibitor design.[4][5] The specific impact of a modification will always be target-dependent.
Mechanism of Action: Targeting the Kinase Hinge Region
The efficacy of many pyrimidine-based kinase inhibitors stems from their ability to bind to the ATP-binding site of the target kinase. The pyrimidine core often acts as a scaffold that mimics the adenine base of ATP. The nitrogen atoms in the pyrimidine ring are crucial for forming hydrogen bonds with the "hinge region" of the kinase, which is a flexible loop of amino acids connecting the N- and C-terminal lobes of the kinase domain. This interaction is a key determinant of binding affinity and inhibitory potency.
References
The Pyrimidine-4-Carboxylate Core: A Technical Guide to Structure-Activity Relationships of Methyl 2-Methylpyrimidine-4-carboxylate Analogs
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Enduring Significance of the Pyrimidine Scaffold in Medicinal Chemistry
The pyrimidine ring is a cornerstone of medicinal chemistry, forming the structural basis for a vast array of biologically active molecules.[1] As a privileged scaffold, its presence in natural products, such as the nucleobases uracil, thymine, and cytosine, underscores its fundamental role in biological systems.[2] This inherent biocompatibility, coupled with its synthetic tractability, has made the pyrimidine nucleus a fertile ground for the discovery of novel therapeutics.[3] Pyrimidine derivatives have demonstrated a remarkable breadth of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and enzyme inhibitory effects.[4][5]
Within this diverse chemical space, the methyl 2-methylpyrimidine-4-carboxylate scaffold has emerged as a particularly promising starting point for the development of targeted therapies. This guide provides an in-depth technical exploration of the structure-activity relationships (SAR) of analogs based on this core, offering insights into the rational design of potent and selective modulators of biological function. We will delve into the synthetic strategies for accessing these molecules, analyze the impact of structural modifications on their activity, and provide detailed experimental protocols for their synthesis and evaluation.
The this compound Core: A Platform for Molecular Exploration
The this compound core offers multiple points for structural modification, allowing for the fine-tuning of physicochemical properties and biological activity. The key positions for derivatization are the C5 and C6 positions of the pyrimidine ring, the 2-methyl group, and the 4-methyl carboxylate moiety. Understanding how substitutions at these positions influence the molecule's interaction with its biological target is the essence of SAR.
Caption: Core structure of this compound highlighting key positions for substitution.
Structure-Activity Relationship (SAR) Insights
While a comprehensive SAR study specifically on this compound analogs is not extensively documented in a single source, valuable insights can be gleaned from the closely related pyrimidine-4-carboxamide series, particularly from studies on N-acylphosphatidylethanolamine phospholipase D (NAPE-PLD) inhibitors.[6][7] These studies provide a robust framework for understanding how modifications to the pyrimidine core can impact biological activity.
Substitutions at the 2-Position
In many pyrimidine-based inhibitors, the 2-position is a critical point of interaction with the target protein. While our core scaffold specifies a methyl group at this position, it is instructive to consider the impact of other substituents as observed in related series. For instance, in the development of NAPE-PLD inhibitors, replacement of a methyl group with larger, more complex moieties such as substituted piperidines led to a significant increase in potency.[6] This suggests that the 2-position can accommodate bulky groups and that these groups can form key interactions within a binding pocket. For our methyl-substituted core, this implies that while the methyl group itself may provide a baseline level of activity, further optimization could be achieved by exploring other small alkyl or functionalized groups.
Modifications of the 4-Carboxylate Group
The 4-carboxylate group is a key feature of the scaffold, and its modification can profoundly influence activity. In the analogous pyrimidine-4-carboxamide series, the nature of the amide substituent is a major determinant of potency.[6] For instance, methylation of the amide nitrogen in one analog resulted in a complete loss of activity, suggesting a critical hydrogen bond donation is required at this position.[6] This highlights the importance of the electronic and steric properties of the group at the 4-position.
For this compound analogs, the ester can be hydrolyzed to the corresponding carboxylic acid, which can then be coupled with a variety of amines to generate a library of amides. This allows for the exploration of a wide range of substituents to probe for optimal interactions with the target. The choice of amine can influence polarity, lipophilicity, and the potential for hydrogen bonding, all of which are critical for drug-like properties.
Substitutions at the 5- and 6-Positions
The 5- and 6-positions of the pyrimidine ring are also amenable to substitution, providing further opportunities to modulate activity and selectivity. In many kinase inhibitor series, for example, substitution at the 5-position with small, electron-withdrawing groups can enhance potency. In the context of the pyrimidine-4-carboxamide NAPE-PLD inhibitors, the 6-position was successfully substituted with various cyclic amines, leading to significant improvements in activity.[6] This demonstrates that this region of the molecule is tolerant to substitution and that these substituents can access additional binding interactions.
Data Presentation: A Comparative Analysis
To illustrate the impact of structural modifications, the following table summarizes the in vitro cytotoxic activity (IC50 values) of a series of pyrimidine-4-carboxamide analogs against various human cancer cell lines. While not a direct SAR of the target methyl esters, this data provides a valuable comparative framework.
| Compound | R1 | R2 | R3 | HCT-116 IC50 (µM) | MCF-7 IC50 (µM) |
| 1 | -Cl | -H | 4-fluorophenyl | 5.2 | 7.8 |
| 2 | -OCH3 | -H | 4-fluorophenyl | 8.1 | 10.3 |
| 3 | -Cl | -CH3 | 4-fluorophenyl | 12.5 | 15.1 |
| 4 | -Cl | -H | 3,4-difluorophenyl | 3.9 | 5.6 |
Data is hypothetical and for illustrative purposes, based on general trends observed in the literature.
Experimental Protocols
General Synthesis of this compound Analogs
The synthesis of this compound and its analogs can be achieved through several established synthetic routes. A common approach involves the condensation of a β-ketoester with an amidine.
Caption: General workflow for the synthesis of this compound analogs.
Step-by-step methodology for the synthesis of a representative analog:
-
Condensation: To a solution of ethyl 2-methyl-3-oxobutanoate (1.0 eq) in a suitable solvent such as ethanol, add acetamidine hydrochloride (1.1 eq) and a base such as sodium ethoxide (1.2 eq).
-
Cyclization: Heat the reaction mixture to reflux for 4-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Work-up: After completion, cool the reaction mixture to room temperature and neutralize with a dilute acid (e.g., 1M HCl). Extract the product with an organic solvent (e.g., ethyl acetate).
-
Purification: Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to afford the desired this compound analog.
In Vitro Biological Evaluation: MTT Assay for Anticancer Activity
The antiproliferative activity of the synthesized analogs can be evaluated using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay against a panel of human cancer cell lines.
Protocol:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000 cells per well and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the synthesized compounds (typically ranging from 0.01 to 100 µM) for 72 hours.
-
MTT Addition: After the incubation period, add MTT solution to each well and incubate for another 4 hours.
-
Formazan Solubilization: Remove the medium and add dimethyl sulfoxide (DMSO) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability and determine the IC50 value (the concentration of the compound that causes 50% inhibition of cell growth).
Conclusion and Future Directions
The this compound scaffold represents a valuable starting point for the development of novel therapeutic agents. The insights gained from the structure-activity relationships of analogous pyrimidine-4-carboxamides provide a clear roadmap for the rational design of more potent and selective compounds. Future efforts in this area should focus on the systematic exploration of substitutions at the 2-, 5-, and 6-positions of the pyrimidine ring, as well as the diversification of the 4-carboxylate moiety into a range of amides and other bioisosteres. The detailed synthetic and biological evaluation protocols provided in this guide offer a solid foundation for researchers to embark on such endeavors, ultimately contributing to the discovery of new and effective medicines.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. wjarr.com [wjarr.com]
- 4. Synthesis, characterization and in silico biological activity of some 2-(N,N-dimethyl guanidinyl)-4,6-diaryl pyrimidines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Structure-Activity Relationships of Pyrimidine Derivatives and their Biological Activity - A Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Structure–Activity Relationship Studies of Pyrimidine-4-Carboxamides as Inhibitors of N-Acylphosphatidylethanolamine Phospholipase D - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
Methodological & Application
Application Note & Protocol: A Guideline for the Synthesis of Methyl 2-methylpyrimidine-4-carboxylate
Abstract
This document provides a comprehensive guide for the synthesis of Methyl 2-methylpyrimidine-4-carboxylate, a valuable heterocyclic building block in medicinal chemistry and drug discovery. Pyrimidine derivatives are core structures in numerous biologically active compounds, making reliable synthetic protocols for their intermediates essential.[1][2] This guide details a robust and straightforward method centered on the Fischer-Speier esterification of commercially available 2-methylpyrimidine-4-carboxylic acid. We will elucidate the underlying reaction mechanism, provide a detailed step-by-step experimental protocol, and outline the necessary safety precautions and analytical validation steps. This application note is intended for researchers, chemists, and professionals in the field of drug development seeking a reliable method for the preparation of this key intermediate.
Introduction: The Significance of Pyrimidine Scaffolds
The pyrimidine ring system is a fundamental motif in a vast array of biologically significant molecules, including nucleic acids (cytosine, thymine, and uracil) and various therapeutic agents.[2] Consequently, functionalized pyrimidines like this compound serve as critical starting materials and intermediates for the synthesis of more complex molecules with potential pharmaceutical applications.[1][3] The presence of multiple functional groups—an aromatic nitrogenous core and a reactive ester—allows for diverse chemical modifications, making it a versatile scaffold in the design of novel drug candidates.
This protocol focuses on a classic and highly effective synthetic transformation: the acid-catalyzed esterification of a carboxylic acid. This method is chosen for its reliability, use of common laboratory reagents, and straightforward execution.
Synthetic Strategy: Fischer-Speier Esterification
The most direct and efficient pathway to synthesize this compound is through the Fischer-Speier esterification of 2-methylpyrimidine-4-carboxylic acid. This reaction involves heating the carboxylic acid with an excess of methanol in the presence of a strong acid catalyst, typically concentrated sulfuric acid (H₂SO₄).[4]
Mechanism: The reaction proceeds via a nucleophilic acyl substitution mechanism.
-
Protonation: The acid catalyst protonates the carbonyl oxygen of the carboxylic acid, increasing the electrophilicity of the carbonyl carbon.
-
Nucleophilic Attack: A molecule of methanol acts as a nucleophile, attacking the activated carbonyl carbon.
-
Proton Transfer: A proton is transferred from the oxonium ion to one of the hydroxyl groups, forming a good leaving group (water).
-
Elimination: The lone pair on the remaining hydroxyl group reforms the carbonyl double bond, eliminating a molecule of water.
-
Deprotonation: The catalyst is regenerated by the deprotonation of the protonated ester, yielding the final product, this compound.
The reaction is reversible, and to drive the equilibrium towards the product side, an excess of the alcohol (methanol) is used.[5]
Overall Reaction Scheme
Caption: Fischer-Speier esterification of 2-methylpyrimidine-4-carboxylic acid.
Experimental Protocol
This protocol outlines the synthesis of this compound on a laboratory scale.
Materials and Reagents
| Reagent | CAS No. | Molecular Formula | MW ( g/mol ) | Amount (Scale) | Supplier Notes |
| 2-Methylpyrimidine-4-carboxylic acid | 13627-49-1 | C₆H₆N₂O₂ | 138.12 | 5.0 g (1.0 eq) | Purity ≥97%[6] |
| Methanol (Anhydrous) | 67-56-1 | CH₄O | 32.04 | 100 mL | ACS Grade, ≤0.005% water |
| Sulfuric Acid (H₂SO₄), Concentrated | 7664-93-9 | H₂SO₄ | 98.08 | 1.0 mL | 98%, Reagent Grade |
| Saturated Sodium Bicarbonate (NaHCO₃) | 144-55-8 | NaHCO₃ | 84.01 | ~50 mL | Aqueous solution |
| Dichloromethane (DCM) | 75-09-2 | CH₂Cl₂ | 84.93 | ~150 mL | Reagent Grade, for extraction |
| Anhydrous Magnesium Sulfate (MgSO₄) | 7487-88-9 | MgSO₄ | 120.37 | ~5 g | For drying |
| Celite® (Optional) | 61790-53-2 | SiO₂ | 60.08 | As needed | For filtration of fine solids |
Equipment
-
250 mL round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath
-
Separatory funnel (250 mL)
-
Rotary evaporator
-
Standard laboratory glassware (beakers, graduated cylinders)
-
pH paper or meter
Step-by-Step Procedure
-
Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stir bar, add 2-methylpyrimidine-4-carboxylic acid (5.0 g, 36.2 mmol).
-
Reagent Addition: Add anhydrous methanol (100 mL) to the flask. Stir the suspension until the solid is mostly dispersed.
-
Catalyst Addition: Carefully and slowly add concentrated sulfuric acid (1.0 mL) to the stirring suspension. Caution: This addition is exothermic. It is recommended to perform this step in an ice bath to control the temperature.
-
Reflux: Attach a reflux condenser to the flask and heat the mixture to reflux (approximately 65-70°C) using a heating mantle or oil bath. Continue heating under reflux with vigorous stirring for 4-6 hours. The reaction can be monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Cooling and Solvent Removal: After the reaction is complete, allow the mixture to cool to room temperature. Remove the bulk of the methanol using a rotary evaporator.
-
Neutralization: Carefully dilute the concentrated residue with cold deionized water (~50 mL). Slowly add a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to neutralize the remaining acid. Caution: CO₂ gas will evolve. Continue adding the bicarbonate solution until the pH of the aqueous layer is ~7-8.
-
Extraction: Transfer the neutralized aqueous mixture to a 250 mL separatory funnel. Extract the aqueous layer with dichloromethane (DCM) (3 x 50 mL).
-
Drying and Filtration: Combine the organic extracts and dry them over anhydrous magnesium sulfate (MgSO₄). Stir for 15-20 minutes. Filter the mixture to remove the drying agent. If any fine precipitate is present, filtration through a small pad of Celite® is recommended.
-
Solvent Evaporation: Concentrate the filtered organic solution under reduced pressure using a rotary evaporator to yield the crude product.
-
Purification (if necessary): The crude product is often of sufficient purity. If further purification is required, recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) or column chromatography on silica gel can be performed.
Safety Precautions
-
Personal Protective Equipment (PPE): Always wear safety goggles, a lab coat, and appropriate gloves (nitrile or neoprene).
-
Ventilation: All steps should be performed in a well-ventilated fume hood.
-
Reagent Handling: Concentrated sulfuric acid is highly corrosive and an oxidizer. Handle with extreme care. Methanol and dichloromethane are flammable and toxic; avoid inhalation and skin contact.
Workflow and Characterization
Experimental Workflow Diagram
Caption: Step-by-step workflow for the synthesis of this compound.
Expected Results and Characterization
| Parameter | Expected Outcome |
| Physical State | White to off-white solid or crystalline powder. |
| Expected Yield | 80-95% (Varies based on reaction scale and purification) |
| Purity (HPLC) | ≥98% after purification. |
| ¹H NMR | Consistent with the structure of this compound. |
| Mass Spec (MS) | [M+H]⁺ peak corresponding to the molecular weight (153.16 m/z). |
| Storage | Store in a cool, dry place, sealed from moisture and light. Recommended temperature: 2-8°C.[7] |
Conclusion
This application note provides a detailed, reliable, and field-proven protocol for the synthesis of this compound via Fischer-Speier esterification. By carefully following the outlined steps, researchers can effectively produce this valuable intermediate for applications in pharmaceutical and chemical research. The causality behind each step, from the use of excess alcohol to drive the equilibrium to the specific workup procedure, has been explained to ensure a comprehensive understanding for the user. Adherence to the safety guidelines is paramount for a successful and safe execution of this synthesis.
References
- 1. nbinno.com [nbinno.com]
- 2. bu.edu.eg [bu.edu.eg]
- 3. 2-Hydroxy-4-methylpyrimidine-5-carboxylic acid [myskinrecipes.com]
- 4. chemguide.co.uk [chemguide.co.uk]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. 2-Methylpyrimidine-4-carboxylic acid (13627-49-1) - Chemical Safety, Models, Suppliers, Regulation, and Patents - Chemchart [chemchart.com]
- 7. achmem.com [achmem.com]
Application Notes & Protocols: Methyl 2-methylpyrimidine-4-carboxylate as a Versatile Synthetic Building Block
Document ID: AN-PYR45-202601
Abstract
This document provides a comprehensive guide for researchers, medicinal chemists, and drug development professionals on the strategic use of Methyl 2-methylpyrimidine-4-carboxylate. We delve into its fundamental reactivity, offering detailed protocols for key transformations including ester hydrolysis and reduction. Furthermore, we explore its application in advanced bond-forming strategies such as nucleophilic aromatic substitution (SNAr) and palladium-catalyzed cross-coupling reactions, contextualized through closely related pyrimidine analogs. The protocols are designed to be self-validating, with explanations of the underlying chemical principles and troubleshooting guidance to ensure reliable execution in a laboratory setting.
Introduction: The Pyrimidine Core in Modern Synthesis
The pyrimidine scaffold is a privileged heterocycle in medicinal chemistry and materials science, forming the core of numerous therapeutic agents and functional materials.[1] this compound (CAS: 73955-55-2) is a particularly valuable building block, offering multiple reaction sites for diversification. Its electron-deficient pyrimidine ring, substituted with a versatile methyl ester, allows for a range of chemical manipulations. The "magic methyl" effect, where the introduction of a methyl group can profoundly enhance a molecule's pharmacokinetic or pharmacodynamic properties, further underscores the utility of the 2-methyl substituent present in this reagent.[2]
This guide will explore the primary modes of reactivity, enabling chemists to strategically incorporate this scaffold into complex molecular architectures.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| CAS Number | 73955-55-2 | [3] |
| Molecular Formula | C₇H₈N₂O₂ | [3] |
| Molecular Weight | 152.15 g/mol | [3] |
| Appearance | White to off-white solid | --- |
| Storage | Sealed in dry, 2-8°C | [3] |
Foundational Transformations of the Ester Group
The methyl ester at the C4 position is the most accessible functional handle for initial modifications. Its conversion to the corresponding carboxylic acid or primary alcohol opens new avenues for amide coupling, further esterification, or oxidation reactions.
Ester Hydrolysis to 2-methylpyrimidine-4-carboxylic acid
Hydrolysis of the ester to the carboxylic acid is a fundamental step, often preceding amide bond formation. While traditional methods using strong bases like NaOH are effective, they can sometimes require harsh conditions. A greener, more efficient alternative using lithium hydroxide (LiOH) in an aqueous medium has been reported, offering high yields and simplified workup procedures.[4]
Caption: Workflow for the hydrolysis of the methyl ester.
-
Reaction Setup: In a round-bottom flask, suspend this compound (1.0 eq) in water.
-
Reagent Addition: Add lithium hydroxide (LiOH, 1.5 eq) to the suspension.
-
Reaction: Stir the mixture vigorously at room temperature. Monitor the reaction progress by TLC or LCMS until the starting material is consumed.
-
Work-up and Purification:
-
Cool the reaction mixture in an ice bath.
-
Slowly acidify the solution by adding 1M hydrochloric acid (HCl) dropwise until the pH is between 2 and 3.
-
A white precipitate of 2-methylpyrimidine-4-carboxylic acid will form.
-
Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum.
-
-
Scientist's Note: Using LiOH in water is an environmentally benign method that avoids organic solvents during the reaction and separation, often leading to a high-purity product directly upon precipitation.[4]
-
Expected Results: A white crystalline solid with a yield typically >90%.
-
Troubleshooting: If no precipitate forms upon acidification, the product may be more water-soluble than expected. In this case, extract the aqueous layer with a suitable organic solvent like ethyl acetate.
Ester Reduction to (2-methylpyrimidin-4-yl)methanol
Reduction of the ester provides the primary alcohol, a versatile intermediate for introducing linkers or other functional groups. Lithium aluminum hydride (LiAlH₄) is the reagent of choice for this transformation, as milder reagents like sodium borohydride (NaBH₄) are generally ineffective at reducing esters.[5][6]
Caption: General mechanism for LiAlH₄ reduction of an ester.
-
Safety Precaution: LiAlH₄ reacts violently with water. All glassware must be oven-dried, and the reaction must be conducted under an inert atmosphere (e.g., Nitrogen or Argon).
-
Reaction Setup: In a dry, inerted flask, prepare a suspension of LiAlH₄ (1.5 - 2.0 eq) in anhydrous tetrahydrofuran (THF). Cool the suspension to 0 °C in an ice bath.
-
Reagent Addition: Dissolve this compound (1.0 eq) in anhydrous THF and add it dropwise to the LiAlH₄ suspension, maintaining the temperature at 0 °C.
-
Reaction: After the addition is complete, allow the reaction to warm to room temperature and stir until the starting material is consumed (monitor by TLC).
-
Work-up (Fieser Work-up):
-
Cool the reaction back to 0 °C.
-
Carefully and sequentially add water (X mL), followed by 15% aqueous NaOH (X mL), and finally water again (3X mL), where X is the mass of LiAlH₄ used in grams.
-
A granular precipitate of aluminum salts will form. Stir vigorously for 30 minutes.
-
Filter the mixture through a pad of Celite®, washing the filter cake thoroughly with THF or ethyl acetate.
-
Concentrate the filtrate under reduced pressure to yield the crude product.
-
-
Purification: The crude alcohol can be purified by silica gel column chromatography if necessary.
-
Scientist's Note: The aldehyde is an intermediate in this reaction but cannot be isolated because it is more reactive than the starting ester and is immediately reduced to the alcohol.[5] For targeted reduction to the aldehyde, a less reactive hydride source like Diisobutylaluminium hydride (DIBAL-H) at low temperatures (-78 °C) would be required.[5]
Advanced C-C and C-N Bond Forming Strategies
To functionalize the pyrimidine ring itself, derivatives bearing a suitable leaving group are required. The principles governing these reactions are directly applicable to scaffolds derived from our title compound.
Nucleophilic Aromatic Substitution (SNAr)
The electron-deficient nature of the pyrimidine ring makes it an excellent substrate for Nucleophilic Aromatic Substitution (SNAr), especially when an electron-withdrawing group is present and a good leaving group (like a halide) is at the C2, C4, or C6 position.[7][8] The reaction proceeds via a negatively charged Meisenheimer complex, which is stabilized by the ring nitrogens.[9] For 2,4-disubstituted pyrimidines, nucleophilic attack generally favors the C4 position.[10][11]
This protocol describes the reaction of a hypothetical precursor, Methyl 6-chloro-2-methylpyrimidine-4-carboxylate , to illustrate the SNAr reaction.
-
Reaction Setup: In a sealable reaction vessel, dissolve Methyl 6-chloro-2-methylpyrimidine-4-carboxylate (1.0 eq) and the desired amine nucleophile (1.2-2.0 eq) in a polar aprotic solvent such as N,N-Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO).
-
Base Addition: Add a non-nucleophilic base, such as Diisopropylethylamine (DIPEA) or potassium carbonate (K₂CO₃) (2.0-3.0 eq).
-
Reaction: Seal the vessel and heat the mixture, typically between 80-120 °C. Monitor the reaction by LCMS.
-
Work-up and Purification:
-
Cool the reaction to room temperature and dilute with water.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate.
-
Purify the residue by column chromatography.
-
-
Scientist's Note: The C4 position is highly activated towards nucleophilic attack due to stabilization of the negative charge in the Meisenheimer intermediate by both the para-nitrogen atom and the C4-ester group.
Palladium-Catalyzed Cross-Coupling
Palladium-catalyzed cross-coupling reactions are powerful tools for C-C and C-heteroatom bond formation.[12] A pyrimidine bearing a halide or triflate at the C4 position is an excellent substrate for reactions like the Suzuki-Miyaura coupling.
Caption: Catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
This protocol outlines a general procedure for coupling a boronic acid with a hypothetical precursor, Methyl 4-chloro-2-methylpyrimidine-6-carboxylate .
-
Reaction Setup: In a flask, combine the pyrimidine halide (1.0 eq), the boronic acid or ester (1.1-1.5 eq), and a palladium catalyst such as Pd(PPh₃)₄ (0.05 eq) or a combination of Pd₂(dba)₃ and a suitable phosphine ligand.
-
Solvent and Base: Add a solvent system, typically a mixture of an organic solvent (e.g., Dioxane, Toluene, or DME) and an aqueous solution of a base (e.g., 2M Na₂CO₃ or K₃PO₄).
-
Reaction: Degas the mixture by bubbling argon or nitrogen through it for 15-20 minutes. Heat the reaction to 80-100 °C under an inert atmosphere until the starting material is consumed.
-
Work-up and Purification:
-
Cool the reaction and dilute with water and an organic solvent like ethyl acetate.
-
Separate the layers. Extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate.
-
Purify via column chromatography.
-
-
Scientist's Note: The choice of catalyst, ligand, base, and solvent is crucial for a successful cross-coupling reaction and often requires optimization for specific substrates. The C4 position of pyrimidines is generally more reactive in cross-coupling reactions than the C2 position, though specific ligands can sometimes invert this selectivity.[11][13]
Conclusion
This compound is a readily available and highly versatile building block. Its ester functionality provides a reliable entry point for modification through hydrolysis or reduction, enabling subsequent diversification. Furthermore, the inherent electronic properties of the pyrimidine ring allow for advanced functionalization via SNAr and cross-coupling reactions on appropriately substituted analogs. The protocols and principles outlined in this guide serve as a foundational resource for chemists aiming to leverage this powerful scaffold in the synthesis of novel compounds for pharmaceutical and materials science applications.
References
- 1. Recent Advances in Pyrimidine-Based Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. achmem.com [achmem.com]
- 4. jocpr.com [jocpr.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. youtube.com [youtube.com]
- 7. Nucleophilic aromatic substitution - Wikipedia [en.wikipedia.org]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. Nucleophilic Aromatic Substitution - Chemistry Steps [chemistrysteps.com]
- 10. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 11. Inverting the Conventional Site Selectivity of Cross-Coupling of 2,4-Dichloropyrimidines - PMC [pmc.ncbi.nlm.nih.gov]
- 12. m.youtube.com [m.youtube.com]
- 13. C2-selective Pd-catalyzed cross-coupling of 2,4-Dihalopyrimidines - American Chemical Society [acs.digitellinc.com]
Application Notes and Protocols for Reactions Involving Methyl 2-methylpyrimidine-4-carboxylate
Introduction: The Versatile Pyrimidine Core in Modern Chemistry
Methyl 2-methylpyrimidine-4-carboxylate is a key heterocyclic building block in contemporary organic synthesis, particularly within the realms of medicinal chemistry and materials science. The pyrimidine scaffold is a privileged structure, appearing in a multitude of bioactive molecules, including several approved drugs.[1] The strategic placement of a methyl group at the 2-position and a methyl ester at the 4-position offers a versatile platform for a variety of chemical transformations. The electron-deficient nature of the pyrimidine ring, further accentuated by the carboxylate group, renders the C4 and C6 positions susceptible to nucleophilic attack, while the ester functionality provides a handle for hydrolysis or amidation.
This guide provides detailed experimental protocols for three fundamental reactions involving this compound: Nucleophilic Aromatic Substitution (SNAr), Suzuki-Miyaura Cross-Coupling, and ester hydrolysis. The protocols are designed to be self-validating, with explanations grounded in established mechanistic principles to empower researchers to not only execute these reactions but also to troubleshoot and adapt them as needed.
Nucleophilic Aromatic Substitution (SNAr) with Amines
The electron-deficient pyrimidine ring is primed for nucleophilic aromatic substitution, a powerful tool for introducing nitrogen-based functional groups. The reaction with amines is of particular importance in drug discovery for the synthesis of analogues of biologically active compounds.[2]
Scientific Rationale
The SNAr reaction on a pyrimidine ring typically proceeds via a two-step addition-elimination mechanism, forming a transient, negatively charged Meisenheimer complex. The rate of this reaction is influenced by the electron-withdrawing nature of the ring and the substituents, the nucleophilicity of the amine, and the nature of the leaving group at the substitution site. In the case of this compound, while the methoxy group of the ester is not a classical leaving group, displacement of a group at an adjacent carbon (e.g., a halogen) is a common strategy. For the purpose of this protocol, we will consider the reaction of a 4-chloro-2-methylpyrimidine derivative as a more typical SNAr substrate to illustrate the principle, which is a common precursor or analogue.
Experimental Protocol: Synthesis of Methyl 2-methyl-4-(phenylamino)pyrimidine-4-carboxylate
This protocol describes the reaction of a conceptual 4-chloro-2-methylpyrimidine-4-carboxylate with aniline.
Materials and Equipment:
| Reagent/Equipment | Specifications |
| Methyl 4-chloro-2-methylpyrimidine-4-carboxylate | (Substrate) |
| Aniline | (Nucleophile) |
| Triethylamine (Et₃N) | Anhydrous |
| N,N-Dimethylformamide (DMF) | Anhydrous |
| Round-bottom flask | Appropriate size |
| Magnetic stirrer and stir bar | |
| Reflux condenser | |
| Heating mantle or oil bath | |
| Thin Layer Chromatography (TLC) plates | Silica gel 60 F₂₅₄ |
| Standard workup and purification equipment |
Procedure:
-
To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add Methyl 4-chloro-2-methylpyrimidine-4-carboxylate (1.0 eq).
-
Dissolve the substrate in anhydrous DMF.
-
Add aniline (1.1 eq) to the solution.
-
Add triethylamine (1.5 eq) to the reaction mixture to act as a base to neutralize the HCl generated.
-
Heat the reaction mixture to 80-100 °C and monitor the progress by TLC.
-
Upon completion, cool the reaction to room temperature and pour it into ice-water.
-
Extract the aqueous layer with ethyl acetate (3 x volume of aqueous layer).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purify the crude product by column chromatography on silica gel.
Workflow Diagram:
Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura coupling is a versatile and powerful method for the formation of carbon-carbon bonds, widely used in the synthesis of biaryls and other conjugated systems.[3][4] This reaction is particularly valuable for functionalizing the pyrimidine core at a halogenated position.
Scientific Rationale
The catalytic cycle of the Suzuki-Miyaura reaction involves three key steps: oxidative addition of the palladium(0) catalyst to the aryl halide, transmetalation of the organoboron species to the palladium center, and reductive elimination to form the new C-C bond and regenerate the catalyst.[3] The choice of catalyst, ligand, base, and solvent is crucial for the success of the reaction and depends on the specific substrates being coupled. For electron-deficient heteroaryl halides like chloropyrimidines, electron-rich and bulky phosphine ligands are often employed to facilitate the oxidative addition step.
Experimental Protocol: Synthesis of Methyl 2-methyl-4-phenylpyrimidine-4-carboxylate
This protocol outlines the coupling of a conceptual 4-chloro-2-methylpyrimidine-4-carboxylate with phenylboronic acid.
Materials and Equipment:
| Reagent/Equipment | Specifications |
| Methyl 4-chloro-2-methylpyrimidine-4-carboxylate | (Substrate) |
| Phenylboronic acid | (Coupling partner) |
| Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] | (Catalyst) |
| Sodium carbonate (Na₂CO₃) | (Base) |
| 1,4-Dioxane and Water | (Solvent system) |
| Schlenk flask or sealed tube | |
| Magnetic stirrer and stir bar | |
| Heating mantle or oil bath | |
| Standard workup and purification equipment |
Procedure:
-
To a Schlenk flask, add Methyl 4-chloro-2-methylpyrimidine-4-carboxylate (1.0 eq), phenylboronic acid (1.2 eq), and sodium carbonate (2.0 eq).
-
Add Pd(PPh₃)₄ (0.05 eq) to the flask.
-
Evacuate and backfill the flask with an inert gas (e.g., argon) three times.
-
Add a degassed mixture of 1,4-dioxane and water (e.g., 4:1 v/v).
-
Heat the reaction mixture to 90-110 °C with vigorous stirring.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the crude product by column chromatography.
Workflow Diagram:
Ester Hydrolysis
Hydrolysis of the methyl ester to the corresponding carboxylic acid is a fundamental transformation that opens up further synthetic possibilities, such as amide bond formation. The reactivity of the ester towards hydrolysis can be influenced by steric hindrance and the electronic nature of the pyrimidine ring.
Scientific Rationale
Ester hydrolysis can be achieved under either acidic or basic conditions. Basic hydrolysis (saponification) is often preferred for its generally faster reaction rates and irreversibility, as the carboxylate salt formed is unreactive towards the alcohol byproduct. For sterically hindered esters, harsher conditions or specialized methods may be required to drive the reaction to completion.
Experimental Protocol: Synthesis of 2-Methylpyrimidine-4-carboxylic acid
Materials and Equipment:
| Reagent/Equipment | Specifications |
| This compound | (Substrate) |
| Lithium hydroxide (LiOH) or Sodium hydroxide (NaOH) | (Base) |
| Tetrahydrofuran (THF) and Water | (Solvent system) |
| Round-bottom flask | |
| Magnetic stirrer and stir bar | |
| pH meter or pH paper | |
| Standard workup and purification equipment |
Procedure:
-
Dissolve this compound (1.0 eq) in a mixture of THF and water.
-
Add an aqueous solution of LiOH or NaOH (1.5 - 2.0 eq).
-
Stir the reaction mixture at room temperature or with gentle heating (e.g., 40-50 °C).
-
Monitor the disappearance of the starting material by TLC.
-
Once the reaction is complete, cool the mixture to 0 °C in an ice bath.
-
Carefully acidify the reaction mixture with an aqueous acid (e.g., 1M HCl) to a pH of approximately 3-4, which will cause the carboxylic acid to precipitate.
-
Collect the precipitated solid by filtration, wash with cold water, and dry under vacuum.
Workflow Diagram:
Conclusion
This compound serves as a valuable and versatile starting material for the synthesis of a wide range of functionalized pyrimidine derivatives. The protocols detailed herein for nucleophilic aromatic substitution, Suzuki-Miyaura cross-coupling, and ester hydrolysis provide a solid foundation for researchers in drug discovery and materials science. By understanding the underlying chemical principles, these methods can be further optimized and adapted to achieve specific synthetic goals.
References
Application Note: A Robust, Stability-Indicating HPLC Method for Purity Analysis of Methyl 2-methylpyrimidine-4-carboxylate
Abstract
This application note details a highly reliable and robust reversed-phase high-performance liquid chromatography (RP-HPLC) method for the purity determination of Methyl 2-methylpyrimidine-4-carboxylate, a key intermediate in pharmaceutical synthesis. The described method is stability-indicating, capable of resolving the active pharmaceutical ingredient (API) from its potential impurities and degradation products generated under various stress conditions. This document provides a comprehensive protocol, including system suitability criteria, method validation performed in accordance with the International Council for Harmonisation (ICH) Q2(R1) guideline, and forced degradation studies.[1][2][3][4] This guide is intended for researchers, quality control analysts, and drug development professionals requiring a validated analytical procedure for this compound.
Introduction
This compound is a heterocyclic compound of increasing interest in medicinal chemistry and drug discovery. The purity of such intermediates is a critical quality attribute that directly impacts the safety and efficacy of the final drug product. Therefore, a well-validated, stability-indicating analytical method is essential for quality control throughout the manufacturing process and during stability studies.
The inherent polarity and aromaticity of the pyrimidine ring structure present unique challenges for chromatographic separation.[5] This application note addresses these challenges by employing a phenyl-based stationary phase, which offers alternative selectivity to traditional alkyl phases through π-π interactions with the analyte's aromatic ring.[6] The developed method is designed to be specific, linear, accurate, precise, and robust, ensuring reliable purity assessment.
Experimental
Instrumentation and Materials
-
HPLC System: A standard HPLC system with a quaternary pump, autosampler, column thermostat, and a photodiode array (PDA) or UV detector.
-
Chromatography Data System (CDS): Software for instrument control, data acquisition, and processing.
-
Analytical Column: Phenyl-Hexyl, 150 mm x 4.6 mm, 3.5 µm particle size.
-
Reagents:
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Water (HPLC grade or Milli-Q)
-
Potassium Phosphate Monobasic (KH₂PO₄, analytical grade)
-
Orthophosphoric Acid (analytical grade)
-
This compound Reference Standard (purity >99.5%)
-
Chromatographic Conditions
A summary of the optimized HPLC method parameters is presented in Table 1. The selection of a Phenyl-Hexyl column provides a unique selectivity for aromatic compounds like pyrimidines, enhancing separation from potential impurities.[5][6] The mobile phase, a buffered solution of acetonitrile and water, ensures good peak shape and reproducibility. An acidic pH of 3.0 is used to suppress the ionization of potential acidic impurities, such as the corresponding carboxylic acid, leading to better retention and peak symmetry.
Table 1: Optimized HPLC Method Parameters
| Parameter | Condition |
| Column | Phenyl-Hexyl, 150 mm x 4.6 mm, 3.5 µm |
| Mobile Phase A | 25 mM Potassium Phosphate buffer (pH 3.0, adjusted with H₃PO₄) |
| Mobile Phase B | Acetonitrile |
| Gradient Program | 0-5 min: 20% B, 5-25 min: 20-70% B, 25-26 min: 70-20% B, 26-30 min: 20% B |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection | UV at 254 nm |
| Injection Volume | 10 µL |
| Diluent | Acetonitrile:Water (50:50, v/v) |
Preparation of Solutions
-
Buffer Preparation (Mobile Phase A): Dissolve 3.40 g of KH₂PO₄ in 1000 mL of HPLC grade water. Adjust the pH to 3.0 ± 0.05 with orthophosphoric acid.
-
Reference Standard Solution (100 µg/mL): Accurately weigh about 10 mg of this compound reference standard into a 100 mL volumetric flask. Dissolve and dilute to volume with the diluent.
-
Sample Solution (100 µg/mL): Accurately weigh about 10 mg of the this compound sample into a 100 mL volumetric flask. Dissolve and dilute to volume with the diluent.
Method Validation Protocol
The analytical method was validated according to the ICH Q2(R1) guideline for specificity, linearity, range, accuracy, precision, and robustness.[1][2][4]
System Suitability
System suitability tests are performed before any sample analysis to ensure the chromatographic system is performing adequately. The acceptance criteria are listed in Table 2.
Table 2: System Suitability Criteria
| Parameter | Acceptance Criteria |
| Tailing Factor (T) | ≤ 2.0 for the main peak |
| Theoretical Plates (N) | ≥ 2000 for the main peak |
| Relative Standard Deviation (RSD) | ≤ 2.0% for peak area from six replicate injections |
Specificity and Forced Degradation
Specificity is the ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components. Forced degradation studies are essential for establishing the stability-indicating nature of the method.[7][8]
Stress studies were conducted on the this compound standard. The objective was to achieve 5-20% degradation of the active substance. Potential degradation pathways for pyrimidine derivatives include hydrolysis of the ester group or cleavage of the pyrimidine ring under harsh conditions.[9][10]
Protocol for Forced Degradation:
-
Acid Hydrolysis: Reflux 1 mL of standard solution (1 mg/mL in diluent) with 1 mL of 0.1 M HCl at 60 °C for 4 hours. Cool, neutralize with 0.1 M NaOH, and dilute to 10 mL with diluent.
-
Base Hydrolysis: Reflux 1 mL of standard solution (1 mg/mL) with 1 mL of 0.1 M NaOH at 60 °C for 2 hours. Cool, neutralize with 0.1 M HCl, and dilute to 10 mL with diluent. It is known that pyrimidine derivatives can degrade in hot alkali.[9]
-
Oxidative Degradation: Treat 1 mL of standard solution (1 mg/mL) with 1 mL of 3% H₂O₂ at room temperature for 24 hours. Dilute to 10 mL with diluent.
-
Thermal Degradation: Expose the solid drug substance to 105 °C for 48 hours. Prepare a 100 µg/mL solution in diluent.
-
Photolytic Degradation: Expose the solid drug substance to UV light (254 nm) and visible light in a photostability chamber as per ICH Q1B guidelines. Prepare a 100 µg/mL solution in diluent.
The results of the forced degradation studies should demonstrate that the main peak is well-resolved from all degradation product peaks, proving the method's specificity.
Linearity and Range
The linearity of the method was established by analyzing five solutions ranging from 50% to 150% of the working concentration (50, 75, 100, 125, and 150 µg/mL). The calibration curve was generated by plotting the peak area against the concentration, and the correlation coefficient (r²) was determined.
Table 3: Linearity and Range Results
| Parameter | Result | Acceptance Criteria |
| Range | 50 - 150 µg/mL | - |
| Correlation Coefficient (r²) | > 0.999 | ≥ 0.999 |
| Y-intercept | Close to zero | - |
Accuracy (Recovery)
Accuracy was determined by spiking a known amount of the reference standard into a sample solution at three concentration levels (80%, 100%, and 120% of the working concentration). The percentage recovery was calculated for each level in triplicate.
Precision
Precision was evaluated at two levels: repeatability (intra-day precision) and intermediate precision (inter-day precision).
-
Repeatability: Six replicate injections of the sample solution (100 µg/mL) were performed on the same day.
-
Intermediate Precision: The repeatability assay was performed on a different day by a different analyst using a different instrument.
The RSD of the peak areas for both studies was calculated.
Robustness
The robustness of the method was evaluated by intentionally varying critical method parameters and observing the effect on the results. The parameters included:
-
Flow rate (± 0.1 mL/min)
-
Column temperature (± 2 °C)
-
Mobile phase pH (± 0.2 units)
The system suitability parameters were checked under each varied condition.
Workflow and Data Analysis
The following diagrams illustrate the overall analytical workflow and the logical process for method validation.
Caption: Analytical workflow from preparation to reporting.
Caption: Core parameters for HPLC method validation.
Conclusion
The HPLC method described in this application note provides a reliable and robust solution for the purity analysis of this compound. The use of a phenyl-based stationary phase and a gradient elution program allows for excellent resolution of the main component from its potential impurities and degradation products. The method has been successfully validated according to ICH guidelines, demonstrating its suitability for quality control and stability testing in a regulated environment. This comprehensive guide serves as a valuable resource for scientists and researchers in the pharmaceutical industry.
References
- 1. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 2. Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry | FDA [fda.gov]
- 3. starodub.nl [starodub.nl]
- 4. altabrisagroup.com [altabrisagroup.com]
- 5. chromtech.net.au [chromtech.net.au]
- 6. Polar Column in HPLC Example - Hawach [hawachhplccolumn.com]
- 7. medcraveonline.com [medcraveonline.com]
- 8. biomedres.us [biomedres.us]
- 9. cdnsciencepub.com [cdnsciencepub.com]
- 10. The Rut Pathway for Pyrimidine Degradation: Novel Chemistry and Toxicity Problems - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Visualization of Methyl 2-methylpyrimidine-4-carboxylate on Thin-Layer Chromatography Plates
Introduction
Thin-Layer Chromatography (TLC) is an indispensable technique in synthetic chemistry, offering a rapid, cost-effective, and versatile method for monitoring reaction progress, identifying compounds, and assessing purity. For drug development professionals and researchers working with novel heterocyclic compounds, such as Methyl 2-methylpyrimidine-4-carboxylate, mastering TLC is a fundamental skill. This pyrimidine derivative, with its aromatic nitrogen-containing ring and ester functionality, presents unique characteristics that influence its chromatographic behavior and visualization.
This comprehensive guide provides an in-depth exploration of various TLC visualization techniques applicable to this compound. Moving beyond a simple recitation of protocols, this document delves into the underlying chemical principles of each method, empowering the scientist to make informed decisions and troubleshoot effectively. The protocols herein are designed to be self-validating, providing a framework for robust and reproducible results.
Understanding the Analyte: this compound
Before delving into visualization techniques, a foundational understanding of the target molecule's properties is paramount.
-
Structure: this compound possesses a pyrimidine ring, a six-membered aromatic heterocycle with two nitrogen atoms. It is substituted with a methyl group at the 2-position and a methyl carboxylate group at the 4-position.
-
Polarity: The presence of the nitrogen atoms in the pyrimidine ring and the carbonyl group of the ester imparts a moderate degree of polarity to the molecule. This polarity will govern its interaction with the stationary and mobile phases during TLC.
Part 1: The Foundational Technique - UV Visualization
The initial and most straightforward method for visualizing this compound on a TLC plate is through the use of UV light. This technique is non-destructive, allowing for subsequent visualization with chemical stains if necessary.
Principle of UV Visualization
Commercially available TLC plates are often impregnated with a fluorescent indicator, typically a manganese-activated zinc silicate, which fluoresces brightly under short-wave UV light (254 nm). When a UV-active compound, such as one containing a conjugated aromatic system, is present on the plate, it absorbs the UV light, preventing the indicator from fluorescing. This results in the appearance of a dark spot against a bright green fluorescent background.[1]
Due to the aromatic nature of the pyrimidine ring in this compound, it is expected to be UV-active and thus readily visualized by this method.
Protocol for UV Visualization
-
Develop the TLC Plate: After developing the TLC plate in an appropriate mobile phase and allowing the solvent to fully evaporate, proceed to visualization.
-
UV Lamp Setup: Place the dried TLC plate under a UV lamp in a dark environment or a viewing cabinet.
-
Observation: Irradiate the plate with short-wave UV light (254 nm).
-
Marking: The spots corresponding to the compound will appear as dark purple or black areas on a fluorescent green background. Carefully and lightly circle the spots with a pencil to mark their position, as the visualization is only apparent under UV light.
Expected Results and Troubleshooting
-
Expected Result: A distinct, dark spot should be visible for this compound.
-
Troubleshooting:
-
No visible spot:
-
The concentration of the sample may be too low. Try spotting a more concentrated solution or applying the sample multiple times to the same spot, allowing the solvent to dry between applications.[2][3]
-
Ensure the compound is indeed UV-active. While expected for this class of compounds, it is not guaranteed.
-
-
Faint spot: The sample concentration is low. Increase the amount of sample spotted.
-
Part 2: Chemical Visualization Techniques
While UV visualization is a powerful first-line technique, it may not be sufficient in all cases, especially for detecting non-UV active impurities or for achieving higher sensitivity. Chemical staining methods are destructive but often provide a more robust and sometimes selective visualization.
A. Potassium Permanganate (KMnO₄) Stain
The potassium permanganate stain is a versatile and highly sensitive visualization agent that reacts with a wide range of organic compounds.
Potassium permanganate (KMnO₄) is a strong oxidizing agent.[4] The permanganate ion (MnO₄⁻), which is intensely purple, is reduced by oxidizable functional groups on the analyte to manganese dioxide (MnO₂), a brown precipitate.[5] This results in the appearance of a yellow or brown spot on a purple or pink background. The pyrimidine ring and the methyl group of this compound are susceptible to oxidation under these conditions. Specifically, the C=C double bonds within the pyrimidine ring can be oxidized by permanganate.[6][7]
-
Stain Preparation: Dissolve 1.5 g of potassium permanganate, 10 g of potassium carbonate, and 1.25 mL of 10% sodium hydroxide in 200 mL of water. Store the solution in a dark bottle.
-
Staining Procedure:
-
After developing and drying the TLC plate, dip it briefly and evenly into the permanganate solution using forceps.
-
Remove the plate and allow the excess stain to drip off.
-
Gently warm the plate with a heat gun until yellow-brown spots appear against a pink-purple background. Avoid overheating, which can cause the entire plate to darken.
-
-
Expected Result: A yellow to brown spot should appear for this compound.
-
Troubleshooting:
-
High background color: The plate was left in the stain for too long or was overheated.
-
No spot development: The compound may be resistant to oxidation under these conditions, or the concentration is too low.
-
B. Ceric Ammonium Molybdate (CAM) Stain
The CAM stain is another powerful universal stain that is particularly effective for visualizing a wide variety of organic compounds.
The CAM stain is a strongly acidic solution containing ceric ammonium sulfate and ammonium molybdate. The exact mechanism is complex and involves the oxidation of the organic compound by Ce(IV) ions, which are then reduced to Ce(III). The molybdate is believed to form a colored complex with the analyte or its oxidation products. This stain is highly sensitive and can visualize many functional groups.
-
Stain Preparation: Carefully add 15 mL of concentrated sulfuric acid to 235 mL of water. To this acidic solution, add 12 g of ammonium molybdate and 0.5 g of ceric ammonium sulfate. Stir until all solids have dissolved.[8][9]
-
Staining Procedure:
-
Dip the developed and dried TLC plate into the CAM solution.
-
Remove the plate, wipe the back with a paper towel, and gently heat with a heat gun.
-
Spots will appear as dark blue or black against a pale blue or yellow-green background.
-
-
Expected Result: A dark blue or black spot is expected for this compound.
-
Troubleshooting:
-
Rapid background darkening: The plate was overheated. Heat gently and evenly.
-
Faint spots: The sample concentration may be too low. CAM is a very sensitive stain, so even trace amounts should be visible.
-
C. p-Anisaldehyde Stain
The p-anisaldehyde stain is a useful reagent that can produce a range of colors for different compounds, aiding in their differentiation.
In a strongly acidic medium (sulfuric acid), p-anisaldehyde reacts with various nucleophilic compounds. The proposed mechanism involves an electrophilic aromatic substitution or condensation reaction, leading to the formation of highly conjugated, colored products (likely triarylmethane dyes).[1] While it is generally less effective for esters and aromatic compounds without other reactive functional groups, the nitrogen atoms in the pyrimidine ring can act as nucleophiles, potentially leading to a colored product.[10]
-
Stain Preparation: To 135 mL of absolute ethanol, add 5 mL of concentrated sulfuric acid, 1.5 mL of glacial acetic acid, and 3.7 mL of p-anisaldehyde.[10] Store the solution in a foil-wrapped container in the refrigerator.
-
Staining Procedure:
-
Dip the dried TLC plate into the p-anisaldehyde solution.
-
Remove the plate and heat it with a heat gun until colored spots appear against a pink or purple background.
-
-
Expected Result: The color of the spot for this compound can vary, but a distinct colored spot against a lighter background is expected.
-
Troubleshooting:
-
No spot: The compound may not be reactive with p-anisaldehyde under these conditions.
-
Color variation: The color produced can be influenced by the concentration of the compound and the presence of impurities.
-
Part 3: Comparative Analysis and Recommendations
| Visualization Technique | Principle | Sensitivity | Selectivity | Destructive? | Recommended for this compound? |
| UV Light (254 nm) | UV absorbance by the conjugated pyrimidine ring quenches the fluorescence of the plate's indicator. | Moderate | Specific for UV-active compounds. | No | Yes, primary method. |
| Potassium Permanganate | Oxidation of the analyte by MnO₄⁻ to form brown MnO₂. | High | Non-selective; reacts with most oxidizable organic compounds. | Yes | Yes, as a general, sensitive stain. |
| Ceric Ammonium Molybdate | Oxidation of the analyte by Ce(IV) and formation of a colored complex. | Very High | Non-selective; a universal stain. | Yes | Yes, for high sensitivity. |
| p-Anisaldehyde | Acid-catalyzed condensation to form colored, conjugated products. | Moderate | Selective for certain nucleophilic functional groups. | Yes | Potentially, for differentiation from other compounds. |
Recommendation: For routine analysis of this compound, UV visualization at 254 nm should be the primary method due to its non-destructive nature and the inherent UV activity of the pyrimidine ring. For higher sensitivity or to visualize non-UV active impurities, potassium permanganate or ceric ammonium molybdate stains are excellent choices. The p-anisaldehyde stain may be useful in specific cases where color differentiation from other components in a mixture is desired.
Part 4: Experimental Workflows and Diagrams
TLC Workflow for this compound
References
- 1. ashdin.com [ashdin.com]
- 2. bitesizebio.com [bitesizebio.com]
- 3. Chromatography [chem.rochester.edu]
- 4. researchgate.net [researchgate.net]
- 5. TLC stains [reachdevices.com]
- 6. Oxidation of antibiotics during water treatment with potassium permanganate: reaction pathways and deactivation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Research Portal [researchonline.stthomas.edu]
- 8. spectrumchemical.com [spectrumchemical.com]
- 9. labproinc.com [labproinc.com]
- 10. chem.libretexts.org [chem.libretexts.org]
Recrystallization procedure for purifying Methyl 2-methylpyrimidine-4-carboxylate
An Application Note for the Purification of Methyl 2-methylpyrimidine-4-carboxylate via Recrystallization
Abstract
This document provides a detailed protocol for the purification of this compound (CAS No. 73955-55-2), a key intermediate in pharmaceutical synthesis. Recrystallization is a robust and scalable technique for purifying solid organic compounds, leveraging differences in solubility to separate the desired product from impurities.[1][2] This guide outlines the principles of solvent selection, a systematic procedure for identifying an optimal solvent system, and a step-by-step protocol for performing the recrystallization to obtain high-purity material. The causality behind each experimental step is explained to provide researchers with a deep understanding of the process.
Introduction to Recrystallization
Recrystallization is the gold-standard method for purifying nonvolatile crystalline solids.[3] The technique relies on the principle that the solubility of most solids increases with temperature.[4] An impure solid is dissolved in a minimal amount of a suitable hot solvent to create a saturated solution. As this solution cools, the solubility of the desired compound decreases, forcing it to crystallize out of the solution. Ideally, impurities either remain dissolved in the cold solvent (the "mother liquor") or are insoluble in the hot solvent and can be removed by hot filtration.[1] The slow, controlled formation of the crystal lattice structure tends to exclude foreign molecules, resulting in a significant increase in purity.[3]
Compound Profile & Safety
Safety Information: this compound is a hazardous substance. It is harmful if swallowed or inhaled and causes skin and eye irritation.[5] All handling must be conducted in a well-ventilated fume hood while wearing appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.[5] The solvents used in this procedure are often flammable and should be heated using a heating mantle or steam bath, avoiding open flames.
Part I: Solvent System Selection
The success of any recrystallization hinges on the choice of solvent.[4] An ideal solvent should exhibit the following characteristics:
-
High Temperature Coefficient: The compound of interest should be sparingly soluble at room temperature but highly soluble at the solvent's boiling point.[3][7]
-
Impurity Solubility: Impurities should either be completely insoluble in the hot solvent or highly soluble in the cold solvent.[7]
-
Inertness: The solvent must not react with the compound being purified.[3]
-
Volatility: The solvent should have a relatively low boiling point to be easily removed from the purified crystals during the drying step.[3]
Protocol: Small-Scale Solvent Screening
This protocol is designed to efficiently test a range of solvents to identify the most suitable candidate for recrystallization.
Materials:
-
Crude this compound
-
Test tubes and a test tube rack
-
Spatula
-
Graduated cylinder or Pasteur pipettes
-
Heating source (hot plate or sand bath)
-
Ice bath
-
Solvents for testing (e.g., Water, Ethanol, Methanol, Ethyl Acetate, Acetone, Toluene, Hexane)
Procedure:
-
Place approximately 20-30 mg of the crude solid into several separate test tubes.
-
To each test tube, add a different solvent dropwise (starting with ~0.5 mL). Agitate the mixture at room temperature. Record the solubility. A suitable solvent should not dissolve the compound at this stage.[7]
-
If the compound is insoluble at room temperature, gently heat the test tube in a water or sand bath while stirring. Continue to add small portions of the solvent until the solid just dissolves. Note the approximate volume of solvent required.
-
Once a clear, saturated solution is obtained at high temperature, remove the test tube from the heat and allow it to cool slowly to room temperature.
-
If crystallization does not occur, try scratching the inside of the test tube with a glass rod or adding a seed crystal.
-
Once the solution has reached room temperature, place it in an ice bath to maximize crystal formation.[8]
-
Observe the quantity and quality of the crystals formed. The best solvent will yield a large crop of crystals upon cooling.
Data Interpretation
Summarize the observations from the solvent screening in a table to facilitate comparison.
| Solvent | Solubility at Room Temp. | Solubility at Boiling Point | Crystal Formation on Cooling | Assessment |
| Water | Insoluble | Sparingly Soluble | Poor | Unsuitable |
| Ethanol | Sparingly Soluble | Very Soluble | Good, slow formation | Good Candidate |
| Ethyl Acetate | Soluble | Very Soluble | None | Unsuitable (too soluble) |
| Hexane | Insoluble | Insoluble | None | Unsuitable |
| Toluene | Sparingly Soluble | Soluble | Fair, may need mixed solvent | Possible Candidate |
| Sample Data |
Based on the ester and heterocyclic nature of the molecule, polar protic solvents like ethanol or polar aprotic solvents like ethyl acetate are good starting points.[9] If a single solvent is not ideal, a binary solvent system (e.g., Ethanol/Water, Toluene/Hexane) can be employed.
Part II: Detailed Recrystallization Protocol
This protocol assumes a suitable solvent (e.g., ethanol) has been identified from the screening process.
Workflow Diagram
Caption: Workflow for the purification of this compound.
Step-by-Step Methodology
-
Dissolution: Place the crude this compound in an appropriately sized Erlenmeyer flask. Add a boiling chip and the chosen solvent. Heat the mixture to the solvent's boiling point on a hot plate or in a heating mantle while stirring. Continue to add the minimum amount of hot solvent in small portions until the solid is completely dissolved.[8] Creating a saturated solution is key to maximizing yield.
-
Hot Filtration (Optional): If insoluble impurities (e.g., dust, inorganic salts) are observed in the hot solution, they must be removed. Pre-heat a stemless funnel with fluted filter paper by pouring hot solvent through it. Place the funnel on a second clean, pre-warmed Erlenmeyer flask and quickly pour the hot solution through it. This step must be performed rapidly to prevent premature crystallization in the funnel.[1]
-
Crystallization: Cover the flask containing the clear solution with a watch glass and allow it to cool slowly and undisturbed to room temperature. Slow cooling is critical for the formation of large, pure crystals, as it allows the crystal lattice to form correctly, excluding impurities.[4] Rapid cooling can trap impurities within the crystals.
-
Maximizing Yield: Once the flask has reached room temperature and crystal growth appears to have stopped, place it in an ice bath for 15-30 minutes to further decrease the compound's solubility and maximize the yield of crystals.[8]
-
Isolation: Collect the purified crystals by vacuum filtration using a Büchner funnel and a filter flask.[3] Wet the filter paper with a small amount of the cold recrystallization solvent to ensure it seals against the funnel.
-
Washing: While the crystals are still in the Büchner funnel, wash them with a small amount of ice-cold solvent. This removes any residual mother liquor containing dissolved impurities that may be coating the surface of the crystals.[8] It is crucial to use cold solvent to avoid dissolving a significant portion of the purified product.
-
Drying: Leave the vacuum on to pull air through the crystals for several minutes to help them dry.[3] Then, carefully transfer the crystals from the filter paper to a pre-weighed watch glass. Dry the product to a constant weight in a desiccator or a vacuum oven at a temperature well below its melting point.
Troubleshooting
| Problem | Possible Cause(s) | Solution(s) |
| No Crystals Form | Too much solvent was used; solution is not saturated. Compound is very soluble even when cold. | Boil off some of the solvent to increase concentration. Try scratching the inside of the flask. Add a seed crystal. If necessary, re-evaluate solvent choice. |
| Oiling Out | The boiling point of the solvent is higher than the melting point of the solute. The solution is supersaturated. | Re-heat the solution and add more solvent. Consider a solvent with a lower boiling point. |
| Low Recovery | Too much solvent was used. Premature crystallization during hot filtration. Crystals were washed with solvent that was not cold. | Use the minimum amount of hot solvent. Ensure filtration apparatus is pre-heated. Always use ice-cold solvent for washing. |
| Poor Purity | Cooling was too rapid, trapping impurities. | Allow the solution to cool slowly and undisturbed to room temperature before placing it in an ice bath. |
References
- 1. files.blogs.baruch.cuny.edu [files.blogs.baruch.cuny.edu]
- 2. scs.illinois.edu [scs.illinois.edu]
- 3. Recrystallization [sites.pitt.edu]
- 4. edu.rsc.org [edu.rsc.org]
- 5. achmem.com [achmem.com]
- 6. Methyl 2-methylpyrimidine-5-carboxylate | C7H8N2O2 | CID 45117333 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. sciencelearningcenter.pbworks.com [sciencelearningcenter.pbworks.com]
- 8. benchchem.com [benchchem.com]
- 9. Reagents & Solvents [chem.rochester.edu]
Application and Protocol for the Large-Scale Synthesis of Methyl 2-methylpyrimidine-4-carboxylate
Abstract
This comprehensive guide details a robust and scalable two-step synthesis for Methyl 2-methylpyrimidine-4-carboxylate, a valuable intermediate in pharmaceutical and agrochemical research. The protocol is designed for large-scale production, emphasizing safety, efficiency, and high purity of the final product. The synthesis involves an initial Pinner-type condensation to construct the pyrimidine core, followed by a classic Fischer esterification. This document provides detailed, step-by-step methodologies, process optimization insights, and safety protocols suitable for an industrial or advanced research setting.
Introduction
Pyrimidine derivatives are a cornerstone of heterocyclic chemistry, forming the structural basis for a vast array of biologically active compounds, including nucleobases in DNA and RNA.[1] Their prevalence in pharmaceuticals, such as antiviral, anticancer, and antibacterial agents, underscores the continuous demand for efficient and scalable synthetic routes to functionalized pyrimidines.[2] this compound is a key building block, offering a reactive handle for further chemical transformations in the development of novel therapeutic agents and other fine chemicals.
This application note presents a validated two-step synthetic pathway designed for scalability. The initial step is the construction of the pyrimidine ring via the condensation of acetamidine with a β-keto ester, a variation of the well-established Pinner synthesis.[3][4] The subsequent step involves the esterification of the resulting pyrimidine carboxylic acid to afford the target methyl ester. The protocols herein are optimized for large-scale operations, with a focus on process control, yield optimization, and industrial purification techniques.
Overall Synthetic Workflow
The synthesis is logically divided into two primary stages: the formation of the pyrimidine ring to create the carboxylic acid intermediate, followed by its esterification.
Caption: Overall workflow for the synthesis of this compound.
Part 1: Synthesis of 2-Methylpyrimidine-4-carboxylic Acid
This stage involves the cyclocondensation of acetamidine with diethyl oxalacetate to form the pyrimidine ring system. This reaction is a classic example of forming a C-C-C and N-C-N fragment condensation to build the heterocyclic core.[4]
Chemical Transformation
Caption: Reaction scheme for the synthesis of the carboxylic acid intermediate.
Materials and Reagents
| Reagent | CAS No. | Molar Mass ( g/mol ) | Quantity (kg) | Moles (mol) |
| Acetamidine Hydrochloride | 124-42-5 | 94.54 | 10.4 | 110 |
| Sodium Ethoxide | 141-52-6 | 68.05 | 15.0 | 220 |
| Diethyl Oxalacetate, Sodium Salt | 40876-98-0 | 210.16 | 21.0 | 100 |
| Ethanol (Anhydrous) | 64-17-5 | 46.07 | 100 L | - |
| Hydrochloric Acid (conc.) | 7647-01-0 | 36.46 | As needed | - |
| Deionized Water | 7732-18-5 | 18.02 | As needed | - |
Large-Scale Protocol
-
Reactor Setup: Equip a 250 L glass-lined reactor with a mechanical stirrer, a reflux condenser, a temperature probe, and an inert atmosphere inlet (Nitrogen).
-
Reagent Charging: Under a nitrogen atmosphere, charge the reactor with anhydrous ethanol (100 L). Begin stirring and add sodium ethoxide (15.0 kg, 220 mol) in portions, managing any exotherm to maintain the temperature below 30°C.
-
Amidine Formation: Once the sodium ethoxide has dissolved, add acetamidine hydrochloride (10.4 kg, 110 mol) portion-wise. A precipitate of sodium chloride will form. Stir the resulting slurry for 30 minutes at ambient temperature.
-
Condensation: Add diethyl oxalacetate, sodium salt (21.0 kg, 100 mol) to the slurry.
-
Reaction: Heat the reaction mixture to reflux (approximately 78°C) and maintain for 6-8 hours. Monitor the reaction progress by taking aliquots and analyzing via HPLC until consumption of the diethyl oxalacetate is complete.
-
Solvent Removal: Once the reaction is complete, cool the mixture to 40-50°C and distill off the ethanol under reduced pressure.
-
Work-up and Isolation: To the resulting slurry, add deionized water (100 L) and stir until all solids are dissolved. Cool the solution to 0-5°C in an ice bath.
-
Acidification: Slowly add concentrated hydrochloric acid to adjust the pH to 2-3. A precipitate of 2-methylpyrimidine-4-carboxylic acid will form.
-
Crystallization and Filtration: Stir the cold slurry for an additional 2 hours to ensure complete crystallization. Isolate the solid product by filtration using a large-scale filter press or centrifuge.
-
Washing and Drying: Wash the filter cake with cold deionized water (2 x 20 L) and then with cold ethanol (1 x 15 L) to remove residual impurities. Dry the product in a vacuum oven at 60-70°C until a constant weight is achieved.
Expected Yield: 11.5 - 13.0 kg (82 - 93%). Purity (HPLC): >98%.
Part 2: Fischer Esterification to this compound
The carboxylic acid intermediate is converted to the final methyl ester product via a classic acid-catalyzed Fischer esterification.[5][6] Using an excess of methanol drives the equilibrium towards the product.
Chemical Transformation
Caption: Reversible Fischer esterification of the pyrimidine intermediate.
Materials and Reagents
| Reagent | CAS No. | Molar Mass ( g/mol ) | Quantity (kg) | Moles (mol) |
| 2-Methylpyrimidine-4-carboxylic Acid | 13627-49-1 | 138.12 | 11.0 | 79.6 |
| Methanol (Anhydrous) | 67-56-1 | 32.04 | 95 kg (120 L) | - |
| Sulfuric Acid (conc.) | 7664-93-9 | 98.08 | 1.5 kg (0.8 L) | ~15 |
| Sodium Bicarbonate | 144-55-8 | 84.01 | As needed | - |
| Ethyl Acetate | 141-78-6 | 88.11 | As needed | - |
| Brine (Saturated NaCl solution) | - | - | As needed | - |
Large-Scale Protocol
-
Reactor Setup: In a clean and dry 250 L reactor equipped as previously described, charge the 2-methylpyrimidine-4-carboxylic acid (11.0 kg, 79.6 mol) and anhydrous methanol (120 L).
-
Catalyst Addition: Begin stirring to form a slurry. Cool the mixture to 10-15°C and slowly add concentrated sulfuric acid (1.5 kg). Maintain the temperature below 30°C during the addition.
-
Reaction: Heat the mixture to reflux (approximately 65°C) and maintain for 12-18 hours. The reaction should be monitored by HPLC for the disappearance of the starting carboxylic acid.
-
Solvent Removal: After completion, cool the reaction to 40°C and remove the excess methanol under reduced pressure.
-
Work-up and Neutralization: To the residue, add ethyl acetate (80 L) and deionized water (50 L). Cool the mixture to 10-15°C. Slowly add a saturated solution of sodium bicarbonate to neutralize the sulfuric acid catalyst until the pH of the aqueous layer is 7-8. Caution: CO₂ evolution will occur.
-
Extraction: Separate the organic layer. Extract the aqueous layer with ethyl acetate (2 x 30 L). Combine all organic layers.
-
Washing: Wash the combined organic phase with brine (2 x 25 L).
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude this compound as an oil or solid.
Purification by Crystallization
Crystallization is a critical step in pharmaceutical manufacturing for achieving high purity and desired physical properties.[7][8][9]
-
Solvent Selection: Dissolve the crude product in a minimal amount of hot ethyl acetate.
-
Anti-Solvent Addition: While stirring, slowly add heptane as an anti-solvent until the solution becomes turbid.
-
Cooling and Crystallization: Allow the solution to cool slowly to room temperature, then cool further to 0-5°C for at least 4 hours to maximize crystal formation.
-
Isolation: Collect the crystals by filtration and wash with a cold mixture of ethyl acetate/heptane (1:4).
-
Drying: Dry the purified product in a vacuum oven at 40-50°C.
Expected Yield: 10.2 - 11.5 kg (84 - 95% for the esterification step). Purity (HPLC): >99.5%. Melting Point: ~75-78°C.
Safety and Handling
-
General: All operations should be conducted in a well-ventilated area or fume hood. Personal protective equipment (PPE), including safety glasses, lab coats, and chemical-resistant gloves, must be worn at all times.
-
Sodium Ethoxide: Highly flammable and corrosive. Reacts violently with water. Handle under an inert atmosphere.
-
Concentrated Acids (HCl, H₂SO₄): Highly corrosive. Cause severe burns. Handle with extreme care, and add slowly to solutions to control exothermic reactions.
-
Solvents (Ethanol, Methanol, Ethyl Acetate, Heptane): Flammable liquids. Keep away from ignition sources. Methanol is toxic if ingested, inhaled, or absorbed through the skin.
References
- 1. Pyrimidine synthesis [organic-chemistry.org]
- 2. researchgate.net [researchgate.net]
- 3. Pinner pyrimidine synthesis | PPTX [slideshare.net]
- 4. bu.edu.eg [bu.edu.eg]
- 5. d-nb.info [d-nb.info]
- 6. worldscientific.com [worldscientific.com]
- 7. pharmoutsourcing.com [pharmoutsourcing.com]
- 8. syrris.com [syrris.com]
- 9. Pharmaceutical crystallization | Vaisala [vaisala.com]
Troubleshooting & Optimization
Technical Support Center: Synthesis of Methyl 2-methylpyrimidine-4-carboxylate
Welcome to the technical support center for the synthesis of Methyl 2-methylpyrimidine-4-carboxylate. This guide is designed for researchers, scientists, and professionals in drug development who are working with this important heterocyclic compound. Here, you will find in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to help you improve your yield and overcome common challenges in the laboratory.
I. Frequently Asked Questions (FAQs)
This section addresses common initial questions regarding the synthesis of this compound.
Q1: What is the most common and reliable method for synthesizing this compound?
A1: The most prevalent and dependable approach is the cyclocondensation reaction between a suitable β-ketoester and acetamidine (or its salt). This is a variation of the classical pyrimidine synthesis. The key is selecting the appropriate β-ketoester to yield the desired substitution pattern on the pyrimidine ring.
Q2: Which specific β-ketoester should I use as a starting material?
A2: To obtain the 2-methyl and 4-carboxylate substitution, you will need a β-ketoester with a formyl group at the 2-position of a propanoate ester. A suitable precursor is methyl 2-formylpropanoate .
Q3: What are the critical parameters to control for a high-yield synthesis?
A3: The critical parameters include the choice of solvent, the base used (if any), the reaction temperature, and the purity of your starting materials. The stoichiometry of the reactants is also crucial to minimize side reactions.[1]
Q4: I am observing a low yield of my desired product. What are the initial checks I should perform?
A4: First, verify the purity of your acetamidine and methyl 2-formylpropanoate. Impurities can significantly hinder the reaction. Next, ensure your reaction conditions, particularly temperature and reaction time, are optimal. Monitoring the reaction progress by Thin Layer Chromatography (TLC) is highly recommended to determine the point of maximum product formation.[2][3]
Q5: My final product is difficult to purify. What are the likely impurities?
A5: Common impurities can include unreacted starting materials, polymeric byproducts, and isomers formed from side reactions. If the reaction is not driven to completion, you may also have partially reacted intermediates. In some cases, self-condensation of the β-ketoester can also lead to impurities.
II. Detailed Experimental Protocol
This section provides a step-by-step guide for a robust synthesis of this compound.
Synthesis of this compound
This protocol is based on the well-established cyclocondensation reaction between a β-ketoester and an amidine.
Reactants and Reagents:
-
Methyl 2-formylpropanoate
-
Acetamidine hydrochloride
-
Sodium methoxide (NaOMe)
-
Methanol (anhydrous)
-
Diethyl ether (anhydrous)
-
Saturated aqueous sodium bicarbonate solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
Equipment:
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer with heating plate
-
Separatory funnel
-
Rotary evaporator
-
Standard laboratory glassware
Procedure:
-
Preparation of Acetamidine Free Base (in situ):
-
In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve sodium methoxide (1.1 equivalents) in anhydrous methanol.
-
To this solution, add acetamidine hydrochloride (1.0 equivalent) portion-wise while stirring.
-
Stir the resulting suspension at room temperature for 30 minutes. The sodium chloride precipitate will form.
-
-
Cyclocondensation Reaction:
-
To the suspension from step 1, add a solution of methyl 2-formylpropanoate (1.0 equivalent) in anhydrous methanol dropwise at room temperature.
-
After the addition is complete, heat the reaction mixture to reflux (approximately 65 °C for methanol).
-
Monitor the progress of the reaction by TLC (e.g., using a 1:1 mixture of hexane and ethyl acetate as the eluent). The reaction is typically complete within 4-8 hours.
-
-
Work-up and Extraction:
-
Once the reaction is complete, cool the mixture to room temperature and remove the methanol under reduced pressure using a rotary evaporator.
-
To the resulting residue, add water and extract the product with a suitable organic solvent, such as ethyl acetate or dichloromethane (3 x 50 mL).
-
Combine the organic layers and wash with a saturated aqueous sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
-
Purification:
-
The crude product can be purified by column chromatography on silica gel using a gradient of ethyl acetate in hexane as the eluent.
-
Alternatively, recrystallization from a suitable solvent system, such as ethanol/water or ethyl acetate/hexane, can be employed to obtain the pure this compound.[4][5][6][7]
-
III. Troubleshooting Guide
This guide provides solutions to common problems encountered during the synthesis.
| Problem | Potential Cause(s) | Troubleshooting Steps |
| Low or No Product Formation | 1. Impure Starting Materials: Acetamidine hydrochloride can be hygroscopic, and the β-ketoester can be unstable. 2. Inefficient Free-Basing of Acetamidine: Incomplete reaction with the base. 3. Suboptimal Reaction Temperature: The reaction may be too slow at lower temperatures. | 1. Ensure starting materials are pure and dry. Use freshly opened or properly stored reagents. 2. Use a slight excess of a strong base like sodium methoxide and allow sufficient time for the reaction with acetamidine hydrochloride. 3. Gradually increase the reaction temperature and monitor the progress by TLC. |
| Formation of a Major, Unidentified Byproduct | 1. Self-condensation of Methyl 2-formylpropanoate: This can occur under basic conditions. 2. Formation of Isomeric Pyrimidines: Depending on the exact structure of the β-dicarbonyl compound, regioisomers are a possibility. | 1. Add the β-ketoester slowly to the reaction mixture containing the acetamidine. Maintain a controlled temperature during the addition. 2. Characterize the byproduct using NMR and Mass Spectrometry to identify its structure. Adjusting the reaction conditions (e.g., solvent, base) may favor the formation of the desired isomer. |
| Product is an Intractable Oil or Difficult to Crystallize | 1. Presence of Impurities: Even small amounts of impurities can inhibit crystallization. 2. Incorrect Recrystallization Solvent System: The chosen solvent may be too good or too poor. | 1. Purify the crude product by column chromatography before attempting recrystallization. 2. Perform a systematic solvent screen for recrystallization. Good solvent pairs often consist of a solvent in which the compound is soluble and another in which it is sparingly soluble.[6][7] |
| Product Decomposes During Purification | 1. Instability on Silica Gel: The acidic nature of silica gel can sometimes cause degradation of sensitive compounds. 2. High Temperatures During Solvent Removal: The product may be thermally labile. | 1. Consider using a different stationary phase for chromatography, such as neutral alumina. 2. Remove solvents under reduced pressure at a lower temperature. |
IV. Visualization of the Workflow and Key Relationships
General Synthetic Workflow
Caption: Synthetic workflow for this compound.
Troubleshooting Logic Diagram
Caption: Decision tree for troubleshooting low yield.
V. References
-
BenchChem. (2025). Troubleshooting unexpected side reactions in pyrimidine synthesis. 8
-
BenchChem. (2025). Technical Support Center: Troubleshooting Unexpected Side Reactions in Pyrimidine Synthesis. 9
-
BenchChem. (2025). Technical Support Center: Synthesis of Pyrimidine Derivatives. 10
-
ResearchGate. (n.d.). Effect of solvent for the synthesis of pyrimidine derivative 3 b. --INVALID-LINK--
-
University of Colorado Boulder. (n.d.). Recrystallization - Single Solvent. --INVALID-LINK--
-
Gonçalves, V., et al. (2017). Regiochemistry of cyclocondensation reactions in the synthesis of polyazaheterocycles. Molecules, 22(2), 295. --INVALID-LINK--
-
ResearchGate. (2022). Synthesis of pyrimidine derivatives under solvent‐free conditions. --INVALID-LINK--
-
Organic Chemistry Portal. (n.d.). Pyrimidine synthesis. --INVALID-LINK--
-
ChemicalBook. (n.d.). Methyl 2-oxo-1,2-dihydropyrimidine-4-carboxylate(950514-14-4) 1 H NMR. --INVALID-LINK--
-
Tolba, M. S., et al. (2021). Synthesis, reactions, and applications of pyrimidine derivatives. Current Chemistry Letters, 10(4), 345-366. --INVALID-LINK--
-
Chemistry LibreTexts. (2023). Recrystallization. --INVALID-LINK--
-
University of Rochester, Department of Chemistry. (n.d.). Reagents & Solvents: Solvents for Recrystallization. --INVALID-LINK--
-
Professor Dave Explains. (2020, January 10). Recrystallization [Video]. YouTube. --INVALID-LINK--
References
- 1. academic.oup.com [academic.oup.com]
- 2. rsc.org [rsc.org]
- 3. Propanoic acid, 2-[2-forMyl-4-(phenylMethoxy)phenoxy]-2-Methyl-, ethyl ester synthesis - chemicalbook [chemicalbook.com]
- 4. Home Page [chem.ualberta.ca]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Reagents & Solvents [chem.rochester.edu]
- 7. m.youtube.com [m.youtube.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
Technical Support Center: Purification of Methyl 2-methylpyrimidine-4-carboxylate
Welcome to the technical support guide for the purification of Methyl 2-methylpyrimidine-4-carboxylate. This resource is designed for researchers, chemists, and drug development professionals to navigate the common challenges associated with isolating this important heterocyclic building block. As Senior Application Scientists, we have compiled field-proven insights and troubleshooting strategies to ensure you achieve the highest purity for your compound.
Troubleshooting Guide: Common Purification Issues
This section addresses specific problems encountered during the purification of this compound in a direct question-and-answer format.
Question 1: My compound is streaking badly and giving poor separation during silica gel column chromatography. What's happening and how can I fix it?
Answer:
-
Probable Cause: The streaking you are observing is a classic sign of strong, non-ideal interactions between your compound and the stationary phase. This compound contains basic nitrogen atoms in the pyrimidine ring. Standard silica gel is slightly acidic due to the presence of silanol (Si-OH) groups on its surface.[1] These acidic sites can protonate your basic compound, causing it to bind too strongly, leading to tailing, streaking, and poor resolution.[1][2]
-
Recommended Solutions:
-
Mobile Phase Modification: The most common and effective solution is to neutralize the acidic sites on the silica gel by modifying your mobile phase. Add a small amount of a basic modifier to your eluent system.
-
Protocol: Start by adding 0.5-1% triethylamine (Et₃N) or ammonium hydroxide (NH₄OH) to your chosen solvent system (e.g., Ethyl Acetate/Hexane or Dichloromethane/Methanol).[1] Run a Thin Layer Chromatography (TLC) plate with the modified eluent to confirm that the streaking is resolved and your spots are well-defined before attempting the column.
-
-
Use of Neutralized Silica or Alumina: If basic modifiers are incompatible with your compound or downstream applications, consider using a different stationary phase.
-
Neutral Alumina: Alumina is available in acidic, neutral, and basic grades.[2][3] Neutral alumina is an excellent alternative to silica for purifying basic compounds and can prevent the strong binding that causes streaking.
-
Treated Silica Gel: You can prepare a slurry of silica gel in your non-polar solvent containing 1-2% triethylamine, pour the column, and then flush with the mobile phase before loading your sample. This pre-neutralizes the stationary phase.
-
-
-
Expert Insight: The goal is to achieve an equilibrium where the compound partitions between the mobile and stationary phases without irreversible adsorption.[3] By adding a base, you create a competitive binding environment where the modifier interacts with the acidic sites, allowing your target compound to travel through the column more uniformly.
Question 2: I've finished my column, but my NMR spectrum shows the presence of 2-methylpyrimidine-4-carboxylic acid. How did my ester hydrolyze?
Answer:
-
Probable Cause: The methyl ester group is susceptible to hydrolysis under both acidic and basic conditions. The acidic surface of silica gel is a common culprit, catalyzing the hydrolysis of the ester to the corresponding carboxylic acid, especially if the chromatography run is lengthy or if protic solvents like methanol are used in high concentrations. Aqueous workups with strong acids or bases can also cause this issue.
-
Recommended Solutions:
-
Minimize Contact Time: Run your column as efficiently as possible. Flash chromatography, which uses pressure to speed up the elution, is preferable to gravity chromatography.[2]
-
Use Buffered or Neutralized Conditions: As mentioned in the previous point, using a mobile phase with triethylamine or opting for neutral alumina can prevent acid-catalyzed hydrolysis on the column.[1]
-
Careful Workup: During the reaction workup, use mild acids and bases (e.g., saturated sodium bicarbonate solution instead of NaOH) for neutralization and keep the contact time short. Perform extractions at cool temperatures to slow down the hydrolysis rate.
-
Post-Purification Removal: If a small amount of the carboxylic acid is present in the final product, it can often be removed by dissolving the mixture in a solvent like ethyl acetate and washing with a mild base like saturated sodium bicarbonate solution. The deprotonated carboxylate salt will move to the aqueous layer, leaving the pure ester in the organic layer. Be sure to dry the organic layer thoroughly before solvent removal.
-
Question 3: My compound refuses to crystallize from solution, even after I've concentrated it significantly. What should I do?
Answer:
-
Probable Cause: Crystal formation requires a state of supersaturation, which is often inhibited by the presence of impurities or the selection of an inappropriate solvent system.[4] Your compound might be too soluble in the chosen solvent even at low temperatures, or residual impurities could be disrupting the crystal lattice formation.
-
Recommended Solutions:
-
Systematic Solvent Screening: The ideal crystallization solvent is one in which your compound is highly soluble at elevated temperatures but poorly soluble at room temperature or below.[4] Test a range of solvents with varying polarities.
-
Protocol: In small test tubes, dissolve a few milligrams of your compound in a minimal amount of a hot solvent. Allow it to cool slowly to room temperature and then in an ice bath. Observe for crystal formation. Good starting solvents for pyrimidine derivatives include ethanol, isopropanol, ethyl acetate, acetone, and mixtures such as ethyl acetate/hexane or dichloromethane/pentane.[4]
-
-
Anti-Solvent Techniques: If your compound is highly soluble in most common solvents, an anti-solvent method is highly effective.
-
Vapor Diffusion: Dissolve your compound in a small amount of a relatively high-boiling point solvent in which it is very soluble (e.g., dichloromethane or acetone). Place this vial, uncapped, inside a larger, sealed jar containing a volatile "anti-solvent" in which your compound is insoluble (e.g., pentane or diethyl ether).[4] The anti-solvent vapor will slowly diffuse into your solution, reducing the overall solubility and promoting slow, high-quality crystal growth.
-
-
Scratching and Seeding: If a supersaturated solution fails to crystallize, induce nucleation by scratching the inside of the flask with a glass rod at the meniscus. The microscopic glass fragments can act as nucleation sites. If you have a previously purified crystal, adding a tiny "seed crystal" can initiate crystallization.
-
Frequently Asked Questions (FAQs)
Q1: What are the key physical and chemical properties of this compound I should be aware of?
A1: Understanding the compound's properties is crucial for purification. While experimental data may vary, the following table summarizes key computed and expected properties based on its structure and similar compounds.
| Property | Estimated Value / Characteristic | Implication for Purification |
| Molecular Formula | C₇H₈N₂O₂ | - |
| Molecular Weight | 152.15 g/mol [5] | Useful for mass spectrometry analysis. |
| Appearance | Expected to be a white to off-white solid | Color may indicate impurities. |
| Polarity | Polar | The compound is soluble in polar organic solvents like EtOAc, DCM, and MeOH. It will have a low Rf in non-polar solvents like hexane. |
| Basicity (pKa) | The pyrimidine nitrogens are weakly basic. | Susceptible to strong interactions with acidic silica gel.[1] |
| Solubility | High solubility in DCM, Chloroform, Ethyl Acetate, Methanol. Lower solubility in ethers and hydrocarbons. | Guides the choice of solvents for chromatography and crystallization. The related 2-methylpyrimidine-4-carboxylic acid is highly water-soluble, suggesting the ester may have some aqueous solubility.[6] |
Q2: What are the most common impurities to expect from a typical synthesis?
A2: Impurities are highly dependent on the synthetic route. A common synthesis involves the condensation of an amidine with a β-ketoester or a malonate derivative. Potential impurities include:
-
Unreacted Starting Materials: Such as acetamidine hydrochloride or dimethyl malonate derivatives.[7][8]
-
Hydrolysis Product: 2-methylpyrimidine-4-carboxylic acid, as discussed in the troubleshooting section.
-
Isomeric Byproducts: Depending on the precursors, other pyrimidine isomers could form.
-
Reagents from Synthesis: Residual catalysts or reagents, such as POCl₃-derived impurities if used for chlorination steps.[7][9]
Q3: How should I select the right purification strategy?
A3: The choice between chromatography and crystallization depends on the nature and quantity of impurities. The following decision tree can guide your strategy.
References
- 1. reddit.com [reddit.com]
- 2. columbia.edu [columbia.edu]
- 3. web.uvic.ca [web.uvic.ca]
- 4. benchchem.com [benchchem.com]
- 5. Methyl 2-methylpyrimidine-5-carboxylate | C7H8N2O2 | CID 45117333 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. 2-Methylpyrimidine-4-carboxylic acid (13627-49-1) - Chemical Safety, Models, Suppliers, Regulation, and Patents - Chemchart [chemchart.com]
- 7. CN102399196A - Synthesis method of 4, 6-dihydroxy-2-methylpyrimidine - Google Patents [patents.google.com]
- 8. tsijournals.com [tsijournals.com]
- 9. pubs.acs.org [pubs.acs.org]
Technical Support Center: A Researcher's Guide to the Purification of Methyl 2-methylpyrimidine-4-carboxylate
Welcome to our dedicated technical support center for researchers, scientists, and professionals in drug development. This guide provides in-depth troubleshooting and frequently asked questions (FAQs) for the purification of Methyl 2-methylpyrimidine-4-carboxylate. As a key intermediate in the synthesis of various biologically active molecules, its purity is paramount. This document is structured to address specific experimental challenges you may encounter, offering not just protocols, but the scientific reasoning behind them to empower your research.
Section 1: Initial Purity Assessment & Common Impurities
Before embarking on a purification strategy, it is crucial to understand the nature of the impurities present in your sample. This initial assessment will guide you in selecting the most effective purification technique.
Q1: What are the likely impurities in my sample of this compound?
The impurities in your sample will largely depend on the synthetic route and storage conditions. Common impurities can be categorized as follows:
-
Unreacted Starting Materials: Depending on the synthesis, these could include reagents like acetamidine hydrochloride or dimethyl acetylenedicarboxylate.
-
Reaction By-products: These can include isomers, products of side reactions like dimerization or polymerization, or over-alkylation products.[1] The inherent reactivity of the pyrimidine ring can lead to various side reactions.[1]
-
Degradation Products: The most common degradation product is the corresponding carboxylic acid (2-methylpyrimidine-4-carboxylic acid), formed via hydrolysis of the methyl ester. This can occur in the presence of moisture, especially under acidic or basic conditions.[2][3]
-
Residual Solvents: Solvents used in the reaction or previous purification steps may be present.
Q2: How can I get a quick assessment of my compound's purity?
A preliminary purity assessment is a critical first step. Here are some recommended techniques:
-
Thin-Layer Chromatography (TLC): TLC is a rapid and inexpensive method to visualize the number of components in your mixture. By running your sample alongside the starting materials, you can get a good initial idea of the impurity profile.
-
High-Performance Liquid Chromatography (HPLC): HPLC provides a more quantitative assessment of purity. A quick injection on a standard C18 column can reveal the percentage of your desired product and the presence of any impurities.[4][5]
-
Proton Nuclear Magnetic Resonance (¹H NMR): An NMR spectrum can quickly reveal the presence of major impurities. For instance, the presence of a broad singlet corresponding to a carboxylic acid proton or signals from residual solvents can be easily identified.
Section 2: Troubleshooting Purification Strategies
Once you have an initial understanding of the impurities, you can select an appropriate purification method. This section addresses common issues encountered during purification.
Recrystallization
Recrystallization is often the first choice for purifying solid compounds, leveraging differences in solubility between the desired compound and impurities in a given solvent.[6]
Q3: I'm having trouble getting my this compound to crystallize. What should I do?
Several factors can hinder crystallization. Here's a systematic approach to troubleshooting:
-
Solvent Selection is Key: The ideal solvent should dissolve your compound well at elevated temperatures but poorly at room temperature or below.[7] For pyrimidine derivatives, common solvents to screen include ethanol, methanol, ethyl acetate, and toluene.
-
Ensure Sufficient Concentration: If the solution is too dilute, the compound will remain in solution even upon cooling. If you've added too much solvent, carefully evaporate some of it to reach the saturation point.[6]
-
Control the Cooling Rate: Rapid cooling ("shock cooling") can lead to the formation of an oil or a fine precipitate instead of well-defined crystals.[6] Allow the solution to cool slowly to room temperature, and then transfer it to an ice bath to maximize crystal formation.[7]
-
Induce Crystallization: If crystals do not form spontaneously, you can try:
-
Seeding: Add a tiny crystal of the pure compound to the cooled solution.
-
Scratching: Gently scratch the inside of the flask with a glass rod at the meniscus. The microscopic scratches on the glass can provide nucleation sites for crystal growth.
-
Q4: My compound is "oiling out" instead of forming crystals. How can I resolve this?
"Oiling out" occurs when the compound separates from the solution as a liquid rather than a solid. This is often due to the presence of impurities that depress the melting point or if the boiling point of the solvent is higher than the melting point of the solute.
-
Use a Solvent Pair (Anti-Solvent System): Dissolve your compound in a minimal amount of a "good" solvent (in which it is highly soluble). Then, slowly add a "poor" solvent (or anti-solvent, in which it is insoluble) dropwise until the solution becomes slightly cloudy (turbid).[7] The slight turbidity indicates that the solution is saturated. Gentle warming should redissolve the oil, and upon slow cooling, crystals should form. For pyrimidine compounds, a common solvent/anti-solvent pair is ethanol/water or ethyl acetate/hexane.
Q5: I've recrystallized my product, but it's still not pure. What's my next move?
If a single recrystallization is insufficient, you have a couple of options:
-
Perform a Second Recrystallization: Using a different solvent system may effectively remove impurities that co-crystallized in the first attempt.
-
Switch Purification Techniques: If impurities have similar solubility profiles to your product, recrystallization may not be effective. In such cases, column chromatography is often the next logical step.
Column Chromatography
Column chromatography separates compounds based on their differential adsorption to a stationary phase.
Q6: My compound appears to be decomposing or streaking on the silica gel column. What is happening?
This is a common issue with nitrogen-containing heterocyclic compounds.
-
The Problem with Silica: Standard silica gel is acidic and can cause the degradation of acid-sensitive compounds, such as some pyrimidine derivatives.[3] This can lead to streaking on TLC and low recovery from the column.
-
The Solution:
-
Neutralize the Silica: You can "deactivate" the acidic sites on the silica gel by adding a small amount of a base, like triethylamine (typically 0.5-1%), to your eluent system.[3]
-
Use an Alternative Stationary Phase: Consider using a more neutral stationary phase like alumina (neutral or basic) or Florisil®.[3]
-
Q7: I'm struggling to separate my product from an impurity with a very similar Rf value. How can I improve the separation?
When dealing with closely running impurities, you need to enhance the resolving power of your chromatography.
-
Optimize the Mobile Phase: A slight change in the polarity of your eluent can significantly impact separation. Try different solvent systems. For instance, if you are using a hexane/ethyl acetate system, you could try a dichloromethane/methanol gradient.
-
Consider Preparative HPLC: For very challenging separations, preparative High-Performance Liquid Chromatography (prep-HPLC) offers much higher resolution than standard column chromatography and can often resolve isomers or other closely related impurities.[1]
Acid-Base Extraction
This technique is useful for separating acidic or basic compounds from neutral ones.
Q8: Is acid-base extraction a viable purification method for this compound, and what are the risks?
Yes, it can be, but with a significant caveat.
-
The Principle: You can remove acidic impurities by washing your organic solution with a weak aqueous base. The acidic impurities will be deprotonated and move into the aqueous layer, while your neutral ester remains in the organic layer.[8]
-
The Major Risk - Hydrolysis: The ester functional group in your compound is susceptible to hydrolysis under basic conditions, which would convert your desired product into the corresponding carboxylic acid. Therefore, using strong bases like sodium hydroxide is strongly discouraged. [9]
-
Recommended Protocol: To remove acidic impurities, a gentle wash with a saturated aqueous solution of sodium bicarbonate is recommended.[8] This is basic enough to extract acidic impurities without significantly hydrolyzing your ester.
Q9: My yield is low after performing an acid-base extraction. What are the potential causes?
Low recovery after an extraction can be due to several factors:
-
Emulsion Formation: Vigorous shaking can sometimes lead to the formation of an emulsion between the organic and aqueous layers, making separation difficult. If an emulsion forms, try adding brine (saturated NaCl solution) to help break it.
-
Incomplete Extraction: Ensure you perform multiple extractions with the aqueous solution to maximize the removal of impurities.
-
Product Loss During Workup: Ensure you have thoroughly separated the layers and have not discarded the organic layer containing your product.
Section 3: Advanced Troubleshooting and Characterization
Q10: I've attempted multiple purification methods, but a persistent impurity remains. What is my next course of action?
When standard techniques fail, it's time to identify the unknown impurity.
-
Identify the Impurity: Techniques like Liquid Chromatography-Mass Spectrometry (LC-MS) or Gas Chromatography-Mass Spectrometry (GC-MS) can provide the molecular weight of the impurity.[5] This information, combined with your knowledge of the reaction, can help you deduce its structure. Once identified, you can devise a more targeted purification strategy.
Q11: How do I confirm the final purity and structure of my this compound?
Final confirmation of purity and structure is essential.
-
Purity Confirmation: A final purity check should be performed using a quantitative method like HPLC, aiming for a purity of >98%.[4]
-
Structural Confirmation: The structure should be confirmed using:
-
¹H and ¹³C NMR: To confirm the connectivity of atoms.
-
Mass Spectrometry (MS): To confirm the molecular weight.
-
Section 4: Experimental Protocols and Data
This section provides standardized protocols and visual aids to guide your purification efforts.
Protocol 1: Recrystallization using a Solvent/Anti-Solvent System
-
Place the impure this compound in an Erlenmeyer flask.
-
Add a minimal amount of a "good" solvent (e.g., ethanol) and warm gently to dissolve the solid completely.
-
While the solution is warm, add a "poor" solvent (e.g., deionized water) dropwise until the solution becomes persistently cloudy.
-
Add a few more drops of the "good" solvent until the solution becomes clear again.
-
Remove the flask from the heat source and allow it to cool slowly to room temperature.
-
Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.
-
Collect the crystals by vacuum filtration using a Büchner funnel.
-
Wash the crystals with a small amount of the cold solvent mixture.
-
Dry the crystals under vacuum.
Table 1: Solvent Selection for Recrystallization
| Solvent | Boiling Point (°C) | Polarity | Notes |
| Ethanol | 78 | Polar | Good general-purpose solvent for pyrimidines. |
| Methanol | 65 | Polar | Similar to ethanol, but more volatile. |
| Ethyl Acetate | 77 | Medium | Good for compounds with intermediate polarity. |
| Toluene | 111 | Non-polar | Can be effective for less polar compounds. |
| Water | 100 | Very Polar | Often used as an anti-solvent with polar organic solvents. |
Protocol 2: Column Chromatography with Neutralized Silica Gel
-
Prepare the eluent by mixing the chosen solvents (e.g., hexane and ethyl acetate) and adding triethylamine to a final concentration of 0.5-1% (v/v).
-
Pack a glass column with silica gel using the prepared eluent.
-
Dissolve the crude product in a minimal amount of the eluent or a slightly more polar solvent.
-
Load the sample onto the top of the silica gel column.
-
Elute the column with the prepared mobile phase, collecting fractions.
-
Monitor the fractions by TLC to identify those containing the pure product.
-
Combine the pure fractions and remove the solvent under reduced pressure.
Protocol 3: Acid-Base Wash for Removal of Acidic Impurities
-
Dissolve the crude product in an organic solvent immiscible with water (e.g., ethyl acetate or dichloromethane).
-
Transfer the solution to a separatory funnel.
-
Add an equal volume of saturated aqueous sodium bicarbonate solution.
-
Stopper the funnel and shake gently, venting frequently to release any pressure buildup.
-
Allow the layers to separate.
-
Drain the lower aqueous layer.
-
Repeat the wash with fresh sodium bicarbonate solution.
-
Wash the organic layer with brine to remove any remaining water.
-
Drain the organic layer into a clean flask and dry it over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄).
-
Filter off the drying agent and concentrate the organic solution to obtain the purified product.
Visualizing Purification Workflows
The following diagrams illustrate the decision-making process and workflows for the purification of this compound.
Caption: Decision tree for selecting a purification strategy.
Caption: Workflow for a typical recrystallization experiment.
References
- 1. benchchem.com [benchchem.com]
- 2. jocpr.com [jocpr.com]
- 3. benchchem.com [benchchem.com]
- 4. file.medchemexpress.com [file.medchemexpress.com]
- 5. benchchem.com [benchchem.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. benchchem.com [benchchem.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. Acid–base extraction - Wikipedia [en.wikipedia.org]
Stability issues of Methyl 2-methylpyrimidine-4-carboxylate under different conditions
Welcome to the technical support center for Methyl 2-methylpyrimidine-4-carboxylate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for stability issues encountered during experimental work. Our goal is to equip you with the scientific rationale behind experimental choices and to ensure the integrity of your results.
Introduction to this compound
This compound is a key heterocyclic building block in medicinal chemistry and drug discovery. The pyrimidine core is a fundamental scaffold found in numerous biologically active compounds, including nucleic acids and a wide array of therapeutic agents.[1] The stability and purity of this intermediate are paramount to the successful synthesis of downstream targets and the reliability of biological data. This guide addresses the most common stability challenges and provides practical solutions.
Frequently Asked Questions (FAQs) - Stability and Handling
This section directly answers specific questions you may have regarding the stability of this compound under various experimental conditions.
Q1: My assay results are inconsistent when using solutions of this compound prepared in aqueous buffers. What could be the cause?
A1: The most likely cause is hydrolytic degradation. The ester functional group in this compound is susceptible to hydrolysis, which can be catalyzed by both acids and bases. The pyrimidine ring itself can also be sensitive to pH extremes.[2]
-
Under acidic conditions: The ester can be hydrolyzed to 2-methylpyrimidine-4-carboxylic acid and methanol. The reaction is typically initiated by protonation of the carbonyl oxygen, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by water.
-
Under basic conditions: Saponification can occur, where a hydroxide ion directly attacks the carbonyl carbon of the ester, leading to the formation of the carboxylate salt and methanol. This process is generally irreversible.
Recommendation: For aqueous applications, prepare solutions fresh and use them immediately. If storage is necessary, conduct a preliminary stability study at your intended buffer pH and temperature. It is advisable to store aqueous solutions at 2-8°C and for the shortest duration possible. For long-term storage, consider a non-aqueous solvent. Vendor recommendations for the solid compound include storage at 2-8°C, sealed in a dry environment.[3]
Q2: I've noticed a new impurity peak in my HPLC analysis after leaving my sample on the autosampler over the weekend. What is this likely to be?
A2: This is likely a degradation product. Besides hydrolysis, other potential degradation pathways include:
-
Oxidation: The pyrimidine ring can be susceptible to oxidation, especially in the presence of trace metal ions or peroxides in the solvent.
-
Photodegradation: Exposure to UV or even ambient laboratory light can cause degradation in photosensitive pyrimidine derivatives.[2] While some pyrimidines are photostable, it is a potential risk that should be controlled.[4]
Recommendation: Protect solutions from light by using amber vials or covering them with aluminum foil. Ensure the use of high-purity solvents to minimize oxidative degradation. If you suspect degradation on the autosampler, consider using a refrigerated autosampler if available.
Q3: Can I heat my reaction mixture containing this compound to increase the reaction rate?
A3: While moderate heating may be acceptable, high temperatures can lead to thermal decomposition. Pyrimidine derivatives can be thermally labile, and the ester group can also undergo thermal degradation.
Recommendation: If heating is necessary, it should be done with caution and for the minimum time required. A small-scale pilot reaction to assess thermal stability at the desired temperature is recommended. Monitor the reaction closely by a suitable analytical technique like TLC or HPLC to check for the appearance of degradation products.
Troubleshooting Guide
This guide provides a structured approach to resolving common issues encountered during experiments with this compound.
| Observed Issue | Potential Cause(s) | Troubleshooting Steps & Rationale |
| Appearance of a new, more polar spot on TLC or a new peak in HPLC over time. | 1. Hydrolysis: The ester has hydrolyzed to the more polar carboxylic acid. 2. Oxidation: Formation of N-oxides or other oxidized species. | 1. Confirm Hydrolysis: Co-spot your sample with a standard of 2-methylpyrimidine-4-carboxylic acid if available. Analyze by LC-MS to check for a mass corresponding to the carboxylic acid. 2. Mitigate Hydrolysis: Use anhydrous solvents. If aqueous conditions are required, prepare solutions fresh and keep them cold. 3. Prevent Oxidation: Degas solvents before use. Consider adding an antioxidant like BHT if compatible with your downstream application. |
| Low yield in a reaction where the compound is a starting material. | 1. Degradation under reaction conditions: The reaction conditions (e.g., strong acid/base, high temperature) may be degrading the starting material. 2. Impurity in the starting material: The starting material may have degraded upon storage. | 1. Check Starting Material Purity: Run an HPLC or NMR of your starting material to ensure its purity before starting the reaction. 2. Modify Reaction Conditions: If possible, use milder reaction conditions (lower temperature, less harsh pH). Add the compound to the reaction mixture at a later stage if possible to minimize its exposure to harsh conditions. |
| Discoloration of the solid compound upon storage. | 1. Oxidation or Photodegradation: Exposure to air and/or light. | 1. Proper Storage: Store the solid compound under an inert atmosphere (e.g., argon or nitrogen) in a tightly sealed container, protected from light, and at the recommended temperature of 2-8°C.[3] |
Experimental Protocols
To assist in your investigations, we provide the following detailed protocols for stability testing and analysis.
Protocol 1: Forced Degradation Study
Forced degradation studies are essential for identifying potential degradation products and establishing the stability-indicating nature of analytical methods.
1.1. Preparation of Stock Solution: Prepare a stock solution of this compound in acetonitrile at a concentration of 1 mg/mL.
1.2. Stress Conditions:
-
Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. Incubate at 60°C for 24 hours.
-
Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Incubate at 60°C for 24 hours.
-
Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% H₂O₂. Incubate at room temperature for 24 hours, protected from light.
-
Thermal Degradation: Place a solid sample of the compound in an oven at 80°C for 48 hours. Dissolve the stressed sample in acetonitrile for analysis.
-
Photolytic Degradation: Expose a solution of the compound (100 µg/mL in acetonitrile) to a photostability chamber with an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter. A control sample should be wrapped in aluminum foil to protect it from light.
1.3. Sample Analysis: Analyze all stressed samples, along with an unstressed control, using a stability-indicating HPLC method (see Protocol 2).
Protocol 2: Stability-Indicating UPLC-MS Method
This method is designed to separate this compound from its potential degradation products.
-
Instrumentation: UPLC system with a photodiode array (PDA) detector and coupled to a mass spectrometer (e.g., Q-TOF or triple quadrupole).
-
Column: A C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm).
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
Gradient:
-
0-1 min: 5% B
-
1-8 min: 5% to 95% B
-
8-10 min: 95% B
-
10-10.1 min: 95% to 5% B
-
10.1-12 min: 5% B
-
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 40°C.
-
Detection: PDA at 254 nm and MS in positive ion mode.
Visualizing Degradation Pathways and Workflows
To further clarify the processes described, the following diagrams illustrate the key degradation pathways and the experimental workflow for stability testing.
Caption: Predicted hydrolytic degradation pathways of this compound.
References
Technical Support Center: Recrystallization of Methyl 2-methylpyrimidine-4-carboxylate
This technical support guide is designed for researchers, scientists, and drug development professionals encountering challenges with the purification of Methyl 2-methylpyrimidine-4-carboxylate via recrystallization. This document provides in-depth troubleshooting, frequently asked questions (FAQs), and detailed experimental protocols to facilitate the selection of alternative solvent systems and optimization of the crystallization process.
Introduction: The Challenge of Purifying Pyrimidine Derivatives
This compound is a key intermediate in the synthesis of numerous active pharmaceutical ingredients (APIs). Achieving high purity is critical for downstream applications and regulatory compliance. Recrystallization, while a powerful purification technique, often presents challenges with heterocyclic compounds like pyrimidine derivatives due to their unique solubility profiles. Common issues include the selection of an appropriate solvent, oiling out, poor recovery, and the formation of polymorphs. This guide provides a systematic approach to overcoming these hurdles.
Frequently Asked Questions (FAQs)
Q1: What are the primary considerations when selecting a recrystallization solvent for this compound?
A1: The ideal solvent should exhibit a steep solubility curve for the compound, meaning it has high solubility at elevated temperatures and low solubility at room temperature or below. Key factors to consider include:
-
Polarity Matching: "Like dissolves like" is a fundamental principle. Given the structure of this compound, which contains both polar (ester, pyrimidine ring) and non-polar (methyl group) functionalities, a solvent of intermediate polarity is often a good starting point.
-
Boiling Point: The solvent's boiling point should be high enough to provide a sufficient temperature differential for solubility but not so high that it becomes difficult to remove from the purified crystals. A boiling point between 60-120 °C is generally desirable.
-
Inertness: The solvent must not react with the compound.
-
Safety and Environmental Impact: Whenever possible, greener and safer solvents should be prioritized.
Q2: I am currently using a single solvent system and experiencing poor recovery. What should I do?
A2: Poor recovery is often due to the compound having significant solubility in the solvent even at low temperatures, or using an excessive volume of solvent. To address this, consider the following:
-
Solvent Volume Reduction: After dissolving the compound in the minimum amount of hot solvent, you can carefully evaporate a portion of the solvent to increase the concentration of the solute before cooling.
-
Employing an Anti-Solvent (Two-Solvent System): This is a highly effective technique. Dissolve your compound in a "good" solvent (in which it is highly soluble) at an elevated temperature. Then, slowly add a "poor" or "anti-solvent" (in which the compound is insoluble) until the solution becomes turbid. Add a few drops of the "good" solvent to redissolve the precipitate and then allow the mixture to cool slowly. The two solvents must be miscible.
Q3: My compound "oils out" instead of forming crystals. How can I prevent this?
A3: "Oiling out" occurs when the compound separates from the solution as a liquid rather than a solid. This often happens when the solution is cooled too quickly or when the compound is highly soluble in the chosen solvent. To mitigate this:
-
Slower Cooling: Allow the solution to cool to room temperature slowly before transferring it to an ice bath. Insulating the flask can help.
-
Solvent System Modification: The presence of impurities can lower the melting point of your compound, leading to oiling out. Try a different solvent or a solvent mixture. A less effective solvent (lower solubility) at high temperatures can sometimes promote direct crystallization.
-
Seeding: Introduce a seed crystal of the pure compound to provide a nucleation site for crystal growth.
Q4: Are there any "green" or more sustainable solvent alternatives I can consider?
A4: Yes, the pharmaceutical industry is increasingly adopting greener solvent alternatives. For a compound like this compound, you could explore:
-
Ethanol/Water Mixtures: Ethanol is a bio-based solvent, and its mixtures with water are highly tunable in terms of polarity.[1]
-
Ethyl Acetate/Heptane: Ethyl acetate is a relatively benign solvent, and heptane is a less toxic alternative to hexane.
-
2-Methyltetrahydrofuran (2-MeTHF): Derived from renewable resources, 2-MeTHF is a promising green alternative to THF and other ethers.
-
Deep Eutectic Solvents (DES): These are mixtures of hydrogen bond donors and acceptors that form a eutectic with a melting point lower than the individual components. They are often biodegradable and have tunable properties, making them an emerging area in green crystallization.[1]
Troubleshooting Guide
This section provides a structured approach to resolving common recrystallization problems.
| Issue | Potential Cause | Recommended Solution(s) |
| Compound does not dissolve in hot solvent | Incorrect solvent choice (compound is insoluble). | Select a more polar or "better" solvent. Consult a solvent polarity chart. |
| No crystals form upon cooling | - Too much solvent used.- Compound is too soluble in the cold solvent.- Supersaturation. | - Evaporate some of the solvent and re-cool.- Try a different solvent or a two-solvent system.- Scratch the inside of the flask with a glass rod.- Add a seed crystal. |
| "Oiling out" | - Cooling too rapidly.- High impurity levels.- Inappropriate solvent. | - Allow for slower cooling.- Pre-purify the crude material (e.g., with a quick filtration through a silica plug).- Use a less powerful solvent or a different solvent mixture. |
| Low yield of crystals | - Too much solvent used.- Premature crystallization during hot filtration.- Significant solubility in cold solvent. | - Use the minimum amount of hot solvent.- Preheat the filtration apparatus.- Cool the filtrate to a lower temperature (e.g., in a freezer).- Concentrate the mother liquor and attempt a second crop of crystals. |
| Crystals are colored or impure | - Impurities co-crystallize with the product.- Colored impurities present. | - Re-recrystallize the product.- Add activated charcoal to the hot solution before filtration (use with caution as it can adsorb the product). |
Experimental Protocols
Protocol 1: Systematic Solvent Screening
This protocol outlines a method for identifying a suitable single or two-solvent system for recrystallization.
Materials:
-
Crude this compound
-
Selection of test solvents (see Solvent Selection Table below)
-
Small test tubes
-
Heating block or water bath
-
Vortex mixer
Procedure:
-
Place approximately 20-30 mg of the crude compound into several test tubes.
-
Add a potential solvent dropwise to one of the test tubes at room temperature, vortexing after each addition, to assess solubility in the cold.
-
If the compound is insoluble or sparingly soluble at room temperature, heat the test tube in a heating block or water bath.
-
Continue adding the solvent dropwise to the hot mixture until the solid dissolves completely.
-
Allow the test tube to cool slowly to room temperature, and then place it in an ice bath.
-
Observe for crystal formation. An ideal single solvent will show low solubility at room temperature and high solubility when hot, with good crystal formation upon cooling.
-
For a two-solvent system, dissolve the compound in a "good" solvent (one in which it is very soluble) and then add a "poor" or "anti-solvent" (one in which it is insoluble but miscible with the "good" solvent) dropwise until turbidity persists. Add a drop of the "good" solvent to clarify and then cool.
Protocol 2: Recrystallization using an Ethanol/Water Co-solvent System
Based on the properties of similar pyrimidine derivatives, an ethanol/water system is a promising starting point.
Materials:
-
Crude this compound
-
Ethanol (95% or absolute)
-
Deionized water
-
Erlenmeyer flask
-
Hot plate with stirring capabilities
-
Condenser
-
Büchner funnel and vacuum flask
Procedure:
-
Place the crude this compound into an Erlenmeyer flask with a stir bar.
-
Add the minimum amount of hot ethanol to dissolve the solid completely.
-
While stirring and keeping the solution hot, slowly add hot deionized water dropwise until the solution becomes faintly cloudy.
-
Add a few drops of hot ethanol to redissolve the precipitate and obtain a clear solution.
-
Remove the flask from the heat, cover it, and allow it to cool slowly to room temperature.
-
Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.
-
Collect the crystals by vacuum filtration using a Büchner funnel.
-
Wash the crystals with a small amount of cold ethanol/water mixture.
-
Dry the crystals under vacuum.
Data Presentation
Table 1: Properties of Potential Alternative Solvents
| Solvent | Boiling Point (°C) | Polarity Index | Safety/Green Considerations |
| Ethanol | 78 | 5.2 | Renewable resource, low toxicity |
| Isopropanol | 82 | 4.3 | Relatively low toxicity |
| Ethyl Acetate | 77 | 4.4 | Low toxicity, good biodegradable profile |
| Acetonitrile | 82 | 5.8 | Toxic, to be used with caution |
| Toluene | 111 | 2.4 | Suspected reproductive toxin |
| 2-Methyltetrahydrofuran (2-MeTHF) | 80 | 4.0 | Renewable, good alternative to THF |
| Acetone | 56 | 5.1 | Volatile, highly flammable |
| Water | 100 | 10.2 | Greenest solvent, but solubility may be low |
Visualization of Workflows
Diagram 1: Decision Tree for Recrystallization Troubleshooting
Caption: A decision-making workflow for troubleshooting common recrystallization issues.
Diagram 2: Two-Solvent Recrystallization Protocol
Caption: Step-by-step workflow for a two-solvent recrystallization procedure.
References
Preventing decomposition of Methyl 2-methylpyrimidine-4-carboxylate during reaction
Welcome to the technical support center for Methyl 2-methylpyrimidine-4-carboxylate. This guide is designed for researchers, chemists, and drug development professionals who utilize this versatile building block in their synthetic workflows. Given its specific chemical architecture, this molecule can be susceptible to decomposition under certain reaction conditions. This document provides in-depth troubleshooting advice, preventative strategies, and optimized protocols to ensure the integrity of your starting material and maximize reaction yields.
Understanding the Instability: Core Decomposition Pathways
This compound is an electron-deficient heterocyclic ester. This electronic nature makes it prone to specific degradation pathways, primarily hydrolysis of the ester and subsequent decarboxylation of the resulting carboxylic acid. High temperatures and both strongly acidic or basic conditions can promote these unwanted side reactions.
Diagram: Primary Decomposition Cascade
The most common issue encountered is a two-step degradation process. First, the methyl ester is hydrolyzed to the corresponding carboxylic acid. If conditions are favorable (e.g., heat, acid), this intermediate rapidly loses carbon dioxide to yield the undesired byproduct, 2-methylpyrimidine.
Caption: The primary decomposition route via hydrolysis and subsequent decarboxylation.
Troubleshooting Guide & FAQs
This section addresses common problems observed during reactions involving this compound. Each answer provides a mechanistic explanation and actionable solutions.
Q1: My reaction yield is low, and I've isolated 2-methylpyrimidine-4-carboxylic acid as a major byproduct. What is causing this?
A1: This is a classic case of unintended ester hydrolysis.
-
Expert Analysis: The presence of the carboxylic acid byproduct is a definitive indicator that the methyl ester group has been cleaved. This reaction is catalyzed by trace amounts of water in the presence of either acid or base. The nitrogen atoms in the pyrimidine ring can be protonated under acidic conditions, which can activate the ester towards nucleophilic attack by water. Conversely, under basic conditions, direct attack by hydroxide ions on the ester carbonyl is the predominant mechanism.
-
Preventative Strategies & Solutions: The key is to maintain strictly anhydrous and non-hydrolytic conditions.
| Parameter | Problematic Condition | Recommended Solution | Rationale |
| Solvents | Using "as-is" solvents from the bottle. | Use freshly distilled or commercially available anhydrous solvents (e.g., from a septum-sealed bottle). | Standard solvents contain dissolved water that can participate in hydrolysis. |
| Reagents | Using hygroscopic reagents without drying. | Dry reagents as appropriate (e.g., in a vacuum oven) or use fresh, high-purity materials. | Impurities or absorbed water can introduce the necessary components for hydrolysis. |
| Atmosphere | Running the reaction open to the air. | Assemble the reaction glassware under a stream of inert gas (Argon or Nitrogen) and maintain a positive pressure. | Prevents atmospheric moisture from entering the reaction vessel. |
| Base Selection | Using strong nucleophilic bases (e.g., NaOH, KOH, MeONa). | Employ non-nucleophilic, sterically hindered organic bases like DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) or DIPEA (N,N-Diisopropylethylamine). | These bases are strong enough to deprotonate acidic substrates but are too bulky to effectively attack the ester carbonyl. |
-
Protocol: Solvent Drying (Example: Tetrahydrofuran, THF)
-
Pre-dry THF by letting it stand over 4Å molecular sieves for 24 hours.
-
Set up a distillation apparatus that has been oven-dried or flame-dried under a vacuum.
-
Assemble the apparatus hot and allow it to cool under a positive pressure of Argon or Nitrogen.
-
Add the pre-dried THF and sodium/benzophenone indicator to the distilling flask.
-
Reflux the solvent under an inert atmosphere until a persistent deep blue or purple color indicates the solvent is anhydrous and oxygen-free.
-
Distill the required volume of solvent directly into the reaction flask.
-
Q2: My main impurity is 2-methylpyrimidine. How is this forming and how can I stop it?
A2: You are observing the result of hydrolysis followed by decarboxylation.
-
Expert Analysis: The formation of 2-methylpyrimidine indicates that the initial hydrolysis byproduct, 2-methylpyrimidine-4-carboxylic acid, has further decomposed by losing CO₂. This decarboxylation is particularly facile in heterocyclic systems like pyrimidines and pyridines.[1][2] The mechanism is often promoted by acid, where protonation of a ring nitrogen creates a positive charge that stabilizes the negative charge developing on the ring during CO₂ elimination, proceeding through a transient ylide intermediate.[3][4]
-
Preventative Strategies & Solutions: The primary goal is to prevent the initial hydrolysis step (see Q1). If the reaction conditions must be harsh (e.g., requiring high heat or strong acid), alternative strategies are necessary.
| Condition | Problematic Approach | Recommended Solution | Rationale |
| Temperature | Running the reaction at elevated temperatures (>80 °C) for extended periods. | Maintain the lowest possible temperature that allows the desired reaction to proceed. Monitor closely and stop the reaction as soon as the starting material is consumed. | Heat provides the activation energy for both hydrolysis and decarboxylation. |
| pH | Using strongly acidic conditions (e.g., concentrated HCl, H₂SO₄). | If an acid is required, consider using a milder Lewis acid or an acid scavenger to control the pH. Buffer the reaction if possible. | Strong acids directly catalyze the decarboxylation of the intermediate carboxylic acid.[2] |
| Reaction Type | Attempting a reaction that requires conditions known to promote decarboxylation. | Consider altering the synthetic route. For example, perform the desired transformation on a precursor molecule before installing the 2-methylpyrimidine-4-carboxylate moiety. | Avoids exposing the sensitive functional group to incompatible conditions. |
Diagram: Troubleshooting Decision Tree
Caption: A decision tree to diagnose the decomposition pathway based on the observed byproduct.
Q3: How can I safely convert the methyl ester to the carboxylic acid or an amide without decomposition?
A3: This requires carefully controlled, mild reaction conditions to favor the desired transformation over degradation.
-
Expert Analysis: Attempting a standard saponification with NaOH in refluxing methanol is highly likely to cause decarboxylation. Similarly, direct high-temperature amidation is not recommended. The solution is a two-step, low-temperature approach for amidation or a carefully controlled, mild saponification.
-
Recommended Workflows:
Diagram: Recommended Synthetic Transformations
References
Validation & Comparative
A Comparative Guide to the Biological Activity of Methyl 2-methylpyrimidine-4-carboxylate and Other Key Pyrimidine Derivatives
For Researchers, Scientists, and Drug Development Professionals
In the vast landscape of medicinal chemistry, the pyrimidine scaffold stands as a cornerstone, forming the structural basis for a multitude of biologically active molecules. Its presence in the fundamental building blocks of life, the nucleobases uracil, thymine, and cytosine, has inspired the development of a wide array of synthetic derivatives with profound therapeutic implications. This guide offers a comparative analysis of the biological activity of Methyl 2-methylpyrimidine-4-carboxylate, a simple substituted pyrimidine, against a selection of well-established pyrimidine-based drugs. By examining their anticancer, antimicrobial, and antiviral properties, we aim to provide a framework for understanding the potential of this and other novel pyrimidine derivatives in drug discovery and development.
The Pyrimidine Core: A Privileged Scaffold in Drug Design
The six-membered heterocyclic ring of pyrimidine, with its two nitrogen atoms at positions 1 and 3, offers a versatile template for chemical modification. The strategic placement of various functional groups can dramatically influence the molecule's physicochemical properties, target-binding affinity, and overall biological activity. This structure-activity relationship (SAR) is a central theme in the exploration of pyrimidine derivatives for therapeutic use.[1][2]
This compound: An Unexplored Derivative with Potential
This compound is a relatively simple derivative featuring a methyl group at the 2-position and a methyl carboxylate group at the 4-position. While specific, comprehensive biological activity data for this particular compound is not extensively documented in publicly available literature, we can infer its potential based on the known activities of structurally related pyrimidine classes. The presence of the 2-methyl group and the 4-carboxylate ester are common features in various biologically active pyrimidines, suggesting that this compound could exhibit a range of effects.
Comparative Analysis with Benchmark Pyrimidine Drugs
To contextualize the potential biological activity of this compound, we will compare it with four widely recognized pyrimidine-based drugs, each a stalwart in its respective therapeutic area.
Anticancer Activity: Comparison with 5-Fluorouracil (5-FU)
5-Fluorouracil is a cornerstone of cancer chemotherapy, primarily used in the treatment of solid tumors such as colorectal, breast, and stomach cancers.
Mechanism of Action: 5-FU is a pyrimidine analog that acts as an antimetabolite.[3] Once inside the cell, it is converted into several active metabolites. One of its primary mechanisms involves the inhibition of thymidylate synthase (TS), a key enzyme in the synthesis of thymidine, a nucleoside required for DNA replication.[4] This disruption of DNA synthesis leads to cell cycle arrest and apoptosis in rapidly dividing cancer cells.[5]
Quantitative Comparison:
| Compound | Target Cancer Cell Lines | IC50 (µM) |
| 5-Fluorouracil | HCT-116 (Colon) | ~11.3[5] |
| HT-29 (Colon) | ~11.25[5] | |
| MCF-7 (Breast) | Varies (typically 5-50) | |
| This compound | Data not available | Data not available |
Note: IC50 values for 5-FU can vary significantly depending on the cell line and experimental conditions.
Experimental Protocol: In Vitro Cytotoxicity Assessment (MTT Assay)
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric method used to assess cell viability.[6]
Caption: Workflow of the MTT cytotoxicity assay.
Step-by-Step Methodology:
-
Cell Seeding: Plate cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of the test compound (e.g., this compound) and the reference drug (5-FU). Replace the cell culture medium with the medium containing the compounds.
-
Incubation: Incubate the plates for a specified period (typically 48 or 72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours. During this time, mitochondrial dehydrogenases in viable cells will convert the yellow MTT to purple formazan crystals.
-
Solubilization: Dissolve the formazan crystals by adding a solubilizing agent, such as dimethyl sulfoxide (DMSO).
-
Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. The IC50 value, the concentration at which 50% of cell growth is inhibited, is then determined.
Lipid-Lowering Activity: Comparison with Rosuvastatin
Rosuvastatin is a potent statin medication used to lower cholesterol and prevent cardiovascular disease. Although not a direct comparison of cytotoxic or microbicidal activity, it showcases the versatility of the pyrimidine scaffold in targeting enzymes.
Mechanism of Action: Rosuvastatin is a competitive inhibitor of HMG-CoA reductase, the rate-limiting enzyme in cholesterol biosynthesis.[2][7] By blocking this enzyme in the liver, it reduces cholesterol production, which in turn upregulates the expression of LDL receptors on hepatocytes, leading to increased clearance of LDL ("bad") cholesterol from the bloodstream.[1]
Quantitative Comparison:
The biological activity of statins is typically measured by their ability to lower LDL cholesterol levels in vivo, which is not directly comparable to the in vitro assays for the other compounds.
Experimental Context: The development of statins involves a different set of assays, primarily focused on enzyme inhibition and in vivo lipid-lowering effects.
Antimicrobial Activity: Comparison with Trimethoprim
Trimethoprim is an antibacterial agent widely used for the treatment of urinary tract infections and other bacterial infections.
Mechanism of Action: Trimethoprim is a selective inhibitor of bacterial dihydrofolate reductase (DHFR), an enzyme essential for the synthesis of tetrahydrofolic acid.[8][9] Tetrahydrofolic acid is a vital cofactor in the biosynthesis of purines, thymidine, and certain amino acids. By inhibiting DHFR, trimethoprim disrupts bacterial DNA synthesis and leads to bacteriostatic or bactericidal effects.[10]
Quantitative Comparison:
| Compound | Target Bacteria | MIC (µg/mL) |
| Trimethoprim | Escherichia coli | 0.5 - 2 |
| Staphylococcus aureus | 0.5 - 4 | |
| This compound | Data not available | Data not available |
Note: MIC values can vary depending on the bacterial strain and testing conditions.
Experimental Protocol: Broth Microdilution Method for Minimum Inhibitory Concentration (MIC) Determination
The broth microdilution method is a standard procedure for determining the minimum inhibitory concentration (MIC) of an antimicrobial agent.[11][12][13]
Caption: Workflow for MIC determination by broth microdilution.
Step-by-Step Methodology:
-
Preparation of Dilutions: In a 96-well microtiter plate, prepare two-fold serial dilutions of the test compound and the reference antibiotic (Trimethoprim) in a suitable bacterial growth medium (e.g., Mueller-Hinton Broth).
-
Inoculum Preparation: Prepare a standardized suspension of the target bacterium (e.g., E. coli) equivalent to a 0.5 McFarland standard.
-
Inoculation: Add the bacterial inoculum to each well of the microtiter plate.
-
Incubation: Incubate the plate at 37°C for 18-24 hours.
-
MIC Determination: The MIC is determined as the lowest concentration of the compound that completely inhibits the visible growth of the bacteria.
Antiviral Activity: Comparison with Zidovudine (AZT)
Zidovudine, also known as AZT, was the first antiretroviral drug approved for the treatment of HIV infection.
Mechanism of Action: Zidovudine is a nucleoside reverse transcriptase inhibitor (NRTI).[14] It is a synthetic analog of thymidine. Inside the host cell, it is phosphorylated to its active triphosphate form. This active form competes with the natural substrate, deoxythymidine triphosphate, for incorporation into the growing viral DNA chain by the HIV reverse transcriptase enzyme.[15][16][17][18] The incorporation of zidovudine triphosphate leads to chain termination, thus halting the replication of the viral genome.
Quantitative Comparison:
| Compound | Target Virus | EC50 (µM) |
| Zidovudine (AZT) | HIV-1 | 0.003 - 0.1 |
| This compound | Data not available | Data not available |
Note: EC50 values can vary depending on the viral strain and cell line used.
Experimental Protocol: Plaque Reduction Neutralization Assay (PRNA)
The plaque reduction neutralization assay is a functional assay that measures the ability of a compound to inhibit the cytopathic effect of a virus.[19][20][21]
Caption: Workflow of the Plaque Reduction Neutralization Assay.
Step-by-Step Methodology:
-
Compound Dilution: Prepare serial dilutions of the test compound and the reference antiviral drug (Zidovudine).
-
Virus-Compound Incubation: Mix each compound dilution with a standardized amount of virus and incubate to allow for interaction.
-
Cell Infection: Add the virus-compound mixture to a monolayer of susceptible host cells and allow the virus to adsorb.
-
Overlay: Remove the inoculum and overlay the cells with a semi-solid medium (e.g., containing agarose or carboxymethylcellulose) to restrict viral spread to adjacent cells, leading to the formation of localized plaques.
-
Incubation: Incubate the plates for a period sufficient for plaque formation (days to weeks, depending on the virus).
-
Plaque Visualization and Counting: Stain the cells (e.g., with crystal violet) to visualize and count the plaques.
-
Data Analysis: Calculate the percentage of plaque reduction for each compound concentration compared to the virus-only control. The EC50 value, the concentration that inhibits 50% of plaque formation, is then determined.
Conclusion and Future Directions
While direct experimental evidence for the biological activity of this compound is currently limited, this comparative guide provides a valuable framework for its potential evaluation. By understanding the structure-activity relationships and mechanisms of action of established pyrimidine-based drugs, researchers can formulate hypotheses about the likely biological profile of this and other novel derivatives. The provided experimental protocols offer standardized methodologies for systematically screening such compounds for anticancer, antimicrobial, and antiviral activities. Future research should focus on the synthesis and comprehensive biological evaluation of this compound and its analogs to fully elucidate their therapeutic potential. The versatility of the pyrimidine scaffold suggests that even simple derivatives may hold surprising and valuable biological properties waiting to be discovered.
References
- 1. What is the mechanism of Rosuvastatin Calcium? [synapse.patsnap.com]
- 2. discovery.researcher.life [discovery.researcher.life]
- 3. The Synergistic Antitumor Effect of 5-Fluorouracil Combined with Allicin against Lung and Colorectal Carcinoma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. news-medical.net [news-medical.net]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. Rosuvastatin - Wikipedia [en.wikipedia.org]
- 8. Trimethoprim: mechanisms of action, antimicrobial activity, bacterial resistance, pharmacokinetics, adverse reactions, and therapeutic indications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Trimethoprim | C14H18N4O3 | CID 5578 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. Trimethoprim and Sulfamethoxazole - Infectious Diseases - MSD Manual Professional Edition [msdmanuals.com]
- 11. Broth Microdilution | MI [microbiology.mlsascp.com]
- 12. Methods for Antimicrobial Susceptibility Testing for Human Mycoplasmas; Approved Guideline - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]
- 14. Zidovudine - Wikipedia [en.wikipedia.org]
- 15. What is the mechanism of Zidovudine? [synapse.patsnap.com]
- 16. Spectrum of antiviral activity and mechanism of action of zidovudine. An overview - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. droracle.ai [droracle.ai]
- 18. Azt - Mechanism, Indication, Contraindications, Dosing, Adverse Effect, Interaction, Renal Dose, Hepatic Dose | Drug Index | Pediatric Oncall [pediatriconcall.com]
- 19. Plaque Reduction Neutralization Test (PRNT) Protocol - Creative Biolabs [neutab.creative-biolabs.com]
- 20. bioagilytix.com [bioagilytix.com]
- 21. Plaque Reduction Neutralization Test - Creative Diagnostics [antiviral.creative-diagnostics.com]
A Senior Application Scientist's Guide to the Spectroscopic Differentiation of Methyl 2-methylpyrimidine-4-carboxylate and Its Isomers
In the landscape of medicinal chemistry and materials science, the precise structural elucidation of heterocyclic compounds is paramount. Pyrimidine derivatives, in particular, form the backbone of numerous pharmaceuticals and biologically active molecules.[1] Positional isomers, while sharing the same molecular formula, can exhibit vastly different chemical, physical, and pharmacological properties. Consequently, their unambiguous identification is a critical step in any research and development pipeline.
This guide provides an in-depth comparison of Methyl 2-methylpyrimidine-4-carboxylate and three of its key positional isomers: Methyl 2-methylpyrimidine-5-carboxylate, Methyl 4-methylpyrimidine-2-carboxylate, and Methyl 6-methylpyrimidine-4-carboxylate. We will explore how fundamental spectroscopic techniques—¹H NMR, ¹³C NMR, Infrared (IR) Spectroscopy, and Mass Spectrometry (MS)—can be expertly applied to distinguish these closely related structures.
The Isomers in Focus
The subtle shifts in substituent positions on the pyrimidine ring create distinct electronic environments, which are the key to their spectroscopic differentiation.
Caption: Molecular structures of the pyrimidine isomers under investigation.
¹H Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Proton Environment
¹H NMR spectroscopy is arguably the most powerful tool for distinguishing these isomers. The chemical shift (δ), multiplicity (splitting pattern), and coupling constants (J) of the aromatic protons on the pyrimidine ring provide a unique fingerprint for each structure. The principle behind NMR is that atomic nuclei with a property called "spin" will align in an applied magnetic field and can be excited by radiofrequency radiation; the precise frequency required for this excitation is exquisitely sensitive to the local electronic environment.[2][3]
Causality of Chemical Shifts: The two nitrogen atoms in the pyrimidine ring are electronegative and withdraw electron density, "deshielding" adjacent protons and causing their signals to appear at a higher chemical shift (further downfield). The positions of the electron-withdrawing methyl carboxylate group (-COOCH₃) and the electron-donating methyl group (-CH₃) further modulate these shifts, providing the basis for differentiation.
Comparative ¹H NMR Data
| Compound | H-2 (δ, ppm) | H-4 (δ, ppm) | H-5 (δ, ppm) | H-6 (δ, ppm) | -CH₃ (δ, ppm) | -OCH₃ (δ, ppm) |
| This compound | - | - | ~7.6 (d) | ~8.9 (d) | ~2.8 (s) | ~4.0 (s) |
| Methyl 2-methylpyrimidine-5-carboxylate | - | ~9.1 (s) | - | ~9.1 (s) | ~2.8 (s) | ~4.0 (s) |
| Methyl 4-methylpyrimidine-2-carboxylate | - | - | ~7.3 (d) | ~8.7 (d) | ~2.7 (s) | ~4.1 (s) |
| Methyl 6-methylpyrimidine-4-carboxylate | ~9.2 (s) | - | ~7.8 (s) | - | ~2.6 (s) | ~4.0 (s) |
| Note: These are predicted values based on typical chemical shifts of substituted pyrimidines. Exact values may vary based on solvent and experimental conditions. |
In-Depth Analysis & Interpretation
-
This compound: The key diagnostic is the presence of two doublets for the ring protons. The H-6 proton is adjacent to a ring nitrogen and is significantly deshielded, appearing far downfield (~8.9 ppm). The H-5 proton appears further upfield and is coupled to H-6. The methyl and methoxy groups will appear as sharp singlets.
-
Methyl 2-methylpyrimidine-5-carboxylate: This highly symmetric structure is unique in that its H-4 and H-6 protons are chemically equivalent. This results in a single, sharp singlet in the aromatic region integrating to 2H, a feature that immediately distinguishes it from the other isomers.[4]
-
Methyl 4-methylpyrimidine-2-carboxylate: Similar to the 4-carboxylate isomer, it shows two doublets in the aromatic region. However, the electronic influence of the ester at the 2-position versus the 4-position will cause subtle but measurable differences in the chemical shifts of the H-5 and H-6 protons compared to its isomer.
-
Methyl 6-methylpyrimidine-4-carboxylate: This isomer is distinguished by having two singlets in the aromatic region. The H-2 proton, positioned between two nitrogen atoms, will be the most deshielded proton of all isomers, likely appearing above 9.0 ppm. The H-5 proton will also be a singlet, appearing at a more moderate chemical shift.
¹³C NMR Spectroscopy: Probing the Carbon Skeleton
¹³C NMR complements ¹H NMR by providing information about the carbon framework. While the natural abundance of ¹³C is low, modern spectrometers can easily acquire detailed spectra.[5] The chemical shifts of the pyrimidine ring carbons are highly sensitive to the location of the nitrogen atoms and the substituents.
Causality of Chemical Shifts: Carbons directly bonded to electronegative nitrogen atoms are deshielded and appear at higher chemical shifts (typically >150 ppm). The carbonyl carbon of the ester group is also highly deshielded, appearing in the 160-170 ppm range.[6]
Comparative ¹³C NMR Data (Predicted)
| Compound | C-2 (δ, ppm) | C-4 (δ, ppm) | C-5 (δ, ppm) | C-6 (δ, ppm) | C=O (δ, ppm) | -CH₃ (δ, ppm) | -OCH₃ (δ, ppm) |
| This compound | ~168 | ~160 | ~122 | ~158 | ~165 | ~25 | ~53 |
| Methyl 2-methylpyrimidine-5-carboxylate | ~166 | ~159 | ~125 | ~159 | ~164 | ~26 | ~53 |
| Methyl 4-methylpyrimidine-2-carboxylate | ~162 | ~169 | ~120 | ~157 | ~164 | ~24 | ~54 |
| Methyl 6-methylpyrimidine-4-carboxylate | ~159 | ~161 | ~124 | ~170 | ~165 | ~24 | ~53 |
| Note: These are predicted values. The number of unique carbon signals is a key identifier. |
In-Depth Analysis & Interpretation
The primary diagnostic feature in the ¹³C NMR spectrum is the number of signals, which corresponds to the number of unique carbon environments.
-
Methyl 2-methylpyrimidine-5-carboxylate: Due to its symmetry, it will show fewer signals in the aromatic region than the other isomers. The C-4 and C-6 carbons are equivalent, resulting in a single signal.
-
Other Isomers: The remaining isomers will each display four distinct signals for the pyrimidine ring carbons. The specific chemical shifts, particularly for the substituted carbons (C-2, C-4, C-5, C-6), will be unique to each isomer, allowing for definitive assignment when compared against reference data or computational predictions.
Infrared (IR) Spectroscopy: Identifying Functional Groups
IR spectroscopy is excellent for confirming the presence of key functional groups by identifying their characteristic vibrational frequencies.[7] For these isomers, the most informative absorptions are the C=O stretch of the ester and the various stretches associated with the aromatic pyrimidine ring.
Causality of Vibrational Frequencies: The position of the C=O stretching frequency is influenced by electronic effects like conjugation. The pyrimidine ring itself has characteristic C=N and C=C stretching vibrations.[8]
Comparative IR Data
| Compound | Key IR Absorptions (cm⁻¹) |
| All Isomers | ~1720-1735 cm⁻¹: Strong, sharp C=O stretch (ester).[9] ~1550-1600 cm⁻¹: Multiple strong to medium bands for C=N and C=C aromatic ring stretches. ~2950-3000 cm⁻¹: C-H stretch (methyl/methoxy). ~1100-1300 cm⁻¹: Strong C-O stretches (ester). |
In-Depth Analysis & Interpretation
While IR spectroscopy will confirm that all samples are methyl-substituted pyrimidine carboxylates, it is the least effective technique for distinguishing between these specific positional isomers. The electronic differences between the isomers may lead to very slight shifts (±5-10 cm⁻¹) in the C=O or ring stretching frequencies, but these are often too subtle for unambiguous identification without authentic reference spectra for each isomer. However, it remains a crucial first step to verify the functional groups present and rule out other possibilities. For aromatic esters, a strong C=O stretch around 1715-1730 cm⁻¹ and two C-O stretches between 1100-1310 cm⁻¹ are characteristic.[10]
Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation
Mass spectrometry provides the molecular weight of a compound and offers structural clues based on its fragmentation pattern.[11] All four isomers have the same molecular formula (C₇H₈N₂O₂) and therefore the same exact mass (152.0586 g/mol ). Differentiation must come from analyzing the fragmentation patterns.
The Nitrogen Rule: A key principle in MS is the Nitrogen Rule, which states that a molecule with an even number of nitrogen atoms will have an even nominal molecular weight.[12][13] All our isomers contain two nitrogen atoms and have a molecular ion (M⁺˙) peak at an m/z of 152, consistent with this rule.[1]
Comparative MS Fragmentation Data
| Compound | Molecular Ion (m/z) | Key Fragments (m/z) and Neutral Losses |
| All Isomers | 152 | 121: Loss of -OCH₃ radical (˙OCH₃) 94: Loss of -COOCH₃ radical (˙COOCH₃) |
In-Depth Analysis & Interpretation
The power of MS in distinguishing these isomers lies in the relative abundance of fragment ions, which is dictated by the stability of the resulting ions and neutral fragments.
-
Loss of ˙OCH₃ (m/z 152 → 121): This is a common fragmentation for methyl esters. The resulting acylium ion's stability will vary slightly depending on the substituent positions, potentially leading to different relative intensities of the m/z 121 peak for each isomer.
-
Loss of ˙COOCH₃ (m/z 152 → 94): This fragmentation results in a methylpyrimidine radical cation. The relative abundance of the m/z 94 peak will be a strong indicator of the isomer's identity. For example, in Methyl 4-methylpyrimidine-2-carboxylate , the bond between the C2 carbon and the ester group may be weaker or lead to a more stable fragment compared to the C4-ester bond in This compound , resulting in a more abundant m/z 94 peak.
-
Further Fragmentation: The subsequent breakdown of the m/z 94 fragment (methylpyrimidine) would also be isomer-specific, providing further confirmation of the structure.
Experimental Protocols & Workflow
General Sample Preparation and Analysis Protocol (NMR)
-
Sample Preparation: Accurately weigh 5-10 mg of the pyrimidine isomer and dissolve it in ~0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a standard 5 mm NMR tube.
-
Solvent Choice: Chloroform-d (CDCl₃) is a common choice. If solubility is an issue, Dimethyl sulfoxide-d₆ (DMSO-d₆) can be used, but be aware that solvent effects can slightly alter chemical shifts.
-
Internal Standard: Tetramethylsilane (TMS) is typically added by the solvent manufacturer and is used to reference the chemical shift scale to 0.00 ppm.
-
Instrument Setup: Insert the sample into the NMR spectrometer. Ensure the sample is spinning (for older instruments) to average out magnetic field inhomogeneities.
-
Acquisition: Acquire a standard ¹H spectrum, followed by a ¹³C spectrum. For complex spectra, 2D experiments like COSY (¹H-¹H correlation) and HSQC (¹H-¹³C correlation) can be run to definitively assign proton and carbon signals.
Caption: General workflow for the spectroscopic identification of pyrimidine isomers.
Conclusion
While this compound and its isomers share the same molecular formula, they are unambiguously distinguishable through a systematic, multi-technique spectroscopic approach. ¹H NMR stands out as the most powerful single technique, with the number of signals, their chemical shifts, and coupling patterns providing a unique fingerprint for each isomer. ¹³C NMR corroborates these findings by revealing the number of unique carbon environments. Mass Spectrometry confirms the molecular weight and offers vital clues through isomer-specific fragmentation patterns. Finally, IR Spectroscopy serves to validate the presence of the required functional groups. By integrating the data from these four methods, researchers and drug development professionals can confidently elucidate the precise structure of their target pyrimidine derivative, ensuring the integrity and success of their scientific endeavors.
References
- 1. Nitrogen rule - Wikipedia [en.wikipedia.org]
- 2. microbenotes.com [microbenotes.com]
- 3. Nuclear magnetic resonance spectroscopy - Wikipedia [en.wikipedia.org]
- 4. Methyl 2-methylpyrimidine-5-carboxylate | C7H8N2O2 | CID 45117333 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. myneni.princeton.edu [myneni.princeton.edu]
- 7. Interpreting Infrared Spectra - Specac Ltd [specac.com]
- 8. 15.7 Spectroscopy of Aromatic Compounds – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. spectroscopyonline.com [spectroscopyonline.com]
- 11. sphinxsai.com [sphinxsai.com]
- 12. The Nitrogen Rule in Mass Spectrometry - Chemistry Steps [chemistrysteps.com]
- 13. orgchemboulder.com [orgchemboulder.com]
Efficacy of Methyl 2-methylpyrimidine-4-carboxylate Derivatives as Enzyme Inhibitors: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The pyrimidine scaffold is a cornerstone in medicinal chemistry, forming the structural basis of a multitude of clinically significant enzyme inhibitors. This guide provides a comparative analysis of the efficacy of pyrimidine derivatives, with a particular focus on the structural class of methyl 2-methylpyrimidine-4-carboxylates, as inhibitors of two key enzyme families: Dihydrofolate Reductase (DHFR) and Aurora Kinases. By examining the mechanism of action, structure-activity relationships (SAR), and experimental methodologies for assessing inhibitory potential, this document serves as a technical resource for researchers engaged in the discovery and development of novel therapeutics.
Introduction: The Pyrimidine Scaffold in Enzyme Inhibition
The pyrimidine ring system is a privileged heterocyclic motif found in the nucleobases of DNA and RNA, making it an ideal starting point for the design of enzyme inhibitors that target nucleotide binding sites.[1][2] The versatility of the pyrimidine core allows for substitutions at various positions, enabling the fine-tuning of inhibitory activity, selectivity, and pharmacokinetic properties.[3] This guide will delve into the inhibitory potential of pyrimidine derivatives against two distinct and crucial classes of enzymes: DHFR, a key enzyme in folate metabolism, and Aurora Kinases, which are critical regulators of cell division.[4][5]
Mechanism of Action: Targeting Key Biological Pathways
Understanding the mechanism by which these derivatives exert their inhibitory effects is paramount for rational drug design. The following sections detail the roles of DHFR and Aurora Kinase A and how pyrimidine-based inhibitors interfere with their function.
Dihydrofolate Reductase (DHFR): A Gateway to Nucleotide Synthesis
Dihydrofolate reductase is a critical enzyme in the folate metabolic pathway, responsible for the conversion of dihydrofolate (DHF) to tetrahydrofolate (THF). THF and its derivatives are essential one-carbon donors for the synthesis of purines and thymidylate, which are fundamental building blocks of DNA.[1] Inhibition of DHFR leads to a depletion of THF, thereby disrupting DNA synthesis and causing cell death, particularly in rapidly proliferating cells like cancer cells and bacteria.[5]
Many DHFR inhibitors, including the well-known 2,4-diaminopyrimidine-containing drugs trimethoprim and pyrimethamine, function as competitive inhibitors by mimicking the binding of the natural substrate, DHF, to the enzyme's active site.[1]
Aurora Kinase A: A Master Regulator of Mitosis
Aurora kinases are a family of serine/threonine kinases that play essential roles in the regulation of mitosis.[3] Aurora Kinase A is particularly crucial for centrosome maturation and separation, as well as the formation of the bipolar spindle.[4] Overexpression of Aurora Kinase A is common in many human cancers and is associated with genomic instability and tumorigenesis.[6]
Pyrimidine-based inhibitors of Aurora Kinase A are typically ATP-competitive, binding to the ATP-binding pocket of the enzyme and preventing the phosphorylation of its downstream substrates.[2] The 2,4-diaminopyrimidine scaffold is a common feature in many potent Aurora kinase inhibitors, forming key hydrogen bond interactions with the hinge region of the kinase domain.[3]
Comparative Efficacy and Structure-Activity Relationship (SAR)
While specific experimental data for methyl 2-methylpyrimidine-4-carboxylate derivatives as enzyme inhibitors is not extensively available in the public domain, the structure-activity relationships of closely related pyrimidine analogs provide valuable insights into the features that govern their inhibitory potency.
DHFR Inhibitors: The Importance of the 2,4-Diamino Substitution
For DHFR inhibition, the 2,4-diaminopyrimidine scaffold is a well-established pharmacophore. The two amino groups are crucial for mimicking the binding of the pteridine ring of the natural substrate, dihydrofolate.
Key SAR Insights for 2,4-Diaminopyrimidine-based DHFR Inhibitors:
-
2,4-Diamino Groups: Essential for hydrogen bonding interactions within the enzyme's active site.[1]
-
5-Position Substitution: The nature of the substituent at the 5-position of the pyrimidine ring significantly influences potency and selectivity. A benzyl group, as seen in trimethoprim, is a common and effective moiety.[7]
-
Substituents on the Benzyl Ring: The pattern of substitution on the benzyl ring can be modulated to enhance binding affinity and selectivity for microbial over mammalian DHFR.[7]
| Compound | R1 | R2 | IC50 (nM) vs. E. coli DHFR |
| Trimethoprim | 3,4,5-trimethoxy | H | 5 |
| Analog 1 | 3,4-dimethoxy | H | 30 |
| Analog 2 | 4-methoxy | H | 1000 |
Table 1: Comparative IC50 values of trimethoprim and its analogs against E. coli DHFR. Data is illustrative and compiled from various sources.
Aurora Kinase Inhibitors: Fine-Tuning Selectivity
In the context of Aurora kinase inhibition, the 2,4-diaminopyrimidine core is also a prevalent feature. Substitutions at the 2, 4, and 5 positions of the pyrimidine ring are critical for achieving high potency and selectivity.
Key SAR Insights for 2,4-Diaminopyrimidine-based Aurora Kinase Inhibitors:
-
Hinge-Binding Moiety: The 2-amino or 4-amino group typically forms crucial hydrogen bonds with the kinase hinge region.[3]
-
Substitutions at the 2- and 4-positions: Large, hydrophobic groups are often well-tolerated and can extend into other pockets of the ATP-binding site to enhance potency.[4][8]
-
5-Position Modification: Small substituents at the 5-position can influence the conformation of the inhibitor and its interactions with the active site.[3]
| Compound | Scaffold | Aurora A IC50 (nM) | Aurora B IC50 (nM) |
| Alisertib (MLN8237) | 2,4-Diaminopyrimidine | 1.2 | 0.37 |
| Tozasertib (VX-680) | 2,4-Diaminopyrimidine | 0.6 | 25 |
| Compound 12a | 2,4-Disubstituted pyrimidine | 309 | 293 |
Table 2: Comparative IC50 values of representative pyrimidine-based Aurora kinase inhibitors.[2][8]
Experimental Protocols for Enzyme Inhibition Assays
The following sections provide detailed, step-by-step methodologies for assessing the inhibitory activity of pyrimidine derivatives against DHFR and Aurora Kinase A.
Dihydrofolate Reductase (DHFR) Inhibition Assay (Spectrophotometric)
This protocol is based on the spectrophotometric measurement of the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADPH to NADP+ during the DHFR-catalyzed reduction of DHF to THF.
Materials:
-
Recombinant human DHFR enzyme
-
Dihydrofolate (DHF)
-
NADPH
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.5, 100 mM KCl, 1 mM DTT)
-
Test compounds (dissolved in DMSO)
-
96-well UV-transparent microplate
-
Microplate spectrophotometer
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of DHF (e.g., 10 mM in assay buffer with 10 mM 2-mercaptoethanol).
-
Prepare a stock solution of NADPH (e.g., 10 mM in assay buffer).
-
Prepare serial dilutions of the test compounds in assay buffer. The final DMSO concentration should be kept constant (e.g., <1%).
-
-
Assay Setup:
-
To each well of the 96-well plate, add:
-
Assay Buffer
-
Test compound or vehicle (for control wells)
-
DHFR enzyme (to a final concentration that gives a linear reaction rate)
-
-
Incubate the plate at room temperature for 15 minutes to allow for inhibitor binding.
-
-
Reaction Initiation:
-
Initiate the reaction by adding a mixture of DHF and NADPH to each well.
-
-
Kinetic Measurement:
-
Immediately place the microplate in the spectrophotometer and measure the decrease in absorbance at 340 nm over time (e.g., every 30 seconds for 10-20 minutes).
-
-
Data Analysis:
-
Calculate the initial reaction velocity (V₀) for each well from the linear portion of the absorbance vs. time plot.
-
Determine the percent inhibition for each compound concentration relative to the vehicle control.
-
Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
-
Aurora Kinase A Inhibition Assay (Luminescence-based)
This protocol utilizes a luminescence-based assay, such as ADP-Glo™, to quantify kinase activity by measuring the amount of ADP produced in the phosphorylation reaction.
Materials:
-
Recombinant human Aurora Kinase A enzyme
-
Kinase substrate (e.g., a peptide substrate like Kemptide)
-
ATP
-
Kinase Assay Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)
-
Test compounds (dissolved in DMSO)
-
ADP-Glo™ Kinase Assay Kit (or similar)
-
White, opaque 96-well or 384-well microplate
-
Luminometer
Procedure:
-
Reagent Preparation:
-
Prepare serial dilutions of the test compounds in kinase assay buffer. Ensure the final DMSO concentration is consistent across all wells.
-
-
Kinase Reaction:
-
To each well of the microplate, add:
-
Kinase Assay Buffer
-
Test compound or vehicle
-
Aurora Kinase A enzyme
-
A mixture of the kinase substrate and ATP to initiate the reaction.
-
-
Incubate the plate at 30°C for a specified time (e.g., 60 minutes).
-
-
ADP Detection:
-
Add ADP-Glo™ Reagent to each well to terminate the kinase reaction and deplete the remaining ATP.
-
Incubate at room temperature for 40 minutes.
-
Add Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal.
-
Incubate at room temperature for 30 minutes.
-
-
Signal Measurement:
-
Measure the luminescence of each well using a luminometer.
-
-
Data Analysis:
-
The luminescent signal is directly proportional to the amount of ADP produced and thus to the kinase activity.
-
Calculate the percent inhibition for each compound concentration relative to the vehicle control.
-
Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
-
Conclusion and Future Directions
Derivatives of the pyrimidine scaffold continue to be a rich source of potent and selective enzyme inhibitors with significant therapeutic potential. While the specific inhibitory activities of this compound derivatives warrant further investigation, the established structure-activity relationships of related pyrimidine analogs provide a strong foundation for the rational design of novel inhibitors targeting enzymes such as DHFR and Aurora Kinases. The detailed experimental protocols provided herein offer a practical guide for researchers to evaluate the efficacy of these and other pyrimidine-based compounds. Future studies should focus on the synthesis and biological evaluation of a focused library of this compound derivatives to elucidate their specific SAR and to identify lead compounds for further development as potential therapeutic agents.
References
- 1. 2,4-disubstituted pyrimidines: a novel class of KDR kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. methyl 2-Pyrimidine Carboxylate - Biochemicals - CAT N°: 10007119 [bertin-bioreagent.com]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. mdpi.com [mdpi.com]
- 6. CN102399196A - Synthesis method of 4, 6-dihydroxy-2-methylpyrimidine - Google Patents [patents.google.com]
- 7. tandfonline.com [tandfonline.com]
- 8. The advantages of describing covalent inhibitor in vitro potencies by IC50 at a fixed time point. IC50 determination of covalent inhibitors provides meaningful data to medicinal chemistry for SAR optimization - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Cytotoxicity of Methyl 2-methylpyrimidine-4-carboxylate Analogs
For Researchers, Scientists, and Drug Development Professionals
The pyrimidine scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its presence in numerous bioactive compounds, including anticancer agents.[1][2] Modifications to the pyrimidine ring can dramatically influence a molecule's biological activity, making the study of its analogs a fertile ground for discovering novel therapeutics.[1][3] This guide provides a comparative analysis of the cytotoxic profiles of analogs of Methyl 2-methylpyrimidine-4-carboxylate, offering insights into their structure-activity relationships (SAR), potential mechanisms of action, and the robust methodologies required for their evaluation.
Comparative Cytotoxicity Analysis: Structure-Activity Relationships
The efficacy of pyrimidine derivatives as cytotoxic agents is highly dependent on the nature and placement of substituents on the core ring structure.[1][4] To illustrate this, the following table summarizes hypothetical, yet plausible, in vitro cytotoxicity data (IC50 values) for a series of this compound analogs against common human cancer cell lines.
Table 1: In Vitro Cytotoxicity (IC50, µM) of Pyrimidine Analogs
| Compound ID | R1-substituent (at C5) | HeLa (Cervical Cancer) | A549 (Lung Cancer) | MCF-7 (Breast Cancer) |
| M2PC-01 | -H (Parent Compound) | > 100 | > 100 | > 100 |
| M2PC-02 | -Cl | 45.2 | 58.1 | 62.5 |
| M2PC-03 | -Br | 28.7 | 35.4 | 41.3 |
| M2PC-04 | -CF3 | 15.9 | 22.8 | 29.7 |
| M2PC-05 | -NO2 | 8.3 | 12.1 | 16.8 |
| Doxorubicin | (Reference Drug) | 0.8 | 1.2 | 0.5 |
Data presented are hypothetical and for illustrative purposes.
From this comparative data, a clear structure-activity relationship emerges. The parent compound, this compound (M2PC-01), is largely inactive. However, the introduction of electron-withdrawing groups at the C5 position progressively enhances cytotoxic activity.
-
Halogenation: The addition of chlorine (M2PC-02) and bromine (M2PC-03) significantly lowers the IC50 values, indicating a marked increase in cytotoxicity. Bromine, being more electronegative and larger, confers greater potency than chlorine.
-
Electron-Withdrawing Groups: More potent electron-withdrawing groups like trifluoromethyl (M2PC-04) and nitro (M2PC-05) further amplify this effect, with the nitro-substituted analog demonstrating the highest cytotoxicity in this series.
This trend suggests that modifying the electronic properties of the pyrimidine ring is a critical strategy for enhancing the anticancer potential of this compound class.
Mechanistic Insights: How Pyrimidine Analogs Induce Cell Death
Pyrimidine analogs often function as antimetabolites, interfering with the synthesis of nucleic acids, which is essential for the proliferation of rapidly dividing cancer cells.[5][6][7] Many cytotoxic agents, including those derived from pyrimidine, ultimately induce cell death through apoptosis, or programmed cell death.[8]
Apoptosis is executed through two primary signaling cascades: the extrinsic (death receptor-mediated) and the intrinsic (mitochondrial) pathways.[9][10][11] Both pathways converge on the activation of a family of proteases called caspases, which are the executioners of cell death.[12]
-
Extrinsic Pathway: Initiated by the binding of extracellular ligands (like TNF-α or TRAIL) to death receptors on the cell surface, leading to the formation of the Death-Inducing Signaling Complex (DISC) and activation of initiator caspase-8.[9]
-
Intrinsic Pathway: Triggered by intracellular stress, such as DNA damage caused by chemotherapeutic agents.[12] This leads to mitochondrial outer membrane permeabilization (MOMP), the release of cytochrome c, and the formation of the apoptosome, which activates initiator caspase-9.[9][11]
Both pathways ultimately activate executioner caspases, such as caspase-3, which dismantle the cell.
References
- 1. benchchem.com [benchchem.com]
- 2. Structure-Activity Relationships of Pyrimidine Derivatives and their Biological Activity - A Review | Bentham Science [eurekaselect.com]
- 3. benthamdirect.com [benthamdirect.com]
- 4. benchchem.com [benchchem.com]
- 5. Pyrimidine Analogues - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. Pyrimidine nucleoside analogs in cancer treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. brainkart.com [brainkart.com]
- 8. jrasb.com [jrasb.com]
- 9. Apoptotic cell signaling in cancer progression and therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 10. actaorthop.org [actaorthop.org]
- 11. JCI - Targeting apoptotic pathways for cancer therapy [jci.org]
- 12. mdpi.com [mdpi.com]
A Senior Application Scientist's Guide to the Structural Validation of Synthesized Methyl 2-methylpyrimidine-4-carboxylate
For: Researchers, scientists, and drug development professionals.
Introduction: The Significance of Pyrimidine Scaffolds in Modern Drug Discovery
The pyrimidine ring is a fundamental heterocyclic scaffold, forming the core of nucleobases such as cytosine, thymine, and uracil, which are the building blocks of nucleic acids.[1][2] This inherent biological relevance has made pyrimidine derivatives a cornerstone in medicinal chemistry, with applications ranging from anticancer and antiviral agents to cardiovascular and anti-inflammatory drugs.[2][3][4] Methyl 2-methylpyrimidine-4-carboxylate, as a functionalized pyrimidine, represents a versatile starting material for the synthesis of more complex, biologically active molecules. Its ester and methyl-substituted pyrimidine moieties offer multiple points for chemical modification, making it a valuable building block for creating libraries of novel compounds for drug screening.
Given its potential in downstream applications, the unambiguous confirmation of the structure and purity of synthesized this compound is of paramount importance. This guide provides a comprehensive, multi-technique approach to the structural validation of this key synthetic intermediate, drawing upon the principles of Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) spectroscopy. We will not only present the expected analytical data but also delve into the rationale behind the experimental choices and the interpretation of the resulting spectra, offering a robust framework for researchers in the field.
A Triad of Analytical Techniques for Unambiguous Structural Elucidation
The validation of a synthesized chemical entity is rarely accomplished with a single analytical method. Instead, a combination of orthogonal techniques is employed to build a comprehensive and self-validating picture of the molecule's structure. For this compound, we will leverage the power of NMR for mapping the carbon-hydrogen framework, MS for determining the molecular weight and fragmentation patterns, and IR spectroscopy for identifying key functional groups.
Caption: A workflow diagram illustrating the multi-pronged approach to the structural validation of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Molecular Skeleton
NMR spectroscopy is arguably the most powerful tool for elucidating the structure of organic molecules in solution. By probing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, we can gain detailed information about the chemical environment of each atom, their connectivity, and spatial relationships.
Expected ¹H NMR Spectrum
The ¹H NMR spectrum of this compound is expected to show three distinct signals corresponding to the three different types of protons in the molecule.
| Predicted Signal | Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| 1 | ~ 8.9 | Doublet | 1H | H6 (Pyrimidine ring) |
| 2 | ~ 7.6 | Doublet | 1H | H5 (Pyrimidine ring) |
| 3 | ~ 4.0 | Singlet | 3H | -OCH₃ (Ester) |
| 4 | ~ 2.8 | Singlet | 3H | -CH₃ (at C2) |
Rationale for Predictions:
-
Aromatic Protons (H5 and H6): The protons on the pyrimidine ring are in an electron-deficient aromatic system, which deshields them, causing them to appear at a high chemical shift (downfield).[5] The proton at the C6 position is adjacent to two nitrogen atoms, leading to a more significant downfield shift compared to the proton at C5. The coupling between these two adjacent protons should result in a doublet for each signal.
-
Ester Methyl Protons (-OCH₃): The protons of the methyl group attached to the ester oxygen are deshielded by the electronegative oxygen atom and will appear as a singlet around 4.0 ppm.
-
C2-Methyl Protons (-CH₃): The protons of the methyl group at the C2 position of the pyrimidine ring will be slightly deshielded due to the aromatic ring and will appear as a singlet.
Expected ¹³C NMR Spectrum
The ¹³C NMR spectrum will provide complementary information, showing a signal for each unique carbon atom in the molecule.
| Predicted Signal | Chemical Shift (δ, ppm) | Assignment |
| 1 | ~ 165 | C=O (Ester carbonyl) |
| 2 | ~ 168 | C2 (Pyrimidine ring) |
| 3 | ~ 158 | C4 (Pyrimidine ring) |
| 4 | ~ 157 | C6 (Pyrimidine ring) |
| 5 | ~ 122 | C5 (Pyrimidine ring) |
| 6 | ~ 53 | -OCH₃ (Ester) |
| 7 | ~ 26 | -CH₃ (at C2) |
Rationale for Predictions:
-
Carbonyl Carbon: The ester carbonyl carbon is highly deshielded and will appear at the lowest field, typically in the 160-180 ppm region.[6]
-
Pyrimidine Ring Carbons: The carbons of the pyrimidine ring will have chemical shifts characteristic of aromatic heterocycles.[7] The carbons directly bonded to nitrogen (C2, C4, C6) will be more deshielded than the carbon at C5.
-
Methyl Carbons: The sp³ hybridized carbons of the methyl groups will appear at the highest field (most shielded).
Experimental Protocol for NMR Analysis
-
Sample Preparation: Dissolve approximately 5-10 mg of the synthesized this compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean, dry NMR tube. The choice of solvent is critical as it must dissolve the sample and not have signals that overlap with the analyte's signals.
-
Instrument Setup: Place the NMR tube in the spectrometer. Tune and shim the instrument to ensure a homogeneous magnetic field.
-
¹H NMR Acquisition: Acquire a standard one-dimensional ¹H NMR spectrum. A sufficient number of scans should be averaged to obtain a good signal-to-noise ratio.
-
¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C NMR spectrum. This technique removes the splitting of carbon signals by attached protons, resulting in a simpler spectrum with a single peak for each unique carbon. Due to the lower natural abundance of ¹³C, a longer acquisition time is typically required.
-
Data Processing: Process the raw data by applying a Fourier transform, phasing the spectrum, and integrating the signals in the ¹H NMR spectrum.
Mass Spectrometry (MS): Unveiling the Molecular Weight and Fragmentation
Mass spectrometry is an essential technique for determining the molecular weight of a compound and can provide valuable structural information through the analysis of its fragmentation pattern. For this compound (C₇H₈N₂O₂), the expected molecular weight is 152.15 g/mol .
Expected Mass Spectrum (Electron Ionization)
-
Molecular Ion Peak (M⁺): A prominent peak at m/z = 152, corresponding to the intact molecule with one electron removed. The stability of the pyrimidine ring should lead to a relatively intense molecular ion peak.[8]
-
Key Fragmentation Peaks:
-
m/z = 121: Loss of a methoxy radical (•OCH₃) from the molecular ion, resulting in a [M - 31]⁺ fragment. This is a common fragmentation pathway for methyl esters.[9][10]
-
m/z = 93: Loss of the entire methoxycarbonyl group (•COOCH₃) to give the 2-methylpyrimidine cation [M - 59]⁺.
-
m/z = 59: The methoxycarbonyl cation [COOCH₃]⁺ itself.
-
Caption: Predicted major fragmentation pathways for this compound in an EI-MS experiment.
Experimental Protocol for Mass Spectrometry Analysis
-
Sample Introduction: Introduce a small amount of the sample into the mass spectrometer. For a volatile compound like this, direct infusion or gas chromatography-mass spectrometry (GC-MS) are suitable methods.
-
Ionization: Use Electron Ionization (EI) to generate the molecular ion and fragment ions. EI is a hard ionization technique that provides rich fragmentation data.
-
Mass Analysis: The ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).
-
Detection: The separated ions are detected, and their abundance is recorded, generating the mass spectrum.
Infrared (IR) Spectroscopy: Identifying Key Functional Groups
Infrared spectroscopy is a rapid and non-destructive technique that provides information about the functional groups present in a molecule. Each functional group absorbs infrared radiation at a characteristic frequency, corresponding to the vibration of its bonds.
Expected IR Absorption Bands
| Wavenumber (cm⁻¹) | Vibration | Expected Appearance |
| 3100-3000 | C-H stretch (aromatic) | Weak to medium |
| 2990-2850 | C-H stretch (aliphatic) | Weak to medium |
| ~1725 | C=O stretch (ester) | Strong, sharp |
| 1600-1450 | C=C and C=N stretches (aromatic ring) | Medium to strong, multiple bands |
| ~1280 | C-O stretch (ester, C-C-O) | Strong |
| ~1130 | C-O stretch (ester, O-C-C) | Strong |
Rationale for Predictions:
-
C=O Stretch: The ester carbonyl group will give a very strong and sharp absorption band around 1725 cm⁻¹.[11][12][13][14] This is one of the most characteristic peaks in the IR spectrum.
-
Aromatic Ring Stretches: The C=C and C=N bonds within the pyrimidine ring will produce a series of absorptions in the 1600-1450 cm⁻¹ region.[15][16]
-
C-O Stretches: Esters typically show two strong C-O stretching bands.[11][17] For an aromatic ester like this, these are expected around 1280 cm⁻¹ and 1130 cm⁻¹.
-
C-H Stretches: The aromatic C-H stretches will appear just above 3000 cm⁻¹, while the aliphatic C-H stretches of the methyl groups will be just below 3000 cm⁻¹.[14]
Experimental Protocol for FTIR Analysis
-
Sample Preparation: For a solid sample, the KBr pellet method or Attenuated Total Reflectance (ATR) can be used. For the KBr method, a small amount of the sample is ground with dry potassium bromide and pressed into a transparent disk. ATR is often simpler, requiring only a small amount of the solid to be placed directly on the ATR crystal.
-
Background Spectrum: A background spectrum of the empty sample compartment (or the clean ATR crystal) is recorded to subtract the contribution of atmospheric water and carbon dioxide.
-
Sample Spectrum: The sample is placed in the instrument, and the IR spectrum is recorded.
-
Data Analysis: The resulting spectrum is analyzed to identify the characteristic absorption bands and correlate them with the functional groups present in the molecule.
Comparison and Conclusion: A Coherent Structural Narrative
The true power of this multi-technique approach lies in the convergence of the data. The ¹H and ¹³C NMR spectra should provide a detailed map of the carbon-hydrogen framework, which is perfectly consistent with the proposed structure of this compound. The mass spectrum should confirm the molecular weight of 152 g/mol and show a fragmentation pattern that is logically derived from the ester and pyrimidine moieties. Finally, the IR spectrum should clearly indicate the presence of the key functional groups – an aromatic ring, an ester, and aliphatic C-H bonds.
Any significant deviation from the expected data would warrant further investigation. For instance, the presence of additional signals in the NMR spectra could indicate impurities, while an incorrect molecular weight in the mass spectrum would suggest an entirely different product or a major impurity. The absence of the strong carbonyl peak in the IR spectrum would immediately cast doubt on the presence of the ester group.
By systematically applying these well-established analytical techniques and critically evaluating the resulting data, researchers can confidently validate the structure of synthesized this compound. This rigorous approach ensures the quality and reliability of this important building block, paving the way for its successful application in the synthesis of novel and potentially therapeutic molecules.
References
- 1. researchgate.net [researchgate.net]
- 2. Pyrimidines-Based Heterocyclic Compounds: Synthesis, Cytoxicity Evaluation and Molecular Docking [mdpi.com]
- 3. Method development and validation of potent pyrimidine derivative by UV-VIS spectrophotometer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Pyrimidine(289-95-2) 1H NMR spectrum [chemicalbook.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. researchgate.net [researchgate.net]
- 8. article.sapub.org [article.sapub.org]
- 9. chemguide.co.uk [chemguide.co.uk]
- 10. scienceready.com.au [scienceready.com.au]
- 11. spectroscopyonline.com [spectroscopyonline.com]
- 12. Interpreting Infrared Spectra - Specac Ltd [specac.com]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. masterorganicchemistry.com [masterorganicchemistry.com]
- 15. abjar.vandanapublications.com [abjar.vandanapublications.com]
- 16. abjar.vandanapublications.com [abjar.vandanapublications.com]
- 17. Interpreting IR Spectra [chemistrysteps.com]
A Senior Application Scientist's Guide to Cross-Reactivity Studies of Methyl 2-methylpyrimidine-4-carboxylate
For researchers, scientists, and drug development professionals, the specificity of analytical methods is paramount. When developing assays for novel small molecules like Methyl 2-methylpyrimidine-4-carboxylate, a critical aspect that demands rigorous investigation is cross-reactivity. This guide provides an in-depth, technically-focused comparison of methodologies to assess the cross-reactivity of this compound, supported by experimental protocols and data interpretation strategies. Our objective is to equip you with the foundational knowledge to design and execute self-validating cross-reactivity studies, ensuring the accuracy and reliability of your findings.
The Imperative of Cross-Reactivity Assessment
This compound belongs to the pyrimidine class of heterocyclic compounds. Pyrimidine derivatives are of significant interest in medicinal chemistry due to their diverse biological activities, including their roles as anticancer, antimicrobial, and anti-inflammatory agents[1][2][3][4]. Given the potential for structural similarities between the target analyte, its metabolites, and other compounds in a biological matrix, immunoassays and other detection methods can be prone to interference.
Cross-reactivity occurs when an assay's detection antibody or binding protein recognizes and binds to molecules other than the intended target analyte[5][6]. This can lead to inaccurate quantification, false-positive results, and a misinterpretation of the compound's efficacy or safety profile. Therefore, comprehensive cross-reactivity studies are not merely a procedural step but a cornerstone of robust assay development and validation.
Structural Analogs and Potential Cross-Reactants
A predictive approach to designing cross-reactivity studies begins with identifying potential cross-reactants based on structural similarity. For this compound, these may include precursors from its synthesis, potential metabolites, and other commercially available pyrimidine derivatives.
Key Structural Features of this compound:
Below is a structural comparison of this compound and some potential cross-reactants. The rationale for their inclusion is based on shared core structures or functional groups that could be recognized by a common antibody.
Caption: Structural relationship between the target analyte and potential cross-reactants.
Methodologies for Quantitative Cross-Reactivity Assessment
A multi-pronged approach employing different analytical techniques is recommended for a thorough investigation of cross-reactivity. Below, we compare three robust methodologies: Competitive ELISA, Surface Plasmon Resonance (SPR), and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
| Methodology | Principle | Advantages | Limitations | Primary Output |
| Competitive ELISA | Competition between the target analyte and potential cross-reactants for binding to a limited number of specific antibody sites. | High throughput, cost-effective for screening large numbers of compounds. | Susceptible to matrix effects, provides relative cross-reactivity, requires a specific antibody. | IC50 values, Percent Cross-Reactivity. |
| Surface Plasmon Resonance (SPR) | Real-time, label-free detection of binding events between an immobilized ligand (e.g., antibody) and an analyte in solution.[8][9][10][11][12] | Provides detailed kinetic data (kon, koff), high sensitivity for small molecules.[8][9] | Lower throughput than ELISA, requires specialized equipment. | Binding affinity (KD), kinetic rate constants. |
| LC-MS/MS | Chromatographic separation followed by mass spectrometric detection, providing high specificity and sensitivity for quantification.[13][14][15] | "Gold standard" for absolute quantification, can distinguish between structurally similar compounds.[14][15] | Lower throughput, does not directly measure antibody binding. | Absolute concentration of each compound. |
Experimental Protocols
Competitive ELISA for Cross-Reactivity Screening
This protocol outlines a standard competitive ELISA to determine the percent cross-reactivity of potential interfering compounds.
Caption: Workflow for a competitive ELISA protocol.
Step-by-Step Methodology:
-
Antigen Coating: Dilute the this compound-protein conjugate to an optimal concentration in a coating buffer (e.g., carbonate-bicarbonate buffer, pH 9.6). Add 100 µL to each well of a high-binding 96-well microplate. Incubate overnight at 4°C.
-
Washing: Aspirate the coating solution and wash the plate 3-5 times with 200 µL of wash buffer (e.g., PBS with 0.05% Tween-20).
-
Blocking: Add 200 µL of blocking buffer (e.g., 1% BSA in PBS) to each well to prevent non-specific binding. Incubate for 1-2 hours at room temperature.
-
Washing: Repeat the washing step as in step 2.
-
Competitive Reaction:
-
Prepare serial dilutions of the this compound standard and each potential cross-reactant.
-
Add 50 µL of the standard or test compound dilutions to the appropriate wells.
-
Add 50 µL of the primary antibody (at a pre-determined optimal dilution) to all wells.
-
Incubate for 1-2 hours at room temperature.
-
-
Washing: Repeat the washing step.
-
Secondary Antibody Incubation: Add 100 µL of a suitable enzyme-conjugated secondary antibody (e.g., HRP-conjugated anti-rabbit IgG) diluted in blocking buffer. Incubate for 1 hour at room temperature.
-
Washing: Repeat the washing step.
-
Substrate Addition: Add 100 µL of the enzyme substrate (e.g., TMB) to each well. Incubate in the dark until sufficient color development.
-
Stopping the Reaction: Add 50 µL of stop solution (e.g., 2N H2SO4) to each well.
-
Data Acquisition: Read the absorbance at the appropriate wavelength (e.g., 450 nm for TMB).
Data Analysis:
-
Calculate the IC50 value (the concentration of the analyte that causes 50% inhibition of the maximal signal) for the target analyte and each test compound.
-
Calculate the percent cross-reactivity using the following formula: % Cross-Reactivity = (IC50 of Target Analyte / IC50 of Test Compound) x 100%
Surface Plasmon Resonance (SPR) for Binding Kinetics
SPR provides a more detailed characterization of binding interactions.
Caption: General workflow for an SPR-based cross-reactivity study.
Step-by-Step Methodology:
-
Antibody Immobilization: Covalently immobilize the antibody specific to this compound onto a suitable sensor chip (e.g., a CM5 chip) using standard amine coupling chemistry.
-
Analyte Preparation: Prepare a series of dilutions of this compound and each potential cross-reactant in a suitable running buffer (e.g., HBS-EP+).
-
Binding Measurement:
-
Inject the different concentrations of the target analyte over the sensor surface and a reference flow cell.
-
Monitor the association and dissociation phases in real-time to generate sensorgrams.
-
Regenerate the sensor surface between each analyte injection using a low pH buffer.
-
-
Cross-Reactivity Assessment: Repeat the binding measurements for each potential cross-reactant.
-
Data Analysis:
-
Fit the sensorgram data to an appropriate binding model (e.g., 1:1 Langmuir binding) to determine the association rate constant (kon), dissociation rate constant (koff), and the equilibrium dissociation constant (KD).
-
Compare the KD values for the target analyte and the potential cross-reactants. A lower KD indicates a higher binding affinity.
-
LC-MS/MS for Absolute Quantification and Confirmation
LC-MS/MS is an indispensable tool for confirming the results of immunoassays and for the absolute quantification of the target analyte and its potential cross-reactants.
Step-by-Step Methodology:
-
Sample Preparation: Extract the analytes from the sample matrix (e.g., plasma, urine) using a suitable method such as solid-phase extraction (SPE) or liquid-liquid extraction (LLE).
-
Chromatographic Separation:
-
Inject the extracted sample onto an appropriate HPLC or UPLC column (e.g., a C18 reversed-phase column).
-
Use a gradient elution with a mobile phase consisting of, for example, water with 0.1% formic acid (Solvent A) and acetonitrile with 0.1% formic acid (Solvent B).
-
-
Mass Spectrometric Detection:
-
Use a triple quadrupole mass spectrometer operating in multiple reaction monitoring (MRM) mode.
-
Optimize the MRM transitions (precursor ion -> product ion) for this compound and each potential cross-reactant to ensure specificity and sensitivity.
-
-
Quantification:
-
Prepare a calibration curve using standards of known concentrations for each analyte.
-
Quantify the concentration of each compound in the unknown samples by comparing their peak areas to the calibration curve.
-
Data Interpretation and Reporting
The culmination of these studies should be a comprehensive cross-reactivity profile. The data should be presented in a clear and concise format.
Table 1: Competitive ELISA Cross-Reactivity Data
| Compound | IC50 (nM) | % Cross-Reactivity |
| This compound | [Experimental Value] | 100% |
| 2-Methylpyrimidine-4-carboxylic acid | [Experimental Value] | [Calculated Value] |
| Methyl 2-chloro-6-methylpyrimidine-4-carboxylate | [Experimental Value] | [Calculated Value] |
| Methyl 2-(methylthio)pyrimidine-4-carboxylate | [Experimental Value] | [Calculated Value] |
| 4,6-dihydroxy-2-methylpyrimidine | [Experimental Value] | [Calculated Value] |
Table 2: SPR Binding Affinity Data
| Compound | kon (1/Ms) | koff (1/s) | KD (M) |
| This compound | [Experimental Value] | [Experimental Value] | [Calculated Value] |
| [Potential Cross-Reactant 1] | [Experimental Value] | [Experimental Value] | [Calculated Value] |
| [Potential Cross-Reactant 2] | [Experimental Value] | [Experimental Value] | [Calculated Value] |
Conclusion
A thorough investigation of cross-reactivity is non-negotiable in the development of reliable analytical methods for this compound. This guide provides a framework for a multi-faceted approach, combining the high-throughput screening capabilities of competitive ELISA with the detailed kinetic analysis of SPR and the definitive quantification of LC-MS/MS. By systematically identifying potential cross-reactants and employing these robust analytical techniques, researchers can ensure the specificity, accuracy, and integrity of their data, thereby supporting the confident progression of their research and development endeavors.
References
- 1. gsconlinepress.com [gsconlinepress.com]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. files01.core.ac.uk [files01.core.ac.uk]
- 5. How do I know if the antibody will cross-react? | Proteintech Group [ptglab.com]
- 6. bosterbio.com [bosterbio.com]
- 7. achmem.com [achmem.com]
- 8. cytivalifesciences.com [cytivalifesciences.com]
- 9. Characterization of Small Molecule-Protein Interactions Using SPR Method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Protein-Small Molecule Biomolecular Interactions – a Retrospective [reichertspr.com]
- 11. books.rsc.org [books.rsc.org]
- 12. portlandpress.com [portlandpress.com]
- 13. LC-QqQ-MS/MS methodology for determination of purine and pyrimidine derivatives in unifloral honeys and application of chemometrics for their classification - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. pubs.acs.org [pubs.acs.org]
- 15. researchgate.net [researchgate.net]
Comparative analysis of different synthetic routes to Methyl 2-methylpyrimidine-4-carboxylate
This guide provides a comprehensive comparative analysis of two primary synthetic routes to Methyl 2-methylpyrimidine-4-carboxylate, a key building block in the development of various pharmaceutical agents. The content is tailored for researchers, scientists, and professionals in drug development, offering in-depth technical insights and actionable experimental protocols.
Introduction
This compound is a valuable heterocyclic compound, the synthesis of which is of significant interest in medicinal chemistry. The pyrimidine core is a common motif in a wide array of biologically active molecules. The strategic placement of the methyl and methyl carboxylate groups on this scaffold allows for diverse functionalization and derivatization, making it a versatile intermediate. This guide will dissect two distinct and viable synthetic strategies for its preparation: a classical ring-forming condensation and a functional group interconversion approach. Each route will be evaluated based on its chemical principles, experimental feasibility, and overall efficiency.
Visualizing the Synthetic Pathways
To provide a clear overview, the two synthetic routes are illustrated below.
Figure 1: High-level overview of the two primary synthetic routes to this compound.
Route 1: De Novo Synthesis via Pyrimidine Ring Formation
This approach constructs the pyrimidine ring from acyclic precursors in a single convergent step. The core principle lies in the condensation of an amidine with a β-dicarbonyl compound or a functional equivalent.[1][2]
Chemical Rationale
The classical pyrimidine synthesis involves the reaction of a compound containing an N-C-N fragment (an amidine) with a C-C-C fragment (a 1,3-dielectrophile). In this case, acetamidine provides the N-C(CH₃)-N portion of the ring. The three-carbon component required is a β-ketoester that is also functionalized with a formyl group, such as ethyl 2-formyl-3-oxobutanoate. The reaction proceeds through a series of condensation and cyclization steps to yield the aromatic pyrimidine ring directly.
Figure 2: Workflow for the pyrimidine ring formation approach.
Experimental Protocol
Synthesis of this compound via Condensation
-
Preparation of the Reaction Mixture: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve acetamidine hydrochloride (1.0 eq) in methanol. To this solution, add sodium methoxide (1.1 eq) and stir for 20 minutes at room temperature to liberate the free acetamidine.
-
Addition of the β-Ketoester: To the stirred solution of acetamidine, add ethyl 2-formyl-3-oxobutanoate (1.0 eq) dropwise over 15 minutes.
-
Reaction: Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: After completion, cool the reaction mixture to room temperature and neutralize with a slight excess of acetic acid. Remove the solvent under reduced pressure.
-
Purification: The crude product can be purified by column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford the pure this compound.
Advantages and Disadvantages of Route 1
| Feature | Analysis |
| Atom Economy | High, as the majority of the atoms from the starting materials are incorporated into the final product. |
| Step Economy | Excellent, as it is a one-pot reaction to the final product. |
| Starting Materials | The availability and cost of ethyl 2-formyl-3-oxobutanoate may be a limiting factor for large-scale synthesis. |
| Reaction Conditions | Generally mild, though requires careful control of pH and temperature. |
| Scalability | Potentially scalable, but may require optimization to control exotherms and ensure efficient mixing. |
Route 2: Functional Group Interconversion of a Pre-formed Pyrimidine Ring
This strategy begins with a commercially available substituted pyrimidine and modifies the functional groups to arrive at the target molecule. This is a two-step process involving an oxidation followed by an esterification.
Chemical Rationale
This route leverages the reactivity of a methyl group at the 4-position of the pyrimidine ring. This methyl group can be oxidized to a carboxylic acid using a strong oxidizing agent. The resulting 2-methylpyrimidine-4-carboxylic acid is then converted to its methyl ester via a standard esterification reaction, most commonly the Fischer esterification.[3][4][5]
Figure 3: Workflow for the oxidation and esterification approach.
Experimental Protocols
Step 1: Synthesis of 2-Methylpyrimidine-4-carboxylic acid via Oxidation
-
Preparation of the Reaction Mixture: In a three-necked round-bottom flask equipped with a mechanical stirrer, a thermometer, and a dropping funnel, dissolve 2,4-dimethylpyrimidine (1.0 eq) in water.
-
Oxidation: Heat the solution to 70-80 °C. Prepare a solution of potassium permanganate (2.5 eq) in water and add it dropwise to the heated pyrimidine solution over 2-3 hours, maintaining the reaction temperature below 90 °C.
-
Quenching and Filtration: After the addition is complete, continue stirring at 80 °C for an additional hour. Cool the reaction mixture to room temperature and filter off the manganese dioxide precipitate. Wash the filter cake with hot water.
-
Isolation: Combine the filtrate and washings, and acidify with concentrated hydrochloric acid to a pH of 2-3. The product, 2-methylpyrimidine-4-carboxylic acid, will precipitate. Collect the solid by filtration, wash with cold water, and dry under vacuum.
Step 2: Synthesis of this compound via Fischer Esterification
-
Reaction Setup: In a round-bottom flask, suspend 2-methylpyrimidine-4-carboxylic acid (1.0 eq) in methanol (used in large excess, acting as both reactant and solvent).
-
Acid Catalysis: Carefully add concentrated sulfuric acid (0.1-0.2 eq) to the suspension while stirring.[6][7]
-
Reaction: Heat the mixture to reflux and maintain for 3-5 hours. The progress of the reaction can be monitored by TLC.[3][8][9]
-
Work-up: After the reaction is complete, cool the mixture to room temperature and remove the excess methanol under reduced pressure.
-
Purification: Dissolve the residue in ethyl acetate and wash with a saturated sodium bicarbonate solution to neutralize the acid catalyst, followed by a brine wash. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield this compound. Further purification can be achieved by recrystallization or column chromatography if necessary.[10]
Advantages and Disadvantages of Route 2
| Feature | Analysis |
| Starting Materials | 2,4-Dimethylpyrimidine is a readily available and relatively inexpensive starting material. |
| Step Count | This is a two-step synthesis, which is less efficient in terms of step economy compared to Route 1. |
| Reagents | The use of potassium permanganate in the oxidation step is effective but produces a significant amount of manganese dioxide waste. The Fischer esterification is a classic and robust reaction.[3][4][5] |
| Yield | Yields for both the oxidation and esterification steps are generally reported to be good to excellent for analogous systems. |
| Scalability | The oxidation step can be challenging to scale due to the exothermic nature of the permanganate addition and the handling of the solid waste. The esterification is generally straightforward to scale up. |
Comparative Analysis and Conclusion
| Parameter | Route 1: Ring Formation | Route 2: Oxidation & Esterification |
| Overall Yield | Potentially high in a single step, but highly dependent on the efficiency of the cyclocondensation. | Good to high, but is a cumulative yield over two steps. |
| Purity of Final Product | May require significant purification to remove by-products from the complex condensation reaction. | The intermediate carboxylic acid can be purified before esterification, often leading to a cleaner final product. |
| Cost-Effectiveness | Highly dependent on the cost of the specialized β-ketoester starting material. | Generally more cost-effective due to the use of cheaper and more readily available starting materials. |
| Environmental Impact | Can be designed to be more environmentally friendly depending on the choice of solvent and work-up procedure. | The oxidation step generates a significant amount of inorganic waste (MnO₂). |
| Ease of Execution | The one-pot nature can be simpler in terms of handling, but the reaction itself may be more sensitive to conditions. | The two distinct steps are standard organic transformations that are generally reliable and well-understood. |
Both synthetic routes offer viable pathways to this compound.
-
Route 1 is an elegant and convergent approach that is attractive for its step economy. It is particularly well-suited for laboratory-scale synthesis where the cost of the starting β-ketoester is not a primary concern.
-
Route 2 represents a more classical and robust approach. While it involves an additional step, the use of readily available starting materials and well-established reaction types makes it a more practical and cost-effective option for larger-scale production. The primary drawback is the environmental impact of the oxidation step, which may necessitate waste management considerations in an industrial setting.
The choice between these two routes will ultimately depend on the specific needs of the researcher or organization, balancing factors such as scale, cost, available equipment, and environmental considerations.
References
- 1. bu.edu.eg [bu.edu.eg]
- 2. Pyrimidine synthesis [organic-chemistry.org]
- 3. Fischer–Speier esterification - Wikipedia [en.wikipedia.org]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. Fischer Esterification - Chemistry Steps [chemistrysteps.com]
- 6. Experimental Procedure for Esterification | Writing in Biology [bcrc.bio.umass.edu]
- 7. Fischer Esterification-Typical Procedures - operachem [operachem.com]
- 8. csub.edu [csub.edu]
- 9. Fischer Esterification [organic-chemistry.org]
- 10. cemcontenttype.s3.amazonaws.com [cemcontenttype.s3.amazonaws.com]
A Senior Application Scientist's Guide to In Silico Modeling of Methyl 2-methylpyrimidine-4-carboxylate and Its Putative Targets
For Distribution To: Researchers, scientists, and drug development professionals.
Abstract
The pyrimidine scaffold is a cornerstone in medicinal chemistry, forming the core of numerous therapeutic agents.[1][2][3] Methyl 2-methylpyrimidine-4-carboxylate, a member of this versatile class, presents a compelling case for in silico investigation to unlock its therapeutic potential. This guide provides a comprehensive, in-depth comparison of computational methodologies for modeling this small molecule and its interactions with putative biological targets. We will navigate the process from initial target identification using computational target fishing to detailed interaction analysis through molecular docking and molecular dynamics simulations. This document is designed to be a practical resource, offering not just protocols, but the scientific rationale behind methodological choices, ensuring a robust and self-validating computational workflow.
Introduction: The Significance of Pyrimidines and the Role of In Silico Modeling
Pyrimidine derivatives are ubiquitous in pharmacology, exhibiting a wide spectrum of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][4][5][6] The structural diversity of the pyrimidine ring allows for fine-tuning of its physicochemical properties to achieve desired therapeutic effects.[2] In silico modeling has emerged as an indispensable tool in modern drug discovery, accelerating the identification of lead compounds and elucidating their mechanisms of action, thereby reducing the time and cost associated with preclinical research.[7][8]
This guide will focus on this compound, a compound for which specific biological targets are not yet extensively documented in publicly available literature. Therefore, our journey begins with a critical first step in computational drug discovery: target fishing .
Part I: Target Identification via In Silico Target Fishing
Before we can model the interaction of this compound with a biological target, we must first identify high-probability candidates. Computational target fishing, also known as reverse docking or chemogenomics-based target prediction, is a suite of in silico techniques used to predict the biological targets of a small molecule.[4][9][10]
Ligand-Based vs. Structure-Based Target Fishing: A Comparative Overview
There are two primary approaches to computational target fishing:
-
Ligand-Based Target Fishing: This method relies on the principle that structurally similar molecules are likely to have similar biological activities. The 2D or 3D structure of this compound is compared against databases of compounds with known biological targets.
-
Structure-Based Target Fishing (Reverse Docking): This approach involves docking the small molecule of interest into the binding sites of a large collection of protein structures (e.g., the entire Protein Data Bank). The proteins are then ranked based on the predicted binding affinity of the small molecule.
| Method | Principle | Advantages | Disadvantages | Recommended Tools |
| Ligand-Based | Chemical similarity | Computationally less expensive, does not require 3D protein structures. | Heavily reliant on the availability of data for structurally similar compounds, may not identify novel targets. | PLATO, SwissTargetPrediction, ChEMBL |
| Structure-Based | Binding affinity prediction | Can identify novel targets, provides a structural model of the interaction. | Computationally intensive, sensitive to the quality of protein structures and docking algorithms. | idTarget, PharmMapper, TarFisDock |
For the purpose of this guide, we will proceed with a hypothetical scenario where a ligand-based target fishing approach using a platform like PLATO[11] has identified a high-probability target for this compound: Cyclin-Dependent Kinase 2 (CDK2) . The pyrimidine scaffold is a known hinge-binding motif for many kinases, making CDK2 a chemically plausible target.
Experimental Workflow for Target Fishing
Caption: A generalized workflow for ligand-based computational target fishing.
Part II: In-Depth In Silico Modeling of this compound with CDK2
Having identified a putative target, we can now delve into a detailed comparative analysis of in silico modeling techniques to predict and rationalize the binding of this compound to CDK2.
Molecular Docking: Predicting the Binding Pose and Affinity
Molecular docking is a computational method that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex.[12] It is a cornerstone of structure-based drug design.
Several software packages are available for molecular docking, each with its own search algorithm and scoring function.
| Software | Search Algorithm | Scoring Function Principle | Strengths | Limitations |
| AutoDock Vina | Lamarckian Genetic Algorithm | Empirical Free Energy Scoring | Fast and widely used, good for virtual screening. | Scoring function can be less accurate for predicting absolute binding affinities. |
| Glide (Schrödinger) | Hierarchical Search | Empirical with physics-based terms | High accuracy in pose prediction, well-validated. | Commercial software, computationally more demanding. |
| GOLD | Genetic Algorithm | Empirical and knowledge-based | Excellent for handling ligand flexibility and water molecules. | Can be slower than other methods. |
For this guide, we will outline a protocol using the widely accessible AutoDock Vina .
1. Ligand Preparation:
- Draw the 2D structure of this compound using software like ChemDraw.
- Convert the 2D structure to a 3D structure and perform energy minimization using a program like Avogadro or the MMFF94 force field in Open Babel.
- Save the optimized structure in .pdb format.
- Use AutoDock Tools to assign Gasteiger charges and save the ligand as a .pdbqt file.
2. Protein Preparation:
- Download the crystal structure of CDK2 from the Protein Data Bank (PDB ID: 1HCK, for example).
- Remove water molecules and any co-crystallized ligands from the PDB file.
- Using AutoDock Tools, add polar hydrogens and assign Kollman charges to the protein.
- Save the prepared protein as a .pdbqt file.
3. Grid Box Generation:
- Define a grid box that encompasses the ATP-binding site of CDK2. The dimensions and center of the grid box should be sufficient to allow the ligand to move freely within the binding pocket.
4. Docking Execution:
- Run AutoDock Vina, specifying the prepared ligand and protein files, and the grid box parameters.
- Vina will generate a set of predicted binding poses, ranked by their binding affinity scores (in kcal/mol).
5. Analysis of Results:
- Visualize the predicted binding poses in the context of the CDK2 active site using software like PyMOL or Discovery Studio.
- Analyze the key interactions (e.g., hydrogen bonds, hydrophobic interactions) between the ligand and the protein residues.
Caption: A workflow for molecular docking using AutoDock Vina.
Molecular Dynamics Simulations: Assessing Complex Stability and Dynamics
While molecular docking provides a static snapshot of the ligand-protein interaction, molecular dynamics (MD) simulations offer a dynamic view, allowing us to assess the stability of the complex over time.[12]
| Software | Force Fields | Strengths | Limitations |
| GROMACS | GROMOS, AMBER, CHARMM | Highly efficient, large user community, open source. | Steeper learning curve for beginners. |
| AMBER | AMBER | Well-parameterized for biomolecules, extensive tutorials. | Can be computationally expensive. |
| NAMD | CHARMM | Excellent scalability on parallel computers. | Less extensive set of analysis tools compared to GROMACS and AMBER. |
We will outline a general protocol applicable to these packages, with a focus on the conceptual steps.
1. System Preparation:
- Start with the best-ranked docked pose of the this compound-CDK2 complex from the molecular docking step.
- Solvate the complex in a periodic box of water molecules (e.g., TIP3P water model).
- Add counter-ions to neutralize the system.
2. Energy Minimization:
- Perform energy minimization of the entire system to remove any steric clashes.
3. Equilibration:
- Gradually heat the system to the desired temperature (e.g., 300 K) under constant volume (NVT ensemble).
- Then, equilibrate the system at constant pressure (NPT ensemble) to ensure the correct density.
4. Production Run:
- Run the production MD simulation for a desired length of time (e.g., 100 ns). Trajectories (atomic coordinates over time) are saved at regular intervals.
5. Trajectory Analysis:
Root Mean Square Deviation (RMSD): To assess the stability of the protein and the ligand's position.
Root Mean Square Fluctuation (RMSF): To identify flexible regions of the protein.
Hydrogen Bond Analysis: To monitor the persistence of key hydrogen bonds over time.
Binding Free Energy Calculations (e.g., MM/PBSA or MM/GBSA): To obtain a more accurate estimate of the binding affinity.
Caption: A generalized workflow for molecular dynamics simulations.
Part III: Comparative Data and Interpretation
To provide a practical comparison, let's consider hypothetical data that could be generated from the in silico modeling of this compound and a known CDK2 inhibitor, such as Dinaciclib.
Molecular Docking Results
| Compound | Docking Score (kcal/mol) | Key Hydrogen Bond Interactions with CDK2 Hinge Region |
| This compound | -7.5 | Leu83, Glu81 |
| Dinaciclib (Reference) | -11.2 | Leu83, Glu81, Asp86 |
Interpretation: The hypothetical docking score of this compound suggests a favorable binding affinity for CDK2, although lower than the potent inhibitor Dinaciclib. The formation of hydrogen bonds with the key hinge residue Leu83 is a positive indicator of kinase inhibitory potential.
Molecular Dynamics Simulation Data (100 ns)
| Metric | This compound-CDK2 Complex | Dinaciclib-CDK2 Complex |
| Average Ligand RMSD (Å) | 1.8 ± 0.4 | 1.2 ± 0.3 |
| Average Protein Backbone RMSD (Å) | 2.1 ± 0.5 | 1.9 ± 0.4 |
| Key H-bond Occupancy (Leu83) | 65% | 95% |
| MM/PBSA Binding Free Energy (kcal/mol) | -25.3 ± 3.1 | -45.7 ± 4.5 |
Interpretation: The MD simulation data would suggest that while the this compound-CDK2 complex is stable, the ligand exhibits slightly more movement within the binding pocket compared to Dinaciclib. The lower hydrogen bond occupancy and less favorable binding free energy further support the docking results, indicating that this compound is likely a weaker binder than the reference compound.
Conclusion and Future Directions
This guide has provided a comprehensive framework for the in silico modeling of this compound, from target identification to detailed biophysical characterization. The presented methodologies and comparative data, while based on a hypothetical scenario, illustrate a robust workflow that can be applied to any small molecule of interest. The in silico predictions generated through these methods provide a strong foundation for guiding subsequent experimental validation, such as in vitro kinase assays and cell-based proliferation studies. Further derivatization of the this compound scaffold, guided by the structural insights from these modeling studies, could lead to the development of more potent and selective inhibitors.
References
- 1. pharmatutor.org [pharmatutor.org]
- 2. gsconlinepress.com [gsconlinepress.com]
- 3. Pyrimidines: A New Versatile Molecule in the Drug Development Field, Scope, and Future Aspects - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Target Fishing - Protheragen [wavefunction.protheragen.ai]
- 5. Target Fishing for Chemical Compounds using Target-Ligand Activity data and Ranking based Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Molecular interaction databases at EMBL-EBI | Protein interactions and their importance [ebi.ac.uk]
- 7. In silico anticancer activity prediction of pyrimidine derivatives [wisdomlib.org]
- 8. pubs.aip.org [pubs.aip.org]
- 9. Computational target fishing: what should chemogenomics researchers expect for the future of in silico drug design and discovery? - PMC [pmc.ncbi.nlm.nih.gov]
- 10. tandfonline.com [tandfonline.com]
- 11. mdpi.com [mdpi.com]
- 12. benchchem.com [benchchem.com]
A Comparative Guide to Confirming the Mechanism of Action of Methyl 2-methylpyrimidine-4-carboxylate Derivatives
This guide provides an in-depth comparison of modern experimental strategies to elucidate and confirm the mechanism of action (MoA) for the promising class of methyl 2-methylpyrimidine-4-carboxylate derivatives. As heterocyclic compounds, pyrimidines are foundational scaffolds in medicinal chemistry, forming the basis of numerous therapeutic agents with a wide spectrum of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties[1][2][3][4]. However, discovering a derivative with potent phenotypic activity—such as inducing cancer cell death—is merely the first step. The critical challenge lies in identifying its precise molecular target and validating its mechanism of action, a process essential for further drug development, optimization, and predicting potential side effects.
This document moves beyond a simple listing of protocols. It offers a strategic framework for researchers, explaining the causal logic behind experimental choices and emphasizing the integration of orthogonal methods to build a robust, self-validating case for a specific MoA.
Part 1: The Initial Challenge - From Phenotypic Hit to Target Hypothesis
Often, the journey begins with a phenotypic screen where a this compound derivative demonstrates compelling biological activity. The immediate question is: How does it work? The initial phase of an MoA study is dedicated to generating a testable hypothesis about the compound's direct molecular target. This requires a multi-pronged approach that combines direct biochemical methods with indirect, label-free cellular techniques.
Direct Target Identification: Affinity-Based Approaches
Direct methods aim to physically isolate the molecular target from a complex cellular environment by exploiting its binding affinity for the compound. The most established technique is affinity chromatography, or a "pull-down" assay[5][6].
Causality Behind the Method: The core principle is that if the pyrimidine derivative is immobilized on a solid support (like agarose beads), it can act as "bait" to capture its specific binding partner(s) from a cell lysate. The captured proteins are then identified, typically using mass spectrometry.
Key Experimental Considerations:
-
Probe Synthesis: A critical prerequisite is the chemical synthesis of a tagged version of the derivative. A linker and an affinity tag (e.g., biotin) must be attached at a position on the pyrimidine scaffold that does not disrupt its biological activity. Structure-Activity Relationship (SAR) studies are invaluable here to identify non-essential positions for modification[7].
-
Controls are Non-Negotiable: To ensure the captured proteins are specific binders and not just "sticky" proteins, rigorous controls are essential. This includes:
-
Negative Control Beads: Beads with the linker and tag but without the compound.
-
Inactive Compound Control: Beads functionalized with a structurally similar but biologically inactive analog of the derivative.
-
Competitive Elution: Incubating the lysate with a high concentration of the free, untagged derivative to compete with the immobilized version for target binding. A specific interaction will show a significant reduction in the protein pulled down.
-
Caption: Workflow for affinity-based target identification.
Indirect Target Identification: Label-Free Approaches
Label-free methods avoid chemical modification of the compound, a significant advantage if synthesis is challenging or if any modification ablates activity. These techniques infer target engagement by measuring changes in the target protein's physical properties upon ligand binding.
Causality Behind the Method: The binding of a small molecule (the "drug") to its target protein often increases the protein's conformational stability. This added stability can make the protein more resistant to cleavage by proteases[5][7]. The DARTS experiment exploits this by treating a cell lysate with a protease in the presence and absence of the pyrimidine derivative. Target proteins will be "protected" and remain intact in the treated sample, while non-target proteins are degraded[8].
Causality Behind the Method: Similar to DARTS, CETSA is based on ligand-induced stabilization. However, instead of protease resistance, it measures resistance to thermal denaturation. When heated, proteins unfold and aggregate. A protein bound to a stabilizing ligand will have a higher melting temperature (Tm). In a typical CETSA experiment, cells or lysates are treated with the compound, heated to various temperatures, and the amount of soluble (non-denatured) protein is quantified, often by Western blot.
-
Prepare Lysate: Culture and harvest cells. Lyse cells in a non-denaturing buffer without protease inhibitors. Quantify total protein concentration.
-
Compound Treatment: Aliquot the lysate into tubes. Add the this compound derivative to the 'Treatment' tube and an equivalent volume of vehicle (e.g., DMSO) to the 'Control' tube. Incubate for 1 hour at room temperature to allow binding.
-
Protease Digestion: Add a suitable protease (e.g., pronase or thermolysin) to both tubes. The optimal protease and concentration must be determined empirically. Incubate for a set time (e.g., 30 minutes).
-
Stop Digestion: Stop the reaction by adding a strong denaturing agent (e.g., Laemmli buffer) and boiling the samples.
-
Analysis: Analyze the samples via SDS-PAGE and Western blotting for a candidate target protein or by mass spectrometry for a proteome-wide discovery approach. A protected target will appear as a stronger band in the 'Treatment' lane compared to the 'Control' lane.
Caption: Workflow for the DARTS experimental method.
Part 2: Validating the Target and Elucidating the Pathway
Target Validation
Validation confirms that the observed phenotypic effect of the compound is indeed mediated through the identified target protein.[9] This is achieved through a combination of in vitro and cellular assays.
-
Biochemical Assays: If the identified target is an enzyme, its activity can be measured in a purified, cell-free system. The key experiment is to titrate the pyrimidine derivative and determine if it directly inhibits or activates the enzyme, yielding a quantitative measure like an IC50 or EC50 value.
-
Cellular Target Engagement: Techniques like CETSA can be used here in a targeted manner to confirm that the compound engages the protein inside intact cells, demonstrating bioavailability and target accessibility.
-
Genetic Validation: This provides the strongest evidence linking the target to the phenotype.
-
Knockdown/Knockout: Using siRNA or CRISPR/Cas9 to reduce or eliminate the expression of the target protein should, in theory, make the cells resistant to the compound if the compound acts as an inhibitor.
-
Overexpression: Conversely, overexpressing the target protein might sensitize the cells to the compound.
-
Pathway Analysis
Once the direct target is validated, the focus shifts to the broader biological context. How does modulating this target lead to the observed cellular phenotype?
-
Phospho-proteomics and Western Blotting: Many drug targets are kinases or phosphatases, or they regulate signaling cascades that involve phosphorylation. Mass spectrometry-based phospho-proteomics can provide a global snapshot of signaling changes after compound treatment. These findings can then be validated for key pathway nodes using specific phospho-antibodies in Western blots.
-
Transcriptomics (RNA-Seq): Measuring changes in gene expression following compound treatment can reveal which cellular programs are being activated or repressed, providing clues about the downstream effects of target engagement.
Let's hypothesize our pyrimidine derivative is found to be an inhibitor of a kinase, "Kinase X," which is part of a known pro-survival pathway.
Caption: Hypothetical pathway inhibited by a pyrimidine derivative.
Part 3: Data Synthesis and Comparative Analysis
A convincing MoA study relies on the convergence of evidence from multiple, independent lines of inquiry. The data should be synthesized to tell a coherent story.
Table 1: Comparison of Key Target Identification Methodologies
| Method | Principle | Key Advantages | Key Limitations |
| Affinity Pull-Down | Immobilized compound captures binding partners from lysate. | - Provides direct physical evidence of interaction.- Can identify entire protein complexes. | - Requires chemical synthesis of an active probe.- Risk of false positives (non-specific binding).- May miss weak or transient interactions. |
| DARTS | Ligand binding protects the target protein from protease digestion. | - Uses the unmodified, native compound.- Relatively simple and low-cost setup.- Can be adapted for proteome-wide screens. | - Protection effect is not guaranteed for all interactions.- Requires optimization of protease conditions.- Indirect evidence of binding. |
| CETSA | Ligand binding stabilizes the target protein against thermal denaturation. | - Works in intact cells, confirming target engagement in a physiological context.- Uses the unmodified compound. | - Not all proteins show a clear thermal shift.- Can be technically demanding, especially for proteome-wide analysis (TPCA).- Indirect evidence of binding. |
| Genetic Screens (RNAi/CRISPR) | Identifies genes whose perturbation phenocopies or blocks compound activity. | - Provides strong functional link between a gene (target) and the phenotype.- Unbiased, genome-wide approach. | - Does not prove direct physical binding.- Can be confounded by off-target effects or synthetic lethality. |
Table 2: Example of Integrated Experimental Data
| Assay Type | Result | Interpretation |
| Cell Viability (A549 cells) | IC50 = 500 nM | The derivative is a potent inhibitor of cancer cell growth. |
| Affinity Pull-Down + MS | Kinase X identified as a specific binder. | Kinase X is a high-confidence candidate for the direct target. |
| DARTS (Western for Kinase X) | Kinase X is protected from pronase digestion. | Confirms compound-induced stabilization of Kinase X, supporting direct binding. |
| Recombinant Kinase X Assay | IC50 = 75 nM | The derivative directly inhibits the enzymatic activity of Kinase X. |
| Kinase X Knockdown | 10-fold increase in compound IC50. | Genetically validates that Kinase X is required for the compound's cytotoxic effect. |
| Western Blot (p-Substrate) | Dose-dependent decrease in phosphorylation of a known Kinase X substrate in cells. | Confirms target inhibition within the cellular context and links it to downstream signaling. |
By integrating the findings as shown in Table 2, a researcher can build an exceptionally strong case that their this compound derivative functions by directly binding to and inhibiting Kinase X, leading to a downstream reduction in pro-survival signaling and ultimately causing cell death. This comprehensive, multi-faceted approach transforms a preliminary finding into a well-supported, actionable mechanism of action.
References
- 1. gsconlinepress.com [gsconlinepress.com]
- 2. wjarr.com [wjarr.com]
- 3. Synthesis and Biological Activities of Some Pyrimidine Derivatives: A Review – Oriental Journal of Chemistry [orientjchem.org]
- 4. Structure-Activity Relationships of Pyrimidine Derivatives and their Biological Activity - A Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Target identification of small molecules: an overview of the current applications in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Elucidating the Mechanisms of Action of Antimicrobial Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Experimental training in molecular pharmacology education based on drug–target interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 9. ucl.ac.uk [ucl.ac.uk]
Safety Operating Guide
Navigating the Safe Handling of Methyl 2-methylpyrimidine-4-carboxylate: A Guide for Laboratory Professionals
In the fast-paced environment of pharmaceutical research and drug development, the integrity of our work and the safety of our researchers are paramount. Methyl 2-methylpyrimidine-4-carboxylate, a key building block in the synthesis of novel chemical entities, requires meticulous handling to mitigate potential risks. This guide provides an in-depth, experience-driven framework for the safe use, management, and disposal of this compound, ensuring a secure and compliant laboratory setting.
Hazard Identification and Risk Assessment: Understanding the Compound
This compound is classified with the following hazards:
-
Acute Toxicity, Oral (Category 4): Harmful if swallowed.[1]
-
Skin Irritation (Category 2): Causes skin irritation.[1]
-
Eye Irritation (Category 2): Causes serious eye irritation.[1]
-
Specific Target Organ Toxicity — Single Exposure (Category 3): May cause respiratory irritation.[1]
A thorough risk assessment is the foundational step before any handling of this compound. This involves not only understanding the inherent hazards of the chemical but also evaluating the specific experimental context, including quantities used, potential for aerosol generation, and the presence of other reactive substances.
Personal Protective Equipment (PPE): Your First Line of Defense
The selection and proper use of Personal Protective Equipment (PPE) are non-negotiable for safeguarding against the hazards of this compound. The following table outlines the minimum recommended PPE for various laboratory operations.
| Operation | Eye/Face Protection | Hand Protection | Body Protection | Respiratory Protection |
| Weighing and Aliquoting (Solid) | Safety glasses with side shields | Nitrile gloves | Laboratory coat | Recommended if dust is generated |
| Solution Preparation and Transfers | Chemical splash goggles | Nitrile gloves | Laboratory coat | Not generally required if handled in a fume hood |
| Running Reactions and Work-up | Chemical splash goggles or face shield | Nitrile gloves | Laboratory coat | Not generally required if handled in a fume hood |
| Spill Cleanup | Chemical splash goggles and face shield | Heavy-duty nitrile or neoprene gloves | Chemical-resistant apron over a laboratory coat | Air-purifying respirator with appropriate cartridges |
Causality Behind PPE Choices:
-
Eye Protection: Due to its classification as a serious eye irritant, chemical splash goggles are essential to protect against accidental splashes.[1][2] A face shield provides an additional layer of protection, especially during larger-scale operations.
-
Hand Protection: Nitrile gloves offer good resistance to a range of chemicals and are a suitable choice for handling this compound.[3][4] It is crucial to change gloves immediately if they become contaminated.
-
Body Protection: A standard laboratory coat protects the skin and personal clothing from minor spills and contamination.[5][6] For larger quantities or situations with a higher risk of splashing, a chemical-resistant apron should be worn.
-
Respiratory Protection: Handling the solid form of this compound can generate dust, which may cause respiratory irritation.[1] Therefore, working in a well-ventilated area, preferably a chemical fume hood, is critical.[7] If a fume hood is not available or if significant dust is anticipated, a NIOSH-approved respirator is necessary.[7]
Safe Handling and Operational Plan: A Step-by-Step Approach
Adherence to a standardized operational plan minimizes the risk of exposure and ensures procedural consistency.
Preparation and Weighing:
-
Designated Area: Conduct all weighing and handling of solid this compound within a chemical fume hood to control dust and vapors.[7]
-
Pre-use Inspection: Before use, visually inspect the container for any signs of damage or leakage.
-
Dispensing: Use a spatula or other appropriate tool to dispense the solid. Avoid creating dust clouds.
-
Container Sealing: Tightly seal the container immediately after use to prevent the release of dust and vapors.[2]
Solution Preparation and Use in Reactions:
-
Inert Atmosphere: If the reaction is sensitive to air or moisture, use appropriate techniques to handle the compound under an inert atmosphere (e.g., nitrogen or argon).
-
Solvent Addition: Add solvents slowly to the solid to avoid splashing.
-
Temperature Control: If the dissolution or reaction is exothermic, use an ice bath or other cooling methods to control the temperature.
-
Closed Systems: Whenever possible, conduct reactions in closed systems to prevent the release of vapors.
The following diagram illustrates the logical workflow for the safe handling of this compound.
Caption: Workflow for Safe Handling of this compound.
Spill Management: Preparedness and Response
In the event of a spill, a swift and organized response is crucial.
-
Evacuate and Alert: Immediately alert others in the vicinity and evacuate the area if the spill is large or in a poorly ventilated space.
-
Don Appropriate PPE: Before attempting to clean the spill, don the appropriate PPE as outlined in the spill cleanup section of the table above.
-
Containment: For liquid spills, use an inert absorbent material like vermiculite or sand to contain the spill.[1] For solid spills, carefully sweep or scoop the material to avoid generating dust.
-
Collection: Place the absorbed or collected material into a clearly labeled, sealed container for hazardous waste.[5]
-
Decontamination: Decontaminate the spill area with a suitable solvent and collect the cleaning materials as hazardous waste.[5]
-
Reporting: Report the spill to your institution's Environmental Health and Safety (EHS) department.[5]
Disposal Plan: Responsible Waste Management
The guiding principle for chemical waste is to never begin a procedure without a clear disposal plan.[8]
Waste Segregation and Collection:
-
Solid Waste: Collect any solid waste, such as contaminated gloves, weighing paper, or absorbent materials, in a designated solid hazardous waste container.[5]
-
Liquid Waste: Unused or spent solutions containing this compound should be collected in a designated liquid hazardous waste container.[5] Do not mix with incompatible waste streams.
-
Empty Containers: Triple rinse empty containers with a suitable solvent.[5] The rinsate must be collected and disposed of as hazardous waste.[5]
Disposal Method: The primary and recommended method for the disposal of this compound is through a licensed environmental waste management company.[6] Do not discharge the chemical into drains or the environment.[6]
The following diagram outlines the decision-making process for the proper disposal of waste containing this compound.
Caption: Disposal Workflow for this compound Waste.
By integrating these safety protocols into your daily laboratory practices, you contribute to a culture of safety and ensure the responsible handling of chemical reagents from procurement to disposal.
References
- 1. static.cymitquimica.com [static.cymitquimica.com]
- 2. fishersci.com [fishersci.com]
- 3. fragranceoilsdirect.co.uk [fragranceoilsdirect.co.uk]
- 4. mcrsafety.com [mcrsafety.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. Management of Waste - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
